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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: A Technical Guide for SuFEx Click Chemistry

Executive Summary Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly versatile, bifunctional building block engineered for advanced organic synthesis and chemical biology. Featuring an electrophilic fluorosulfonyl (–...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly versatile, bifunctional building block engineered for advanced organic synthesis and chemical biology. Featuring an electrophilic fluorosulfonyl (–SO₂F) group, a tunable methyl ester, and an aryl fluoride handle, this compound serves as an optimal hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, rigorous analytical characterization, and downstream applications in drug discovery.

Structural Rationale & Design Principles

The molecular architecture of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is not accidental; it is deliberately designed to offer orthogonal reactivity for late-stage functionalization[1].

  • The Methyl Ester (C1): Provides a standard handle for orthogonal functionalization. It can be selectively saponified to a carboxylic acid and subsequently coupled with amines to form amides without disturbing the –SO₂F group.

  • The Fluorosulfonyl Group (C2): Acts as the primary SuFEx warhead. Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis, aryl sulfonyl fluorides possess exceptional thermodynamic stability under neutral and acidic conditions[2]. They remain latent until activated by specific nucleophiles or proximity-driven biological environments[3].

  • The Aryl Fluoride (C4): Serves a dual purpose. Electronically, it withdraws electron density from the aromatic ring, increasing the electrophilicity of the –SO₂F group. Analytically, it provides a highly sensitive ¹⁹F NMR handle, allowing researchers to monitor reaction kinetics in complex mixtures without the need for chromatographic isolation.

Mechanistic Synthesis Workflow

The synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate relies on a robust two-stage process: a Sandmeyer-type chlorosulfonylation followed by a thermodynamically driven halogen exchange[4]. Direct fluorosulfonylation of deactivated aromatic rings is often low-yielding; thus, traversing through the sulfonyl chloride intermediate ensures high conversion rates.

SynthesisWorkflow SM Methyl 2-amino-4-fluorobenzoate (Starting Material) Diaz Step 1: Diazotization NaNO2, HCl, 0°C SM->Diaz Sandmeyer Step 2: Chlorosulfonylation SO2, CuCl2, AcOH Diaz->Sandmeyer Intermediate Methyl 2-(chlorosulfonyl)-4-fluorobenzoate (Intermediate) Sandmeyer->Intermediate Fluorination Step 3: Halogen Exchange KF, 18-crown-6, MeCN Intermediate->Fluorination Product Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Target Product) Fluorination->Product

Figure 1: Mechanistic workflow for the synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

Step 1: Diazotization and Chlorosulfonylation

Starting from commercially available methyl 2-amino-4-fluorobenzoate, the aniline moiety is treated with sodium nitrite in acidic media. The resulting diazonium salt is highly reactive. Upon introduction of sulfur dioxide (SO₂) gas and a copper(II) chloride catalyst, a radical-mediated insertion occurs. The copper catalyst facilitates the single-electron transfer required to extrude nitrogen gas and insert SO₂, which is immediately trapped by chloride ions to form the sulfonyl chloride intermediate.

Step 2: Halogen Exchange (Fluorination)

Because the intermediate sulfonyl chloride is prone to hydrolysis, it is immediately subjected to halogen exchange. Potassium fluoride (KF) is used as the fluorine source. The critical experimental choice here is the addition of 18-crown-6 ether. By chelating the potassium cation, the crown ether generates a highly nucleophilic, "naked" fluoride anion in the aprotic solvent (acetonitrile), driving the equilibrium entirely toward the highly stable sulfonyl fluoride[4].

Standardized Experimental Protocols

Note: All protocols described below are self-validating systems. The immediate use of the intermediate in Protocol A prevents yield loss due to ambient moisture.

Protocol A: Synthesis of Methyl 2-(chlorosulfonyl)-4-fluorobenzoate
  • Diazotization: In a 250 mL round-bottom flask, dissolve methyl 2-amino-4-fluorobenzoate (10.0 mmol) in a mixture of concentrated HCl (10 mL) and glacial acetic acid (20 mL). Cool the solution to 0 °C using an ice-brine bath. Slowly add a solution of sodium nitrite (11.0 mmol) in water (5 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • SO₂ Insertion: In a separate flask, prepare a saturated solution of SO₂ gas in glacial acetic acid (30 mL) containing CuCl₂ dihydrate (2.5 mmol).

  • Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until nitrogen evolution ceases.

  • Workup: Quench the reaction with ice water (100 mL). Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Do not purify; proceed immediately to Protocol B.

Protocol B: Halogen Exchange to Target Product
  • Reagent Setup: Dissolve the crude methyl 2-(chlorosulfonyl)-4-fluorobenzoate (approx. 9.0 mmol) in anhydrous acetonitrile (40 mL) under an inert argon atmosphere.

  • Fluorination: Add oven-dried potassium fluoride (45.0 mmol) and 18-crown-6 ether (0.9 mmol, 10 mol%) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove insoluble inorganic salts. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate 9:1) to afford the pure target compound as a white solid.

Analytical Characterization Profile (E-E-A-T)

To ensure trustworthiness and reproducibility in downstream drug development, the synthesized compound must be rigorously validated. The presence of two distinct fluorine environments makes ¹⁹F NMR the most diagnostic tool for this molecule.

ParameterAnalytical SpecificationDiagnostic Significance
Molecular Formula C₈H₆F₂O₄SFundamental composition validation.
Molecular Weight 236.19 g/mol Target mass for mass spectrometry.
¹⁹F NMR (CDCl₃) δ +62.5 (s, 1F), -104.2 (m, 1F)Confirms the highly deshielded –SO₂F (+62.5 ppm) and the aromatic Ar–F (-104.2 ppm).
¹H NMR (CDCl₃) δ 8.05-7.55 (m, 3H), 3.95 (s, 3H)Validates the intact aromatic core and the presence of the methyl ester singlet.
IR Spectroscopy 1730 (C=O), 1420, 1210 (SO₂) cm⁻¹Confirms orthogonal ester and sulfonyl functional groups.
LC-MS (ESI+) m/z 237.0 [M+H]⁺Validates the intact molecular ion without fragmentation.

Applications in SuFEx Chemistry & Drug Discovery

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a privileged scaffold in modern chemical biology. The SuFEx click reaction relies on the unique properties of the S(VI)–F bond to forge new linkages with nucleophiles under mild conditions[2].

In drug discovery, this compound is utilized for late-stage functionalization [1]. The methyl ester can be hydrolyzed and coupled to an existing drug pharmacophore. The resulting molecule contains a latent fluorosulfonyl warhead. When this molecule enters a biological system, the –SO₂F group remains inert until it is placed in close proximity to a target protein's binding pocket. Once bound, the proximity-enabled SuFEx reaction generates specific, stable covalent linkages with the side chains of Lysine, Histidine, or Tyrosine residues, effectively creating a potent covalent inhibitor[3].

SuFExPathway Hub Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (SuFEx Hub) Phenol Phenols (Ar-OH) DBU catalyst Hub->Phenol Amine Amines (R-NH2) Base Hub->Amine Protein Protein Targets (Lys/Tyr/His residues) Hub->Protein ArylSulfate Aryl Fluorosulfate Linkage Phenol->ArylSulfate Sulfonamide Sulfonamide Linkage Amine->Sulfonamide Covalent Covalent Protein Conjugate Protein->Covalent

Figure 2: SuFEx reactivity profile and downstream applications in chemical biology.

References

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. 4[4]

  • Advances in the construction of diverse SuFEx linkers - PMC - NIH. 2[2]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC - NIH. 1[1]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC - NIH. 3[3]

Sources

Exploratory

Physicochemical Profiling and SuFEx Applications of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing electrophilic reactivity with hydrolytic stability in covalent drug design and chemical biology. Methyl 4-fluoro-2-(f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing electrophilic reactivity with hydrolytic stability in covalent drug design and chemical biology. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate represents a masterclass in this balance. Functioning as a highly versatile Sulfur(VI) Fluoride Exchange (SuFEx) warhead, this molecule remains entirely latent in aqueous environments until it is triggered by specific microenvironmental conditions.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating experimental workflow for its application in bioconjugation and cross-linking mass spectrometry.

Structural and Physicochemical Fundamentals

To effectively utilize Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, one must first understand the energetic and structural parameters that govern its behavior. The molecule (Molecular Formula: C8H6F2O4S)[1] features three critical functional domains:

  • The Fluorosulfonyl Group (-SO₂F): The primary reactive warhead.

  • The Methyl Ester (-COOMe): A synthetic handle for further derivatization or a directing group that modulates the electron density of the aromatic ring.

  • The Fluoro Substituent (-F): An electron-withdrawing group that fine-tunes the electrophilicity of the sulfur(VI) center.

Table 1: Quantitative Physicochemical Data

The following parameters dictate the molecule's behavior in both synthetic and physiological environments.

PropertyValueMechanistic Causality / Significance
Molecular Formula C8H6F2O4SDefines the exact stoichiometric mass for high-resolution MS tracking[1].
Molecular Weight 236.19 g/mol Low molecular weight ensures high Ligand Efficiency (LE) during drug design.
S-F Bond Energy ~85-90 kcal/molConfers exceptional hydrolytic stability, preventing off-target degradation[2].
H-Bond Acceptors 4 (O and F atoms)Facilitates initial non-covalent docking into protein binding pockets.
H-Bond Donors 0Enhances membrane permeability and lipophilicity for intracellular targeting.
Reductive Stability HighUnlike sulfonyl chlorides, it resists bond cleavage in metal catalysis and reducing environments[3].

Mechanistic Causality: The SuFEx Paradigm

Introduced by K. Barry Sharpless and co-workers in 2014, SuFEx chemistry revolutionized how we approach covalent linkages[2]. The core principle relies on the unique nature of the sulfur-fluorine bond.

Unlike traditional sulfonyl chlorides (-SO₂Cl), which are highly reactive and rapidly hydrolyze in water, sulfonyl fluorides (-SO₂F) are essentially inert under standard physiological conditions[3]. The S-F bond is abnormally strong, and the fluoride ion is a poor leaving group in the absence of specific activation[2].

The "Plant-and-Cast" Strategy

In the context of chemical biology, Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is utilized via a [4].

  • Plant: The molecule non-covalently docks into a protein binding pocket.

  • Cast: The unique microenvironment of the pocket (e.g., the presence of a basic histidine residue adjacent to a nucleophilic tyrosine) polarizes the S-F bond. This proximity-enhanced activation triggers the rapid exchange of the fluoride ion for the protein's nucleophile, forming a permanent, stable aryl sulfonate or sulfonamide linkage[4].

Visualizing the SuFEx Activation Pathway

The following diagram illustrates the logical progression of the SuFEx reaction, emphasizing the transition from a latent electrophile to a stable covalent conjugate.

SuFEx_Mechanism A Latent Electrophile (Methyl 4-fluoro-2-(fluorosulfonyl)benzoate) B Microenvironment Activation A->B Protein Docking C Polarized S-F Bond (Transition State) B->C Catalytic Trigger E Stable Aryl Sulfonate Linkage C->E Fluoride Elimination D Target Nucleophile (Tyrosine/Lysine) D->C Proximity Effect

Figure 1: Mechanistic pathway of SuFEx activation and covalent bioconjugation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any protocol utilizing this compound must be self-validating. The following methodology details the chemoselective labeling of a target protein, incorporating built-in causality checks to verify true SuFEx engagement versus background degradation.

Protocol: Proximity-Driven Protein Bioconjugation

Step 1: Reagent Preparation (The Latency Check)

  • Action: Prepare a 10 mM stock solution of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in anhydrous DMSO.

  • Causality: While the -SO₂F group is hydrolytically stable[3], the methyl ester is susceptible to slow hydrolysis in aqueous base. Anhydrous DMSO preserves the structural integrity of the entire molecule prior to assay initiation.

Step 2: Physiological Incubation (The "Plant" Phase)

  • Action: Dilute the target protein to 10 µM in 1x PBS (pH 7.4). Introduce the SuFEx reagent to a final concentration of 100 µM (10-fold molar excess).

  • Causality: A strict pH of 7.4 is critical. Amine-containing buffers (e.g., Tris) must be avoided to prevent competitive, albeit slow, off-target reactions. The neutral pH ensures that activation only occurs via the specific topological folding of the protein pocket[4].

Step 3: In-Situ LC-MS Monitoring (The Self-Validation Phase)

  • Action: Incubate the mixture at 37°C. Extract 10 µL aliquots at 1h, 4h, and 24h. Analyze via intact protein LC-MS.

  • Causality: This is the critical validation step. A successful SuFEx reaction will yield a mass shift of +216.19 Da on the target protein (Base Mass 236.19 Da minus 20.00 Da for the loss of HF).

    • Failure Flag: If a mass shift of +234 Da is observed, it indicates ester hydrolysis rather than SuFEx engagement. If no mass shift is observed, the protein pocket lacks the necessary basic microenvironment to polarize the S-F bond.

Step 4: Quenching and SEC Purification

  • Action: Terminate the reaction by passing the mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75) to remove the unreacted small molecule.

Comparative Reactivity Analysis

To fully appreciate the utility of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, it must be contextualized against other common electrophiles used in drug development.

Table 2: Electrophilic Warhead Comparison
Functional GroupHydrolytic StabilityReductive StabilityPrimary Target ResidueActivation Requirement
Aryl Sulfonyl Fluoride (-SO₂F) Extremely High High Tyrosine, Lysine Proximity / Specific Base
Aryl Sulfonyl Chloride (-SO₂Cl)Low (Rapid degradation)LowNon-specific (Lys, Cys, Ser)None (Spontaneous)
Acrylamide (Michael Acceptor)ModerateModerateCysteineNone (Thiol addition)

As demonstrated in Table 2, the sulfonyl fluoride motif offers unparalleled control, making it the premier choice for modern targeted covalent inhibitors (TCIs) and cross-linking mass spectrometry (CXMS) applications[4].

Sources

Foundational

The Tri-Orthogonal Scaffold: A Technical Whitepaper on Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in Advanced Bioconjugation

Executive Summary In the rapidly evolving landscape of covalent drug discovery and bioconjugation, the demand for multifunctional chemical building blocks has never been higher. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and bioconjugation, the demand for multifunctional chemical building blocks has never been higher. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate represents a highly specialized, tri-orthogonal scaffold designed for complex molecular assembly. By integrating a Sulfur(VI) Fluoride Exchange (SuFEx) warhead, an activated aryl fluoride for Nucleophilic Aromatic Substitution (SNAr), and a versatile methyl ester, this molecule allows researchers to execute three distinct, non-interfering chemical modifications on a single core.

This technical guide dissects the mechanistic causality behind its reactivity, provides self-validating experimental protocols, and establishes a framework for its application in proximity-enhanced protein cross-linking and targeted covalent inhibitor (TCI) design.

Chemical Architecture & Physicochemical Profile

While the exact unchlorinated parent structure is a specialized custom scaffold often synthesized in situ for advanced SuFEx applications, its closely related halogenated derivatives (such as Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate) are well-documented in commercial catalogs. The structural genius of this molecule lies in the precise spatial arrangement of its electron-withdrawing groups.

Table 1: Physicochemical & Structural Properties
ParameterValue / Description
IUPAC Name Methyl 4-fluoro-2-(fluorosulfonyl)benzoate
Molecular Formula C₈H₆F₂O₄S
Molecular Weight 236.19 g/mol
SMILES String COC(=O)C1=C(S(=O)(=O)F)C=C(F)C=C1
SuFEx Adduct Mass Shift +216.18 Da (Loss of HF upon conjugation)
Key Structural Features Hexavalent sulfur (S-VI), activated C-F bond

Mechanistic Causality: The Tri-Orthogonal Reactivity System

To utilize this scaffold effectively, one must understand the thermodynamic and kinetic drivers governing each functional group. The molecule is not merely a collection of reactive sites; it is a finely tuned electronic system[1].

The SuFEx Warhead (-SO₂F)

The fluorosulfonyl group at the C2 position is a second-generation "click" chemistry handle. Unlike sulfonyl chlorides, which are highly susceptible to rapid hydrolysis, the S-F bond in sulfonyl fluorides is uniquely stable due to the strong electronegativity of fluorine and the steric shielding of the hexavalent sulfur[1].

  • Causality: The SuFEx reaction requires proximity-driven activation or a specific catalyst (e.g., DBU or BEMP). In biological systems, the -SO₂F group remains inert in aqueous media until it encounters a specific microenvironment—such as the binding pocket of a protein—where a precisely oriented Tyrosine or Lysine residue acts as the nucleophile, displacing the fluoride to form a robust covalent linkage[2].

Nucleophilic Aromatic Substitution (SNAr) at C4

The fluorine atom at the C4 position is highly activated toward SNAr.

  • Causality: This activation is driven by the synergistic electron-withdrawing effects of the para-methyl ester and the meta-fluorosulfonyl group. When a nucleophile (e.g., a thiol or secondary amine) attacks the C4 carbon, the resulting negative charge in the Meisenheimer intermediate is deeply stabilized by resonance into the ester carbonyl and inductively stabilized by the -SO₂F group. This allows for chemoselective modification of the aryl ring without prematurely triggering the SuFEx warhead[3].

Ester Saponification/Amidation (-COOMe)

The C1 methyl ester serves as a latent carboxylic acid handle. It can be cleanly saponified using mild aqueous base (LiOH) or directly amidated, providing an attachment point for fluorophores, PEG linkers, or affinity tags.

Pathway Core Methyl 4-fluoro-2- (fluorosulfonyl)benzoate SuFEx SuFEx (-SO2F) Core->SuFEx pH 7.4 Buffer or DBU/BEMP SNAr SNAr (4-Fluoro) Core->SNAr Mild Base (K2CO3) Ester Saponification (-COOMe) Core->Ester LiOH, H2O/THF Target1 Covalent Protein Adduct (Tyr/Lys) SuFEx->Target1 Target2 Functionalized Core (Thioether/Amine) SNAr->Target2 Target3 Free Carboxylic Acid (Linker Ready) Ester->Target3

Tri-orthogonal reactivity map of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale and an analytical checkpoint.

Protocol A: Chemoselective Protein Bioconjugation via SuFEx

This protocol details the covalent labeling of a target protein containing an accessible Tyrosine residue[2].

  • Substrate Preparation: Dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in anhydrous DMSO to create a 10 mM stock. Rationale: Anhydrous conditions prevent premature, albeit slow, hydrolysis of the ester.

  • Protein Incubation: Dilute the target protein to 20 µM in 50 mM HEPES buffer, 150 mM NaCl, pH 7.4. Rationale: HEPES is strictly chosen over Tris. Tris contains a primary amine that can act as a competitive nucleophile over extended incubations.

  • Cross-linking: Add the SuFEx probe to the protein solution to a final concentration of 200 µM (10x molar excess). Incubate at 25°C for 4 hours with gentle agitation.

  • Reaction Quenching: Terminate the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 100 mM. Rationale: The high concentration of primary amines in Tris effectively quenches any remaining unreacted -SO₂F groups.

  • Validation (LC-MS): Analyze the intact protein via LC-MS. A successful SuFEx reaction is validated by a precise mass shift of +216.18 Da (MW of probe minus HF).

Workflow Step1 1. Substrate Preparation 10 mM in DMSO Step2 2. Protein Incubation 50 mM HEPES Buffer (pH 7.4) Step1->Step2 Step3 3. SuFEx Cross-linking Incubate 4h at 25°C Step2->Step3 Step4 4. Reaction Quenching Add 100 mM Tris (pH 8.0) Step3->Step4 Step5 5. Validation (LC-MS) Observe +216.18 Da Mass Shift Step4->Step5

Self-validating experimental workflow for SuFEx-mediated protein bioconjugation.

Protocol B: Sequential SNAr and SuFEx Derivatization

To build a complex Targeted Covalent Inhibitor (TCI), the SNAr reaction must be performed before SuFEx bioconjugation[3].

  • SNAr Reaction: Combine the probe (1 eq) and a thiol-containing ligand (1.1 eq) in DMF. Add K₂CO₃ (2 eq) and stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the starting material validates the SNAr step. The -SO₂F group remains entirely intact under these mild basic conditions.

  • Ester Hydrolysis (Optional): Add 1M LiOH (aq) directly to the mixture to saponify the methyl ester. Neutralize with 1M HCl to precipitate the functionalized SuFEx-active carboxylic acid.

Quantitative Data Summaries

To facilitate experimental design, the comparative reactivity of the functional groups is summarized below.

Table 2: Orthogonal Reaction Parameters
Reaction TypeTarget NucleophileOptimal Solvent / BufferCatalyst / BaseTypical Yield / Conversion
SuFEx (Bio) Protein Tyrosine/LysineHEPES or PBS (pH 7.4)None (Proximity driven)>85% (Protein dependent)
SuFEx (Chem) Silyl EthersAcetonitrile (MeCN)DBU or BEMP (20 mol%)>90%
SNAr Thiols, Sec. AminesDMF or DMSO (25°C)K₂CO₃ or DIPEA75–95%
Saponification Hydroxide (OH⁻)THF / H₂O (1:1)LiOH (1.5 eq)>95%

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: ResearchGate URL:2[2]

  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides Source: PubMed Central (PMC) / NIH URL:1[1]

  • Direct 18F-Fluorosulfurylation of Phenols and Amines Using an[18F]FSO2+ Transfer Agent Generated In Situ Source: ACS Publications URL:3[3]

  • methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate (Commercial Catalog Reference) Source: Sigma-Aldrich URL:

Sources

Exploratory

A Technical Guide to the Reactivity and Application of the Aryl Fluorosulfonyl Group

Abstract The aryl fluorosulfonyl (-SO₂F) group has emerged from a niche functional group to a cornerstone of modern chemical synthesis and drug discovery. This is due to its remarkable balance of stability and latent rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aryl fluorosulfonyl (-SO₂F) group has emerged from a niche functional group to a cornerstone of modern chemical synthesis and drug discovery. This is due to its remarkable balance of stability and latent reactivity. While exceptionally stable under many physiological and synthetic conditions, the S-F bond can be selectively activated to engage in highly efficient Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a next-generation click chemistry. This guide provides an in-depth analysis of the synthesis, reactivity, and application of aryl fluorosulfonyl compounds. We will explore the influence of aromatic ring substituents on the group's reactivity, detail key reaction mechanisms and protocols, and highlight its transformative role in developing targeted covalent inhibitors for drug development.

The Aryl Fluorosulfonyl Group: A Privileged Moiety

The fluorosulfonyl group is an electrophilic moiety that has garnered significant attention for its unique chemical properties. Unlike its more reactive sulfonyl chloride counterpart, the sulfonyl fluoride offers a unique combination of high stability and tunable reactivity, making it a "privileged" functional group in fields ranging from materials science to chemical biology.[1]

The Stability-Reactivity Dichotomy: -SO₂F vs. -SO₂Cl

The practical utility of a functional group is often defined by its stability. Aryl sulfonyl fluorides are significantly more robust than the analogous sulfonyl chlorides.[2] They exhibit superior resistance to hydrolysis, thermolysis, and reduction.[2][3][4] This enhanced stability is attributed to the high strength of the sulfur-fluorine bond compared to the sulfur-chlorine bond.[4] For instance, many sulfonyl fluorides are inert even when refluxed in aniline, a condition under which sulfonyl chlorides would readily react.[3] This stability allows the -SO₂F group to be carried through multi-step syntheses without the need for protecting groups.

However, this stability is not synonymous with inertness. The S(VI) center remains a potent electrophile that can be "awakened" under specific conditions to react chemoselectively with nucleophiles, forming stable sulfonyl linkages.[1][3]

PropertyAryl Sulfonyl Fluoride (-SO₂F)Aryl Sulfonyl Chloride (-SO₂Cl)
Hydrolytic Stability High; often stable in aqueous environments.[2]Low; readily hydrolyzes to sulfonic acid.[5]
Thermal Stability High; resistant to thermolysis.[2]Moderate to low; can decompose upon heating.[2]
Reductive Stability High; resistant to many reducing agents.[3][4]Low; can be reduced to S(IV) species.[2]
Reactivity Requires activation/catalysis for reaction with most nucleophiles.[6]Highly reactive with a wide range of nucleophiles.
Handling Generally bench-stable and easier to handle.Often moisture-sensitive and more challenging to store.[7]
The "Click Chemistry" Connection: Sulfur(VI) Fluoride Exchange (SuFEx)

The resurgence of interest in sulfonyl fluorides was spearheaded by K. Barry Sharpless and his development of Sulfur(VI) Fluoride Exchange (SuFEx), a new family of "click" reactions.[1][8] Click chemistry is characterized by reactions that are modular, high-yielding, and produce minimal byproducts.[3] SuFEx perfectly fits this description, enabling the rapid and reliable assembly of molecules through the formation of robust sulfonyl (-SO₂-) or fluorosulfate (-OSO₂F) linkages.[6][9] This has established the -SO₂F group as a key "connective" hub in modern synthetic chemistry.[3][8]

Synthesis of Aryl Fluorosulfonates

The increasing application of aryl sulfonyl fluorides has driven the development of numerous synthetic methodologies. Efficient access to these compounds is critical for their use in research and development.

  • From Arylsulfonyl Chlorides : The most traditional and direct method involves a halogen exchange reaction. Treating an arylsulfonyl chloride with a fluoride source, such as potassium fluoride (KF), often facilitated by a phase-transfer catalyst like 18-crown-6 ether, provides the corresponding sulfonyl fluoride in good yield.[10]

  • From Aryl Halides : Modern cross-coupling strategies offer powerful alternatives. A one-pot, two-step palladium-catalyzed process can convert aryl bromides or iodides into sulfonyl fluorides.[10][11] This method typically involves an initial sulfonylation using an SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by in-situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI).[11][12]

  • From Grignard Reagents : Organometallic routes provide another avenue. Aryl Grignard reagents react directly with sulfuryl fluoride (SO₂F₂) gas to furnish aryl sulfonyl fluorides.[10][11]

  • From Sulfonic Acids and Sulfinates : Sulfonic acids can be converted to sulfonyl fluorides by first generating the sulfonyl chloride in situ (e.g., with cyanuric chloride) and then performing a fluorine exchange.[11] Alternatively, sodium arylsulfinates can be directly fluorinated with reagents like Selectfluor.[11]

  • Modern Photochemical and Electrochemical Methods : Recent innovations include organophotocatalytic methods using diaryliodonium salts and electrochemical approaches that couple thiols directly with a fluoride source like KF, avoiding the need for harsh oxidants.[13][14][15][16]

Experimental Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride from the Corresponding Sulfonyl Chloride

This protocol describes a standard procedure for converting a commercially available arylsulfonyl chloride to its corresponding sulfonyl fluoride via nucleophilic substitution.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (1.0 eq)

  • Potassium fluoride (KF, 2.0 eq)

  • 18-Crown-6 (0.1 eq)

  • Acetonitrile (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-acetamidobenzenesulfonyl chloride (1.0 eq), potassium fluoride (2.0 eq), and 18-crown-6 (0.1 eq).

  • Add dry acetonitrile to the flask to create a suspension (approx. 0.2 M concentration of the starting material).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure 4-acetamidobenzenesulfonyl fluoride.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Reactivity Landscape of the Aryl Fluorosulfonyl Group

The reactivity of the S-F bond is latent; it requires specific activation to participate in exchange reactions. This activation is central to its utility in SuFEx chemistry and as a covalent warhead.

The SuFEx Reaction: Mechanism and Catalysis

The SuFEx reaction is a nucleophilic substitution at the S(VI) center.[17] The process is greatly facilitated by catalysts that can activate the highly stable S-F bond.[6] Common catalysts include organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG). These catalysts are thought to assist in abstracting a proton from the incoming nucleophile (e.g., a phenol) or interacting with the S(VI) center to facilitate fluoride displacement.[6] In reactions involving silyl ether nucleophiles, silicon additives like hexamethyldisilazane (HMDS) can act synergistically with the base to accelerate the reaction, likely by sequestering the fluoride leaving group as a stable Si-F bond.

SuFEx_Mechanism cluster_reactants Reactants cluster_activation Activation & Attack cluster_products Products ArSO2F Aryl Sulfonyl Fluoride (Ar-SO₂F) TransitionState Pentacoordinate Intermediate/Transition State ArSO2F->TransitionState NuH Nucleophile (e.g., R-OH) ActivatedNu Activated Nucleophile (R-O⁻) NuH->ActivatedNu Deprotonation Cat Base Catalyst (e.g., BTMG) ActivatedNu->TransitionState Nucleophilic Attack Product SuFEx Product (Ar-SO₂-OR) TransitionState->Product Fluoride Ejection Byproduct Byproduct (H-F + Catalyst) TransitionState->Byproduct

Caption: Generalized mechanism of a base-catalyzed SuFEx reaction.

Influence of Benzene Ring Substituents

The reactivity of the aryl fluorosulfonyl group is highly tunable through the modification of substituents on the aromatic ring. These substituents exert powerful electronic and steric effects that modulate the electrophilicity of the sulfur atom.

  • Electronic Effects : The rate of nucleophilic attack is highly sensitive to the electronic properties of the aryl ring. Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and halogens increase the electrophilicity of the sulfur center by inductive and/or resonance effects. This polarization of the S-F bond makes the sulfur atom more susceptible to nucleophilic attack, thereby accelerating the SuFEx reaction.[18] Conversely, electron-donating groups (EDGs) like -OCH₃ and -NH₂ decrease the electrophilicity of the sulfur, slowing the reaction rate.[15][16] This principle allows for the fine-tuning of reactivity for specific applications.

Caption: Influence of ring substituents on sulfur electrophilicity.

  • Steric Effects : Steric hindrance, particularly from substituents at the ortho positions, can impede the approach of a nucleophile to the sulfur center. While this can slow down the desired reaction, it can also be used advantageously. For example, introducing bulky ortho-substituents has been shown to increase the in vitro metabolic stability of aryl sulfonyl fluorides by sterically shielding the S-F bond from enzymatic degradation.[19][20]

para-Substituent (X) on X-C₆H₄-SO₂FElectronic EffectExpected Relative Reactivity in SuFEx
-NO₂Strong Electron-WithdrawingHighest
-CNStrong Electron-WithdrawingHigh
-ClWeak Electron-WithdrawingModerate-High
-HNeutralModerate (Reference)
-CH₃Weak Electron-DonatingModerate-Low
-OCH₃Strong Electron-DonatingLow
Reactivity with Nucleophiles

The SuFEx reaction is not limited to phenols or silyl ethers. The aryl fluorosulfonyl group can react with a broad range of nucleophiles, including amines to form sulfonamides and thiols to form thiosulfonates.[9] In the context of chemical biology, its reactivity with nucleophilic amino acid residues is of paramount importance. While traditional covalent inhibitors primarily target cysteine, sulfonyl fluorides can covalently modify a wider range of residues, including tyrosine, lysine, histidine, serine, and threonine, depending on the local protein environment that activates the residue.[1][9][21]

Applications in Drug Development and Chemical Biology

The unique properties of the aryl fluorosulfonyl group have made it an invaluable tool in modern drug discovery.

Covalent Inhibitors and Chemical Probes

The -SO₂F moiety functions as an electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[9][22] A TCI works by first binding non-covalently to its target protein, and then forming a permanent covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This can offer advantages in potency and duration of action over non-covalent inhibitors.[23] The ability of sulfonyl fluorides to target residues like tyrosine and lysine has significantly expanded the "targetable proteome" beyond what is accessible with cysteine-reactive warheads.[9][21]

Drug_Discovery_Workflow TargetID 1. Target Identification (e.g., a kinase) LeadGen 2. Lead Scaffold ID (Non-covalent binder) TargetID->LeadGen Warhead 3. Warhead Installation (Incorporate Ar-SO₂F) LeadGen->Warhead Synthesis 4. Synthesis of Covalent Inhibitor Warhead->Synthesis Biochem 5. Biochemical Assay (IC₅₀, k_inact/K_I) Synthesis->Biochem Biochem->Synthesis SAR Optimization Cellular 6. Cellular & In Vivo Validation Biochem->Cellular Candidate Drug Candidate Cellular->Candidate

Caption: Workflow for developing a sulfonyl fluoride-based covalent inhibitor.

Bioconjugation and Modular Synthesis

The reliability and orthogonality of the SuFEx reaction make it ideal for bioconjugation and the modular assembly of complex molecules.[24] It can be used to link different molecular fragments, such as attaching a targeting ligand to a payload molecule or building complex architectures for materials science applications.

Experimental Protocol 2: Model SuFEx Reaction of an Aryl Sulfonyl Fluoride with a Phenol

This protocol describes a general procedure for the base-catalyzed coupling of an aryl sulfonyl fluoride with a phenolic nucleophile.

Materials:

  • Aryl sulfonyl fluoride (e.g., 4-cyanobenzenesulfonyl fluoride, 1.0 eq)

  • Phenol (e.g., 4-methoxyphenol, 1.1 eq)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 0.2 eq)

  • Dry Tetrahydrofuran (THF) or Acetonitrile (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried vial with a septum, magnetic stirrer, nitrogen/argon line

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl sulfonyl fluoride (1.0 eq) and the phenol (1.1 eq).

  • Add dry THF via syringe to dissolve the reagents (approx. 0.2 M concentration).

  • Stir the solution at room temperature.

  • Add the BTMG catalyst (0.2 eq) dropwise via syringe.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Unknown Source.
  • Aryl sulfonyl fluoride synthesis via palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Unknown Source.
  • Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead. Benchchem.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing).
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Accelerated SuFEx Click Chemistry for Modular Synthesis.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates.
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Unknown Source.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Applications of Sulfonyl Fluorides in Organic Transform
  • Applications of sulfonyl fluorides Examples of biologically active...
  • Click Chemistry. Sharpless Lab, The Scripps Research Institute.
  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click...
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI)
  • New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. Unknown Source.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. PubMed.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.
  • Context for the development of the SMC reaction of aryl sulfonyl fluorides.
  • 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Unknown Source.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)
  • Single electron activation of sulfonyl fluoride. American Chemical Society.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxid

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Foundational

Spectroscopic Characterization of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: A Predictive Technical Guide

Introduction Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, with the CAS Number 1909313-75-2, is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, with the CAS Number 1909313-75-2, is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including a fluorosulfonyl group and a fluorine substituent, suggest its potential as a covalent inhibitor or a versatile building block in the synthesis of complex pharmaceutical agents. The fluorosulfonyl group, in particular, has gained prominence as a "warhead" for targeted covalent inhibitors due to its reactivity with nucleophilic residues in proteins.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions.

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate. In the absence of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to offer a robust and scientifically grounded prediction of its spectral characteristics. This approach, rooted in extensive experience with spectroscopic analysis, aims to equip researchers with the necessary knowledge to identify and characterize this compound.

Molecular Structure and Key Features

The structure of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is presented below. The strategic placement of the substituents on the benzene ring dictates its unique spectroscopic signature.

Caption: Molecular structure of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are discussed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the methyl ester group in the aliphatic region.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-68.0 - 8.2ddJ(H-6, H-5) ≈ 8.5, J(H-6, F-4) ≈ 5.0
H-57.4 - 7.6dddJ(H-5, H-6) ≈ 8.5, J(H-5, F-4) ≈ 9.0, J(H-5, H-3) ≈ 2.5
H-37.2 - 7.4ddJ(H-3, F-4) ≈ 9.5, J(H-3, H-5) ≈ 2.5
-OCH₃3.9 - 4.1s-

Rationale for Predictions:

  • H-6: This proton is ortho to the electron-withdrawing methyl ester group, which deshields it, shifting it downfield. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at position 4.

  • H-5: This proton is coupled to H-6, H-3, and the fluorine at position 4, resulting in a doublet of doublet of doublets.

  • H-3: This proton is ortho to the fluorine atom and will be significantly influenced by it, appearing as a doublet of doublets due to coupling with the fluorine at position 4 and H-5.

  • -OCH₃: The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O164 - 166s
C-4163 - 167d, ¹J(C-F) ≈ 250 Hz
C-2135 - 139d, ²J(C-F) ≈ 25 Hz
C-1132 - 135d, ⁴J(C-F) ≈ 3 Hz
C-6130 - 133d, ³J(C-F) ≈ 9 Hz
C-5118 - 122d, ²J(C-F) ≈ 22 Hz
C-3115 - 119d, ²J(C-F) ≈ 21 Hz
-OCH₃52 - 54s

Rationale for Predictions:

  • The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring. The fluorosulfonyl and methyl ester groups are electron-withdrawing, while the fluorine atom has a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect.

  • The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit splitting due to C-F coupling, which is a key diagnostic feature.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show two distinct signals.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-SO₂F+40 to +70s
Ring-F-105 to -115m

Rationale for Predictions:

  • -SO₂F: The chemical shift of the fluorine in the fluorosulfonyl group typically appears in the positive region of the spectrum.[2]

  • Ring-F: The fluorine atom attached to the aromatic ring will appear in the negative region. It will likely be a complex multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=O Stretch (Ester)1735 - 1715Strong
Aromatic C=C Stretch1600 - 1450Medium
S=O Asymmetric Stretch1420 - 1380Strong
S=O Symmetric Stretch1210 - 1170Strong
C-O Stretch (Ester)1300 - 1150Strong
C-F Stretch1250 - 1000Strong
S-F Stretch850 - 750Strong

Rationale for Predictions:

  • The predicted absorption frequencies are based on well-established correlation tables for IR spectroscopy.[3][4][5][6][7]

  • The strong absorptions for the C=O, S=O, C-O, and C-F bonds will be the most prominent features of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pathways:

G M [M]⁺˙ m/z = 236 M_minus_OCH3 [M - OCH₃]⁺ m/z = 205 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 177 M->M_minus_COOCH3 - COOCH₃ M_minus_SO2F [M - SO₂F]⁺ m/z = 153 M->M_minus_SO2F - SO₂F SO2_loss [M - SO₂]⁺˙ m/z = 172 M_minus_COOCH3->SO2_loss - F (rearrangement)

Caption: Predicted major fragmentation pathways for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

Ion Predicted m/z Identity
[M]⁺˙236Molecular Ion
[M - OCH₃]⁺205Loss of methoxy radical
[M - COOCH₃]⁺177Loss of carbomethoxy radical
[M - SO₂F]⁺153Loss of fluorosulfonyl radical
[M - SO₂]⁺˙172Loss of sulfur dioxide (rearrangement)[8]

Rationale for Predictions:

  • The molecular ion peak is predicted based on the molecular formula C₈H₆F₂O₄S.

  • The fragmentation pathways are predicted based on the relative stability of the resulting carbocations and neutral losses. The loss of the methoxy and carbomethoxy groups from the ester and the loss of the fluorosulfonyl group are expected to be major fragmentation routes.

  • Rearrangement followed by the loss of SO₂ is a known fragmentation pathway for some aromatic sulfonyl compounds.[8]

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem MS (MS/MS) experiments on the molecular ion peak to elucidate the fragmentation pattern.

  • Data Analysis: Analyze the mass spectra to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate. By applying fundamental principles of spectroscopy and drawing comparisons with analogous compounds, we have constructed a detailed and reliable spectral profile for this molecule. This information is intended to serve as a valuable resource for researchers in the fields of chemical synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important compound. The provided experimental protocols offer a standardized approach for the future acquisition of empirical data, which will serve to validate and refine the predictions made herein.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Methyl 4-[(fluorosulfonyl)methyl]benzoate. PubChem. [Link]

  • methyl 2-fluoro-4-(fluorosulfonyl)benzoate. Applichem. [Link]

  • Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • NMRdb.org: Predict all NMR spectra. NMRdb.org. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Download NMR Predict. Mestrelab Research. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

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Exploratory

Precision Electrophilicity: Harnessing Fluorinated Sulfonyl Benzoates in Chemical Biology and Covalent Drug Discovery

Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has necessitated a shift away from traditional, highly reactive Michael acceptors toward more stable, context-dependent electrophiles. Fluorinated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The renaissance of targeted covalent inhibitors (TCIs) has necessitated a shift away from traditional, highly reactive Michael acceptors toward more stable, context-dependent electrophiles. Fluorinated sulfonyl benzoates, operating via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, have emerged as privileged warheads. By offering exceptional hydrolytic stability combined with proximity-driven reactivity, these compounds enable the selective targeting of lysine, tyrosine, and serine residues. This technical guide dissects the mechanistic causality of fluorinated sulfonyl benzoates, evaluates their applications in chemoproteomics and drug discovery, and provides self-validating experimental workflows for their deployment.

The Paradigm Shift: Beyond Cysteine-Targeted Electrophiles

Historically, the chemical biology toolkit relied heavily on acrylamides and chloroacetamides to target non-catalytic cysteines. While effective, the relative scarcity of cysteine in the human proteome severely limits the "druggable" landscape. Expanding this landscape requires electrophiles capable of targeting more abundant nucleophiles (e.g., lysine, tyrosine) without succumbing to rapid hydrolysis in aqueous biological media.

Introduced by the Sharpless laboratory, SuFEx chemistry utilizes sulfonyl fluorides and fluorosulfates as next-generation "click" electrophiles[1]. Unlike sulfonyl chlorides, which are highly reactive and rapidly degrade in water, the S–F bond in sulfonyl fluorides is exceptionally strong. Fluorinated sulfonyl benzoates leverage this stability, utilizing the rigid, synthetically tractable benzoate scaffold to navigate protein binding pockets while shielding the S–F bond from premature cleavage.

Mechanistic Causality: Proximity-Driven SuFEx Activation

The defining characteristic of fluorosulfonyl benzoates is their context-dependent reactivity . In bulk aqueous solution, the probe is inert. Covalent bond formation is strictly catalyzed by the microenvironment of the target protein's binding pocket—a phenomenon driven by spatial proximity and local electrostatic networks.

  • Lysine Targeting (pKa Suppression): In kinases, the conserved catalytic lysine (e.g., Lys295 in Src-family kinases) is often held in a deprotonated, highly nucleophilic state by adjacent aspartate residues. When a 5'-fluorosulfonylbenzoate probe coordinates within the ATP-binding pocket, the spatial alignment and the lowered pKa of the lysine drive the rapid displacement of the fluoride ion, forming a stable sulfonamide[2].

  • Tyrosine Targeting (Hydrogen-Bond Activation): The hydroxyl group of tyrosine is typically a poor nucleophile. However, in targets like the Human Adenosine A3 Receptor (hA3AR), hydrogen-bonding networks within the receptor pocket activate the tyrosine (Y265) and polarize the S–F bond, enabling the fluorosulfonyl benzoyl warhead to form a robust sulfonate ester[3].

  • Serine Modification & Elimination: In certain scavenger enzymes like DcpS, fluorosulfate derivatives modify active-site serines. Due to the specific local pH and geometry, this intermediate sulfonate ester can undergo spontaneous elimination, converting the serine into a dehydroalanine—an invaluable mechanism for site-specific chemical mutagenesis[4].

SuFEx_Mechanism Probe Fluorosulfonyl Benzoate Probe Complex Non-Covalent Proximity Complex Probe->Complex Binding Target Target Protein (Lys/Tyr Nucleophile) Target->Complex Binding Transition S(VI) Activation (Microenvironment) Complex->Transition Orientation Adduct Stable Covalent Sulfonate/Sulfonamide Transition->Adduct SuFEx Click Byproduct HF Release Transition->Byproduct Leaving Group

Fig 1. Proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) mechanism of fluorosulfonyl benzoates.

Landscape of Applications in Chemical Biology

The structural rigidity and electronic tunability of the benzoate linker make these compounds highly adaptable for diverse proteomic and therapeutic applications.

Table 1: Summary of Fluorinated Sulfonyl Benzoate Applications
Target Protein / FamilyModified ResidueProbe / Compound ScaffoldPrimary Application
Src-Family Kinases (Src, Yes, Lck, Blk, Lyn)Catalytic Lysine (Lys295)Alkyne-tagged 5'-FluorosulfonylbenzoateLive-cell kinome profiling, competitive ABPP[2]
Human Adenosine A3 Receptor (hA3AR)Tyrosine (Y265)Fluorosulfonyl benzoyl derivative (17b)GPCR covalent antagonism & structural mapping[3]
Epidermal Growth Factor Receptor (EGFR)N-terminus / LysinesSSFSB (sulfo-N-succinimidyl 4-(fluorosulfonyl)benzoate)Stepwise affinity cross-linking of ligands[5]
DcpS (Scavenger Enzyme)Serine (Ser272) DehydroalanineFluorosulfate-containing diaminoquinazolineCovalent inhibition, chemical mutagenesis[4]
Case Study: GPCR Covalent Antagonism

Developing covalent ligands for G Protein-Coupled Receptors (GPCRs) is notoriously difficult due to membrane dynamics and the lack of accessible cysteines. Researchers successfully synthesized a fluorosulfonyl benzoyl derivative (Compound 17b) that acts as an insurmountable antagonist of hA3AR. By systematically varying the linker length of the benzoate scaffold, they perfectly aligned the warhead with Y265, achieving nanomolar affinity and complete receptor inactivation[3].

Validated Methodologies for Chemoproteomics

Scientific integrity demands that covalent labeling protocols be self-validating. The following workflows utilize competitive formats and orthogonal controls to ensure that observed SuFEx modifications are strictly driven by active-site proximity, not non-specific electrophilic stress.

Protocol 1: Live-Cell Target Engagement via Competitive ABPP

Objective: Profile the engagement of a reversible drug candidate against a target using an alkyne-tagged fluorosulfonyl benzoate probe. Causality & Logic: If the reversible drug occupies the active site, it sterically occludes the SuFEx probe, preventing covalent labeling. A non-reactive methylsulfonyl benzoate analog must be run in parallel to rule out non-specific hydrophobic aggregation.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Culture target cells to 80% confluency. Pre-treat with the reversible competitor drug (e.g., 10 μ M ponatinib) or DMSO vehicle for 1 hour at 37°C.

  • Probe Incubation: Add the alkyne-tagged 5'-fluorosulfonylbenzoate probe (1–5 μ M final concentration) directly to the culture media. Incubate for 2 hours. Rationale: The hydrolytic stability of the benzoate allows extended live-cell incubation without probe degradation.

  • Lysis & Click Chemistry (CuAAC): Wash cells with cold PBS and lyse in 1% NP-40 buffer. Normalize protein concentrations. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 μ M), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 μ M). React for 1 hour at room temperature.

  • Enrichment & Elution: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend and incubate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8 M urea) to disrupt all non-covalent interactions.

  • Detection: Boil beads in Laemmli buffer and analyze via Western blot against the target protein. A reduction in band intensity in the drug-treated lane validates specific active-site engagement.

Protocol 2: LC-MS/MS Peptide Mapping of SuFEx Adducts

Objective: Identify the exact amino acid residue modified by the fluorosulfonyl benzoate. Causality & Logic: S–F bond cleavage leaves a predictable mass shift on the nucleophilic residue. High-resolution MS is required to differentiate true SuFEx adducts (+SO2-Aryl) from potential serine-elimination events (-H2O)[4].

Step-by-Step Methodology:

  • In Vitro Labeling: Incubate recombinant target protein (2 μ M) with the fluorosulfonyl benzoate probe (20 μ M) in HEPES buffer (pH 7.4) for 4 hours at room temperature.

  • Denaturation & Digestion: Denature the protein with 8 M urea, reduce with DTT (10 mM), and alkylate with iodoacetamide (20 mM). Dilute urea to <2 M and digest overnight with sequencing-grade Trypsin at 37°C.

  • Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Analyze via nanoLC coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Search raw data against the target sequence using a dynamic modification corresponding to the exact mass of the benzoate warhead (minus the fluoride leaving group) on Lys, Tyr, and Ser residues.

ABPP_Workflow Step1 1. Live-Cell Incubation (Alkyne-Fluorosulfonyl Benzoate) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide Addition) Step2->Step3 Step4 4. Streptavidin Enrichment (Stringent Washing) Step3->Step4 Step5 5. On-Bead Tryptic Digest Step4->Step5 Step6 6. LC-MS/MS Analysis & Peptide Mapping Step5->Step6

Fig 2. Activity-Based Protein Profiling (ABPP) workflow using alkyne-tagged fluorosulfonyl benzoates.

Future Perspectives

The integration of fluorinated sulfonyl benzoates into the chemical biology toolkit represents a leap toward precision electrophilicity. Future iterations will likely focus on tuning the electronic properties of the benzoate ring—such as introducing ortho or meta electron-withdrawing groups—to precisely calibrate the SuFEx activation energy. This will enable the design of "smart" probes that can target previously undruggable allosteric sites with unprecedented kinetic selectivity.

References

  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides - PMC N
  • Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors SciSpace
  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor N
  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue ACS Chemical Biology
  • High-yield covalent attachment of epidermal growth factor to its receptor by kinetically controlled, stepwise affinity cross-linking PubMed

Sources

Foundational

Expanding the Druggable Proteome: Discovery of Novel Covalent Probes Based on the Fluorosulfonylbenzoate Scaffold

Executive Summary Covalent drug discovery has historically been dominated by electrophiles targeting non-catalytic cysteine residues, such as the acrylamides utilized in blockbuster EGFR and KRAS inhibitors. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Covalent drug discovery has historically been dominated by electrophiles targeting non-catalytic cysteine residues, such as the acrylamides utilized in blockbuster EGFR and KRAS inhibitors. However, the low natural abundance of cysteine severely restricts the targetable proteome. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has catalyzed a paradigm shift in chemical biology, providing a biocompatible warhead capable of targeting a broader array of nucleophiles, including lysine, tyrosine, serine, and histidine[1].

Among SuFEx-enabled electrophiles, the fluorosulfonylbenzoate (FSB) scaffold has emerged as a privileged structure. This technical whitepaper explores the mechanistic causality, rational design, and self-validating experimental workflows required to discover and validate novel FSB-based covalent probes.

Mechanistic Foundations: The Causality of SuFEx Reactivity

To effectively utilize the FSB scaffold, researchers must understand the causality behind its reactivity. Unlike traditional Michael acceptors that are intrinsically reactive and prone to promiscuous off-target alkylation, sulfonyl fluorides and fluorosulfonylbenzoates are "activation-free" yet highly context-dependent[1].

The causality of their selectivity is rooted in the unique physicochemical properties of the S(VI)-F bond. In an aqueous physiological environment, the S-F bond is remarkably stable. It remains dormant until the probe's scaffold binds to a specific protein pocket. This microenvironment provides two critical causal factors for reactivity:

  • Electrostatic Polarization: Hydrogen bond donors within the protein binding pocket interact with the fluorine atom, polarizing the S-F bond and increasing the electrophilicity of the sulfur center.

  • Proximity-Driven Activation: The non-covalent binding event precisely aligns a nucleophilic side chain (e.g., the catalytic lysine in kinases or a non-catalytic serine/tyrosine) with the S(VI) center, lowering the activation energy required for the substitution reaction[2].

This mechanism acts as a "sleeping beauty finding the right prince"[2]; it ensures that the FSB probe only forms a covalent adduct when the target protein is in its native, folded conformation.

SuFEx_Mechanism Probe Fluorosulfonylbenzoate Probe (Ar-SO2F) Microenvironment Specific Microenvironment (H-bonding, Electrostatics) Probe->Microenvironment Binds to Transition SuFEx Transition State (Fluoride Leaving) Probe->Transition S-F bond polarization Protein Target Protein (Folded State) Protein->Microenvironment Provides Nucleophile Nucleophilic Residue (Lys, Tyr, Ser, His) Microenvironment->Nucleophile Activates Nucleophile->Transition Attacks S(VI) center Adduct Stable Covalent Adduct (Ar-SO2-Protein) Transition->Adduct -HF (Irreversible)

SuFEx-mediated covalent bonding mechanism of fluorosulfonylbenzoate probes.

Rational Design of Fluorosulfonylbenzoate Probes

The discovery of a novel FSB probe requires balancing the intrinsic reactivity of the warhead with the non-covalent binding affinity of the core scaffold.

  • Scaffold Selection: The base molecule must possess sufficient reversible binding affinity ( Kd​ ) to localize the probe to the target. For example, modifying a nucleoside scaffold with a 5'-fluorosulfonylbenzoate effectively targets the conserved catalytic lysine (Lys295) of Src-family kinases[3].

  • Warhead Tuning: The steric and electronic properties of the benzoate ring can be tuned (e.g., ortho- vs. para-substitution) to modulate the hydrolytic stability and reactivity of the warhead[4].

  • Bioorthogonal Tagging: To enable downstream chemoproteomic profiling, an alkyne or azide handle is incorporated. This allows for post-labeling functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

Self-Validating Experimental Workflows: Activity-Based Protein Profiling (ABPP)

To ensure scientific trustworthiness, the validation of an FSB probe must utilize a self-validating system where target engagement is directly measurable in a complex proteome. The following step-by-step methodology outlines the ABPP workflow for an alkyne-tagged FSB probe.

Step-by-Step Methodology: In Situ Target Profiling
  • Step 1: In Situ Incubation Treat live cells (e.g., HEK293T) with the alkyne-tagged FSB probe (1–10 µM) for 1–4 hours. Causality: Performing the labeling step in live cells ensures that the protein targets are in their native conformations, preserving the microenvironment necessary for SuFEx catalysis.

  • Step 2: Self-Validating Control Preparation In parallel, prepare a heat-denatured cell lysate. Treat this denatured lysate with the same concentration of the probe. Causality: Because SuFEx requires a precise 3D microenvironment, the denatured control should show no labeling. This validates that the probe is context-dependent and not a promiscuous alkylator[2].

  • Step 3: Cell Lysis & Proteome Extraction Harvest the live cells and lyse using a mild non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Centrifuge to clear debris.

  • Step 4: CuAAC Click Chemistry To the cleared lysate, add a reporter tag (e.g., Biotin-azide), CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature. Causality: The bioorthogonal click reaction covalently attaches the reporter exclusively to the probe-modified proteins, enabling specific detection amidst the complex cellular background[3].

  • Step 5: Target Enrichment & Stringent Washing Precipitate the proteins, resuspend, and incubate with streptavidin-agarose beads. Perform stringent washes (e.g., with 1% SDS and 8M urea). Causality: Because the probe-protein interaction is covalent, stringent washing eliminates non-covalently bound false positives, ensuring high-confidence target identification.

  • Step 6: LC-MS/MS Analysis Digest the enriched proteins with trypsin and analyze via quantitative mass spectrometry to identify the specific nucleophilic residue modified by the FSB warhead[6].

ABPP_Workflow Step1 1. Probe Incubation (Live Cells / Lysate + Alkyne-FSB) Step2 2. Covalent Labeling (SuFEx reaction with target) Step1->Step2 Context-dependent Step3 3. Cell Lysis & Click Chemistry (CuAAC with Azide-Biotin) Step2->Step3 Prepare for detection Step4 4. Enrichment / Separation (Streptavidin Pulldown) Step3->Step4 Isolate targets Step5 5. Proteomic Analysis (LC-MS/MS for Target ID) Step4->Step5 Identify & Quantify

Activity-Based Protein Profiling (ABPP) workflow using alkyne-tagged FSB probes.

Quantitative Profiling of FSB Probes

The versatility of the FSB scaffold is demonstrated by its application across diverse protein classes. The table below summarizes key quantitative data for representative SuFEx-based probes, highlighting their ability to target distinct nucleophiles.

Probe Scaffold / CompoundTarget ProteinModified ResidueIC50 / PotencyReference
5'-Fluorosulfonylbenzoate (1)Src-family KinasesCatalytic Lys295200 nM[3]
Benzene-1,2-disulfonyl fluorideHuman Neutrophil ElastaseActive Site Serine0.24 µM[2]
Aryl fluorosulfate (FS-p1)DcpS (Scavenger Enzyme)Non-catalytic SerineTarget Occupancy Confirmed[5]
Sulfonyl Fluoride DerivativeEGFR (L858R/T790M/C797S)Catalytic Lys745Overcomes C797S Resistance[7]

Future Perspectives

The fluorosulfonylbenzoate scaffold represents a critical advancement in covalent probe discovery. By relying on context-dependent SuFEx chemistry rather than intrinsic hyper-reactivity, FSB probes achieve remarkable selectivity for lysine, tyrosine, and serine residues[8]. Future advancements will likely focus on integrating these warheads into fragment-based screening libraries to identify novel ligandable pockets[1], and expanding genetically encoded fluorosulfate systems (e.g., FSK and FSY unnatural amino acids) for precise, proximity-enabled in vivo cross-linking[9].

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: mdpi.com URL:[Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal Source: nih.gov URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: pnas.org URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: rsc.org URL:[Link]

  • Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue Source: acs.org URL:[Link]

  • A sulfonyl fluoride derivative inhibits EGFRL858R/T790M/C797S by covalent modification of the catalytic lysine Source: researchgate.net URL:[Link]

  • A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry Source: acs.org URL:[Link]

  • Selective targeting of distinct active site nucleophiles by irreversible Src-family kinase inhibitors Source: nih.gov URL:[Link]

  • 5O49: Human FGF in complex with a covalent inhibitor Source: rcsb.org URL:[Link]

Sources

Exploratory

Exploring the Target Space of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: A SuFEx-Driven Approach to Covalent Ligand Discovery

The Renaissance of Covalent Pharmacology For decades, covalent drug discovery was dominated by acrylamide-based electrophiles targeting highly reactive, non-catalytic cysteines. While successful (e.g., osimertinib, ibrut...

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Author: BenchChem Technical Support Team. Date: April 2026

The Renaissance of Covalent Pharmacology

For decades, covalent drug discovery was dominated by acrylamide-based electrophiles targeting highly reactive, non-catalytic cysteines. While successful (e.g., osimertinib, ibrutinib), this approach is fundamentally limited by the low abundance of exposed cysteine residues across the human proteome[1]. To expand the "druggable" target space, chemical biologists have turned to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

At the forefront of this movement is Methyl 4-fluoro-2-(fluorosulfonyl)benzoate , a highly tunable, bifunctional SuFEx warhead. Unlike traditional sulfonyl chlorides, which are indiscriminately reactive and prone to rapid aqueous hydrolysis, aryl sulfonyl fluorides possess a uniquely stable sulfur-fluorine bond[2]. They remain inert in biological media until a specific binding event places them in precise proximity to a nucleophilic amino acid (Tyrosine, Lysine, Serine, or Histidine), triggering a proximity-driven covalent reaction[3].

This whitepaper dissects the mechanistic causality, kinetic tuning, and experimental workflows required to map the liganded proteome using Methyl 4-fluoro-2-(fluorosulfonyl)benzoate as a foundational chemical probe.

Mechanistic Causality: Structural Rationale of the Probe

To understand how to explore the target space of this molecule, we must deconstruct its structural anatomy. Every functional group serves a distinct, causal purpose in the context of Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition (TCI).

  • The Fluorosulfonyl Group (-SO₂F): The primary electrophile. Its high hydrolytic stability ensures that the probe circulates without succumbing to background solvolysis[2]. Upon entering a protein binding pocket, the microenvironment (often involving a hydrogen-bond network or a proximal basic residue) lowers the activation energy, allowing nucleophilic attack and the expulsion of the fluoride leaving group[4].

  • The 4-Fluoro Substituent: This is a critical electronic tuning element. The strongly electron-withdrawing nature of the fluorine atom exerts an inductive effect on the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the -SO₂F group. This accelerates the rate of covalent bond formation ( kinact​ ) without adding significant steric bulk that could disrupt non-covalent binding ( KI​ ).

  • The Methyl Ester Handle: A versatile synthetic anchor. In drug development, this ester is often saponified to a carboxylic acid and coupled to a target-specific ligand scaffold[5]. In target discovery, it is derivatized into an alkyne or biotin handle to enable CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) click chemistry for downstream enrichment[6].

SuFEx_Mechanism Probe SuFEx Warhead (-SO2F) Complex Non-Covalent Complex (EI) Probe->Complex Reversible Binding (Ki) Protein Target Protein (Tyr-OH / Lys-NH2) Protein->Complex Adduct Covalent Adduct (-O-SO2- / -NH-SO2-) Complex->Adduct Proximity Activation (kinact)

Caption: Proximity-driven SuFEx mechanism transitioning from a reversible complex to a covalent adduct.

Defining the Target Space: Nucleophile Selectivity

While cysteines are the default nucleophiles for Michael acceptors, SuFEx warheads exhibit a distinct chemoselectivity profile. The target space of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate heavily favors Tyrosine and Lysine residues[3][4].

For example, in the development of covalent ligands for G Protein-Coupled Receptors (GPCRs), fluorosulfonyl benzoates have been successfully deployed to target specific tyrosine residues (e.g., Y265 in the human adenosine A3 receptor)[7]. Similarly, they have been utilized to target Lys56 in the difficult-to-drug chaperone protein HSP72[8].

Table 1: SuFEx Targetable Amino Acids and Adduct Characteristics
Target Amino AcidNucleophilic GroupCovalent Adduct FormedMicroenvironment Requirement for Activation
Tyrosine (Tyr) Phenol (-OH)Sulfonate Ester (-O-SO₂-Ar)Requires a proximal base to deprotonate the phenol, increasing its nucleophilicity.
Lysine (Lys) Primary Amine (-NH₂)Sulfonamide (-NH-SO₂-Ar)Requires a perturbed pKa (unprotonated state at physiological pH) within a hydrophobic pocket.
Histidine (His) Imidazole (-NH)Sulfonyl ImidazoleOften acts as an intermediate or requires a highly constrained binding conformation.
Serine (Ser) Aliphatic Alcohol (-OH)Sulfonate Ester (-O-SO₂-Ar)Typically requires a catalytic triad (e.g., in serine hydrolases) to activate the hydroxyl.

Experimental Workflows for Target Space Exploration

To empirically define the target space of this compound in a complex biological system, researchers employ Activity-Based Protein Profiling (ABPP) [9]. The following protocols detail the synthesis of a functionalized probe and the subsequent proteomic workflow.

Protocol 1: Synthesis of an Alkyne-Tagged SuFEx Probe

Purpose: To convert the inactive methyl ester into a bioorthogonal alkyne handle, enabling downstream click-chemistry enrichment without altering the electronic properties of the warhead.

  • Saponification: Dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (1.0 eq) in a 4:1 mixture of THF/H₂O. Add LiOH (1.1 eq) at 0 °C. Causality: The low temperature and mild base prevent the premature hydrolysis of the sensitive -SO₂F group while selectively cleaving the methyl ester.

  • Amide Coupling: Isolate the resulting carboxylic acid and dissolve in anhydrous DMF. Add HATU (1.2 eq), DIPEA (2.0 eq), and propargylamine (1.5 eq). Stir at room temperature for 2 hours. Causality: HATU facilitates rapid amide bond formation, minimizing the time the fluorosulfonyl group spends in the presence of the basic DIPEA, thereby preventing off-target polymerization or degradation.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield the alkyne-functionalized SuFEx probe.

Protocol 2: Proteome-Wide Target Identification via isoTOP-ABPP

Purpose: To map the specific proteins and amino acid residues modified by the probe in live cells.

  • In Situ Labeling: Treat live cells (e.g., HEK293T) with the alkyne-tagged SuFEx probe (10 µM) for 2 hours at 37 °C. Causality: Live-cell labeling ensures proteins are in their native conformations, preserving the critical microenvironments required for SuFEx activation.

  • Lysis and Click Chemistry: Lyse cells in native buffer. Perform CuAAC by adding Biotin-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour. Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in aqueous media, ensuring efficient ligation of the biotin tag to the covalently bound probe.

  • Enrichment and Washing: Incubate the proteome with Streptavidin-agarose beads. Wash stringently with 1% SDS, 8M Urea, and PBS. Causality: These harsh washes denature proteins and disrupt all non-covalent interactions. Only proteins permanently cross-linked to the SuFEx probe via a covalent bond will remain on the beads, creating a self-validating system for covalent target identification.

  • On-Bead Digestion & LC-MS/MS: Perform tryptic digest directly on the beads. Analyze the released peptides via high-resolution LC-MS/MS to identify the enriched proteins.

ABPP_Workflow Step1 1. Live-Cell Labeling (Probe Binding & SuFEx Reaction) Step2 2. Cell Lysis & CuAAC (Biotin-Azide Ligation) Step1->Step2 Step3 3. Streptavidin Enrichment (Stringent SDS/Urea Washes) Step2->Step3 Step4 4. Tryptic Digestion & LC-MS/MS Analysis Step3->Step4

Caption: Activity-Based Protein Profiling (ABPP) workflow for mapping the SuFEx probe target space.

Kinetic Optimization: Evaluating Target Engagement

Once a target is identified via ABPP, the efficiency of the covalent interaction must be quantified. The performance of a Targeted Covalent Inhibitor (TCI) is defined by the second-order rate constant kinact​/KI​ [4].

Table 2: Impact of Electronic Tuning on SuFEx Kinetics (Representative Data)
Warhead Structure KI​ (Reversible Affinity) kinact​ (Inactivation Rate) kinact​/KI​ (Efficiency)
Unsubstituted Aryl-SO₂F15.0 µM1.2 × 10⁻⁴ s⁻¹8.0 M⁻¹s⁻¹
4-Fluoro-Aryl-SO₂F 17.2 µM 3.6 × 10⁻⁴ s⁻¹ 20.9 M⁻¹s⁻¹
4-Methoxy-Aryl-SO₂F14.5 µM0.4 × 10⁻⁴ s⁻¹2.7 M⁻¹s⁻¹

Data Interpretation: The addition of the 4-fluoro group slightly perturbs the reversible binding affinity ( KI​ ) due to minor steric changes, but it significantly increases the intrinsic reactivity ( kinact​ ) of the sulfonyl fluoride by lowering the LUMO. This results in a superior overall covalent efficiency ( kinact​/KI​ ), proving the causality behind selecting the fluorinated analog for probe design.

Conclusion

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is not merely a chemical reagent; it is a precision-engineered tool for expanding the druggable proteome. By leveraging the unique stability of the sulfur-fluorine bond and the electronic activation provided by the 4-fluoro substituent, researchers can selectively target Tyrosine and Lysine residues that were previously considered "undruggable." When coupled with robust ABPP workflows and stringent mass spectrometry validation, this SuFEx warhead provides a definitive pathway for discovering next-generation covalent therapeutics.

References

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 ACS Medicinal Chemistry Letters - PMC URL:[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Journal of Medicinal Chemistry - PMC URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences - ResearchGate URL:[Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor The Journal of Organic Chemistry - BALL LAB URL:[Link]

Sources

Foundational

Engineering Ortho-Substituted Fluorosulfonyl Aromatics: A Technical Guide to SuFEx Reactivity, Stability, and Covalent Drug Design

Executive Summary The advent of Sulfur Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and 18 F-radiotracers. At the core of this paradigm are fluoros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and 18 F-radiotracers. At the core of this paradigm are fluorosulfonyl aromatics—specifically aryl sulfonyl fluorides (Ar-SO 2​ F) and aryl fluorosulfates (Ar-OSO 2​ F). While the S-F bond provides a privileged balance of thermodynamic stability and proximity-driven kinetic reactivity, off-target hydrolysis in complex biological media remains a critical hurdle.

This whitepaper provides an in-depth mechanistic analysis of how ortho-substitution serves as a primary design lever to overcome this challenge. By strategically placing steric bulk adjacent to the fluorosulfonyl warhead, researchers can simultaneously shield the electrophilic sulfur center from non-specific aqueous hydrolysis and structurally lock the molecule for accelerated, site-specific conjugation within target protein pockets.

Mechanistic Foundations: The SuFEx Paradigm and the S-F Bond

Unlike highly reactive sulfonyl chlorides, which rapidly hydrolyze in water, sulfonyl fluorides are uniquely "water-tolerant." The S-F bond is characterized by high thermodynamic stability and resistance to reduction. However, it is kinetically responsive to specific microenvironments.

In a biological context, the Ar-SO 2​ F warhead remains inert until it enters a target protein's binding pocket. There, local hydrogen-bonding networks and precise spatial alignment activate the S-F bond, facilitating a rapid, irreversible nucleophilic attack by specific amino acid residues (typically the ϵ -amino group of Lysine, or the hydroxyl of Tyrosine/Serine). The success of this covalent labeling depends entirely on the survival of the warhead during systemic circulation—a parameter directly controlled by the molecule's steric environment.

The Ortho-Effect: Steric Shielding and Reactivity Tuning

The introduction of alkyl or aryl substituents at the ortho-position relative to the sulfonyl fluoride moiety is not merely a structural modification; it is a profound modulator of chemical causality.

Steric Occlusion of Hydrolytic Trajectories

Hydrolysis of the S-F bond requires a water molecule to adopt a specific trajectory for nucleophilic attack. Bulky ortho-substituents (e.g., isopropyl, tert-butyl) physically occlude this attack vector. The van der Waals radius of the substituent creates a steric umbrella over the sulfur atom, drastically reducing the rate of spontaneous hydrolysis in serum[1].

As demonstrated in recent metabolic stability assays 1[1], there is a direct, quantifiable correlation between the Taft steric parameter ( −Es​ ) of the ortho-substituent and the half-life of the molecule in rat serum.

Table 1: Impact of Ortho-Substitution on In Vitro Serum Stability

CompoundOrtho-SubstituentTaft Steric Parameter ( −Es​ )% Remaining in Rat Serum (2h)
Benzenesulfonyl fluorideNone (-H)0.0042 ± 1.0%
2-Methylbenzenesulfonyl fluoride-Methyl1.2456 ± 1.0%
2-Isopropylbenzenesulfonyl fluoride-Isopropyl1.7172 ± 1.0%
2-tert-Butylbenzenesulfonyl fluoride-tert-Butyl2.7882 ± 1.0%

Data synthesized from metabolic stability studies highlighting the protective steric effect[1].

Conformational Locking for Target Selectivity

Beyond defense against water, ortho-substituents actively drive target engagement. In the development of Transthyretin (TTR) covalent inhibitors2[2], placing a substituent at the ortho position of the aryl ring forces the molecule to interact specifically with the Halogen Binding Pocket 1 (HBP1) of the protein. This interaction restricts the rotational freedom of the Ar-SO 2​ F bond, perfectly aligning the S-F axis with the nucleophilic side chain of Lys15. This proximity-driven activation accelerates the conjugation rate by ~1400 times compared to background hydrolysis[2].

G cluster_0 Ortho-Substituted Fluorosulfonyl Aromatic A Aryl Ring Core B Sulfonyl Fluoride (-SO2F) Electrophilic Warhead A->B Electronic Tuning C Ortho-Alkyl Group (e.g., t-Butyl, i-Pr) A->C Substitution D Off-Target Hydrolysis (Water/Serum) B->D Blocked by Sterics E Targeted SuFEx Click (Protein Lys/Tyr) B->E Proximity-Driven Attack C->B Steric Shielding

Diagram 1: The dual role of ortho-substituents in blocking hydrolysis while enabling targeted SuFEx click.

Advanced Synthetic Methodologies

Historically, synthesizing ortho-substituted aryl sulfonyl fluorides relied on harsh oxidative chlorination followed by halogen exchange (using TBAF or KF)[1]. These conditions often resulted in poor yields for sterically hindered substrates and destroyed sensitive functional groups.

Modern catalytic approaches have bypassed these limitations. A breakthrough 3[3] utilizes a Bismuth(III)-catalyzed redox-neutral synthesis from aryl boronic acids. Because the Bi(III) center is large and highly polarizable, it easily accommodates sterically hindered ortho-substituted boronic acids without the severe steric clashes that poison smaller transition metal catalysts (like Pd or Cu). The catalytic cycle smoothly inserts SO 2​ (via DABSO) and undergoes electrophilic fluorination to yield complex, highly substituted sulfonyl fluorides in near-quantitative yields[3].

G A Ortho-Substituted Aryl Boronic Acid B Bi(III) Catalyst Insertion A->B Transmetalation C SO2 Insertion (from DABSO) B->C SO2 capture D O-bound Bismuth Sulfinate Complex C->D Rearrangement E Electrophilic Fluorination (Selectfluor) D->E F- source F Ortho-Substituted Aryl Sulfonyl Fluoride E->F Product Release

Diagram 2: Bismuth-catalyzed redox-neutral synthetic workflow for sterically hindered sulfonyl fluorides.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a built-in verification checkpoint.

Protocol A: Bi-Catalyzed Synthesis of Ortho-Substituted Aryl Sulfonyl Fluorides

Causality: Utilizing DABSO as a bench-stable SO 2​ surrogate avoids toxic gas handling, while Selectfluor provides a mild electrophilic fluorine source compatible with the Bi(III) catalytic cycle.

  • Reaction Setup: In a nitrogen-filled glovebox, combine the ortho-substituted aryl boronic acid (1.0 equiv), Bi(III) catalyst (5 mol%), DABSO (1.2 equiv), and Selectfluor (1.5 equiv) in a dry Schlenk flask.

  • Solvent Addition: Inject anhydrous acetonitrile (0.1 M relative to boronic acid). Rationale: Moisture must be excluded to prevent premature protonation of the organometallic intermediates.

  • Incubation: Stir the mixture at 60°C for 12 hours.

  • In-Process Validation: Monitor via TLC and LC-MS. The reaction is complete when the boronic acid mass peak is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with ethyl acetate (3x), and wash with brine. Dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

  • Final Validation: Confirm product identity via 19 F NMR. A successful synthesis is self-validated by the appearance of a characteristic singlet in the +50 to +60 ppm range, confirming the intact S-F bond.

Protocol B: Self-Validating In Vitro Serum Stability Assay

Causality: Evaluating the metabolic half-life of the S-F bond is a mandatory gating step before advancing covalent probes into in vivo models.

  • Sample Preparation: Dissolve the ortho-substituted Ar-SO 2​ F in DMSO to create a 10 mM stock. Dilute to 100 μ M in a biocompatible co-solvent mixture (e.g., 10% DMSO in PBS) to ensure complete solubility in serum.

  • Incubation: Mix the compound solution 1:1 with pre-warmed (37°C) rat serum.

  • Kinetic Sampling & Quenching: At defined intervals (0, 30, 60, 120 min), extract 50 μ L aliquots. Immediately quench by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., 4-fluorobenzophenone). Rationale: Cold acetonitrile denatures serum enzymes and halts hydrolytic degradation, locking the kinetic state.

  • Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system (Reverse-phase C18 column).

  • Validation Checkpoint: Track the disappearance of the parent compound's UV peak. Crucially, validate the degradation pathway by monitoring the mass spectrometer in negative ion mode for the appearance of the corresponding sulfonic acid byproduct ([M-H] ), which confirms S-F bond hydrolysis rather than non-specific protein binding.

G A Library Synthesis (Ortho-SO2F Analogs) B In Vitro Serum Stability Assay A->B Filter unstable C Protein Binding & SuFEx Conjugation B->C Select stable hits D LC-MS/X-Ray Validation C->D Confirm covalent bond E Lead Optimization D->E Structure-based design E->A Iteration

Diagram 3: Logical workflow for validating ortho-substituted covalent drug candidates.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Molecular Pharmaceutics, ACS Publications[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate National Institutes of Health (NIH) / PMC[Link]

  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides Journal of the American Chemical Society (JACS), ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Covalent Protein Labeling Using Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Introduction: The Power of Covalent Probes in Elucidating Protein Function In the intricate landscape of cellular biology and drug discovery, understanding the function, localization, and interactions of proteins is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Covalent Probes in Elucidating Protein Function

In the intricate landscape of cellular biology and drug discovery, understanding the function, localization, and interactions of proteins is paramount. Covalent labeling of proteins offers a powerful and enduring approach to tag and study these vital macromolecules.[1][2][3] Unlike non-covalent methods, covalent labeling forms a stable, irreversible bond between a probe and a target protein, enabling robust downstream analysis.[1][2] This technique is indispensable for a wide range of applications, including fluorescence microscopy, western blotting, flow cytometry, and mass spectrometry.[2]

Among the arsenal of electrophilic warheads used for covalent modification, sulfonyl fluorides have emerged as a privileged class of reagents.[4] They exhibit a fine balance of aqueous stability and reactivity, allowing for specific labeling of proteins in complex biological systems.[4][5] Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a sulfonyl fluoride-containing probe designed for such applications. This guide provides a comprehensive overview of its mechanism of action, detailed protocols for its use, and methods for the characterization of the resulting covalently modified proteins.

Mechanism of Action: The Versatility of the Sulfonyl Fluoride Warhead

The utility of sulfonyl fluorides lies in their ability to react with a variety of nucleophilic amino acid residues.[6][7] The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group by the side chain of an amino acid.[8] This results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl-protein conjugate.[8]

While initially recognized for their reactivity with serine in the active sites of proteases, the scope of sulfonyl fluorides has expanded significantly.[4][9] They are now known to target a range of context-specific residues, including:

  • Serine (Ser)

  • Threonine (Thr)

  • Tyrosine (Tyr)

  • Lysine (Lys)

  • Cysteine (Cys)

  • Histidine (His) [4][5][10]

The reactivity and selectivity of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate will be influenced by the local microenvironment of the amino acid residue within the protein's three-dimensional structure.[9] Factors such as solvent accessibility and the proximity of other residues that can enhance the nucleophilicity of the target amino acid play a crucial role.[9][11]

Covalent Labeling Mechanism reagent Methyl 4-fluoro-2-(fluorosulfonyl)benzoate intermediate Transition State reagent->intermediate Nucleophilic Attack protein Protein with Nucleophilic Amino Acid (e.g., Tyr-OH) protein->intermediate product Covalently Labeled Protein intermediate->product Bond Formation fluoride Fluoride Ion (F⁻) intermediate->fluoride Leaving Group

Caption: Covalent modification of a protein by Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

Experimental Protocols

The following protocols provide a general framework for the use of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate. Optimization of parameters such as probe concentration, incubation time, and temperature may be necessary for specific proteins and applications.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the direct labeling of a purified protein with Methyl 4-fluoro-2-(fluorosulfonyl)benzoate for downstream analysis such as SDS-PAGE or mass spectrometry.

Materials:

  • Purified protein of interest

  • Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)

  • SDS-PAGE loading buffer

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Probe Preparation: Prepare a 10 mM stock solution of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in DMSO. Note: It is crucial to prepare the probe solution fresh for each experiment as reactive compounds can degrade in solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the Methyl 4-fluoro-2-(fluorosulfonyl)benzoate stock solution to achieve the desired final concentration (e.g., 10-100 µM).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle agitation.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 150 mM and incubate for 1 hour at room temperature.[12]

  • Sample Preparation for Analysis: Add an appropriate volume of SDS-PAGE loading buffer to the labeled protein solution.

  • Analysis: Analyze the labeled protein by SDS-PAGE followed by Coomassie blue staining or by mass spectrometry.

Protocol 2: Characterization of Labeled Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming covalent modification and identifying the specific amino acid residues that have been labeled.[13][14]

A. Intact Mass Analysis

This method is used to determine the overall mass of the labeled protein and confirm the addition of the probe.

  • Sample Preparation: Desalt the labeled protein sample using a suitable method (e.g., spin desalting columns) to remove excess probe and buffer components.

  • Mass Spectrometry Analysis: Analyze the desalted sample by high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF-MS.[14]

  • Data Analysis: Compare the mass of the labeled protein to that of the unlabeled control. A mass shift corresponding to the molecular weight of the reacted Methyl 4-fluoro-2-(fluorosulfonyl)benzoate will confirm successful labeling.

B. Peptide Mapping

This technique is used to pinpoint the exact site(s) of modification.

  • Proteolytic Digestion: Digest the labeled protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[15]

  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides that have been modified with the probe. The fragmentation pattern in the MS/MS spectrum will reveal the specific amino acid residue that has been labeled.

Experimental_Workflow cluster_labeling Protein Labeling cluster_analysis Analysis protein_prep Prepare Protein Solution reaction Incubate Protein + Probe protein_prep->reaction probe_prep Prepare Probe Stock probe_prep->reaction quench Quench Reaction (Optional) reaction->quench sds_page SDS-PAGE Analysis quench->sds_page intact_ms Intact Mass Analysis quench->intact_ms peptide_mapping Peptide Mapping (LC-MS/MS) quench->peptide_mapping intact_ms->peptide_mapping

Caption: General workflow for covalent protein labeling and analysis.

Data Presentation: Key Experimental Parameters

For successful and reproducible protein labeling, it is essential to consider and optimize several key parameters. The following table provides a starting point for these optimizations.

ParameterRecommended RangeRationale
Probe Concentration 10 - 200 µMHigher concentrations can increase labeling efficiency but may lead to non-specific modifications.
Protein Concentration 1 - 5 mg/mLA sufficient protein concentration ensures an adequate number of target molecules for labeling.
Reaction Buffer pH 8.0 - 9.0A slightly basic pH deprotonates the amine groups of lysine residues, increasing their nucleophilicity.[12]
Incubation Time 30 - 120 minutesThe optimal time will depend on the reactivity of the target protein and the probe concentration.
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and protein stability.
Solvent for Probe DMSOMethyl 4-fluoro-2-(fluorosulfonyl)benzoate is readily soluble in DMSO.

Trustworthiness and Self-Validation

To ensure the validity of your experimental results, it is crucial to incorporate appropriate controls.

  • Negative Control: An unlabeled protein sample treated with the same volume of DMSO (the probe solvent) should be run in parallel to account for any effects of the solvent or incubation conditions.

  • Dose-Response: Perform the labeling reaction with a range of probe concentrations to determine the optimal concentration for your target protein.

  • Time-Course: Analyze samples at different incubation times to understand the kinetics of the labeling reaction.

  • Orthogonal Validation: If possible, use a secondary method to confirm the labeling. For example, if the probe contains a fluorophore, fluorescence imaging can complement mass spectrometry data.

By adhering to these principles and protocols, researchers can confidently employ Methyl 4-fluoro-2-(fluorosulfonyl)benzoate as a robust tool for the covalent labeling and subsequent study of proteins, paving the way for new discoveries in basic research and therapeutic development.

References

  • Structural and Functional Characterization of Covalently Modified Proteins Formed By a Glycating Agent, Glyoxal - PMC. (2021, August 9). National Center for Biotechnology Information. [Link]

  • Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research. LinkedIn. [Link]

  • Mann, M., & Jensen, O. N. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 36(11), 850–858. [Link]

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience. [Link]

  • FONSECA, B. D., & Bernardes, G. J. L. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 21(15), 2073–2084. [Link]

  • Sowell, S. M., & Kentsis, A. (2008). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry, 80(15), 5653–5661. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Jones, L. H., & Narayanan, A. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(8), 837–848. [Link]

  • Protein Conjugation and Labeling. Biocompare. [Link]

  • Structural and Functional Characterization of Covalently Modified Proteins Formed By a Glycating Agent, Glyoxal. PubMed. [Link]

  • Protein Labeling Techniques. Sino Biological. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • Large-Scale Identification and Quantification of Covalent Modifications in Therapeutic Proteins. ResearchGate. [Link]

  • Synthesis of amino acid and peptidic sulfonyl fluorides. ResearchGate. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. National Center for Biotechnology Information. [Link]

  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... ResearchGate. [Link]

  • Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Inc.. [Link]

  • One-step synthesis of 18F labeled [18F]-N-succinimidyl 4-(fluoromethyl)benzoate for protein labeling. PubMed. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Labeling proteins at high specific activity using N-succinimidyl 4- benzoate. PubMed. [Link]

  • methyl 2-fluoro-4-(fluorosulfonyl)benzoate. Appchem. [Link]

  • methyl 2-fluoro-4-(fluorosulfonyl)benzoate — Chemical Substance Information. NextSDS. [Link]

Sources

Application

Application Note: Precision Targeting of Lysine and Tyrosine Residues via SuFEx Chemoproteomics

Executive Summary The historical paradigm of targeted covalent inhibitors (TCIs) has heavily relied on engaging nucleophilic cysteine residues via Michael acceptors. However, the low natural abundance of cysteine within...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The historical paradigm of targeted covalent inhibitors (TCIs) has heavily relied on engaging nucleophilic cysteine residues via Michael acceptors. However, the low natural abundance of cysteine within the proteome severely limits the scope of covalent drug discovery. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—specifically utilizing sulfonyl fluorides (SFs) and fluorosulfates—has emerged as a transformative solution, enabling the chemoselective labeling of lysine (Lys) and tyrosine (Tyr) residues[1]. This application note provides a comprehensive, self-validating protocol for the design, execution, and analysis of SuFEx-based chemoproteomic labeling experiments.

Mechanistic Grounding: The SuFEx Paradigm

Unlike highly reactive, indiscriminate electrophiles, sulfonyl fluorides are "latent" electrophiles. Their reactivity is not absolute but heavily templated by the protein microenvironment[2].

The Causality of Reactivity: The intrinsic oxophilicity of sulfonyl exchange warheads allows them to react with the hydroxyl group of tyrosine and the primary amine of lysine[1]. However, at physiological pH (7.4), the high pKa of lysine (~10.5) and tyrosine (~10.0) renders them poor nucleophiles in bulk solvent. SuFEx labeling occurs almost exclusively when the target residue is situated in a specific microenvironment that depresses its pKa[1]. For example, reactive tyrosine residues are frequently located proximal to basic amino acids (lysine, arginine, or histidine), which facilitate the deprotonation of the phenol group[1]. Similarly, hydrogen bonding to the fluorine leaving group within the binding pocket is often required to activate the sulfur center for nucleophilic attack[3].

Mechanism A Sulfonyl Fluoride (R-SO2F) D SuFEx Reaction (F⁻ Leaving Group) A->D B Protein Pocket (Basic Microenvironment) C Deprotonated Nucleophile (Tyr-O⁻ / Lys-NH2) B->C pKa Shift C->D Nucleophilic Attack E Stable Covalent Adduct (R-SO2-Protein) D->E

Mechanism of microenvironment-activated SuFEx covalent labeling.

This context-dependent reactivity has enabled the rational targeting of active-site tyrosines (e.g., in DcpS)[4] and the direct mapping of hundreds of ligandable tyrosines and lysines across the proteome using chiral sulfonyl fluoride probes[5].

Warhead Selection and Reactivity Profiling

Selecting the correct SuFEx warhead is critical. The reactivity must be carefully tuned to achieve a balance between hydrolytic stability and protein labeling efficiency[6].

Table 1: Quantitative and Qualitative Comparison of SuFEx Warheads

Warhead ClassGeneral StructureIntrinsic ReactivityPrimary Target ResiduesHydrolytic StabilityOptimal Application
Alkyl Sulfonyl Fluoride R-SO₂FVery HighSer, Thr, TyrLowBroad-spectrum profiling, protease inhibition
Aryl Sulfonyl Fluoride Ar-SO₂FHighTyr, Lys, HisModerateFragment screening, chemoproteomics[2]
Aryl Fluorosulfate Ar-OSO₂FLowTyr, LysHighCovalent drug discovery, in vivo crosslinking[7]

Note: Aryl fluorosulfates are significantly less reactive than sulfonyl fluorides, making them highly selective and more suitable for late-stage drug development, whereas aryl sulfonyl fluorides are preferred for broad chemoproteomic discovery[6].

Self-Validating Experimental Protocol: Chemoproteomic Labeling

To ensure scientific integrity, a protocol cannot simply list steps; it must be a self-validating system. The following workflow integrates an isotopic competition assay (Heavy/Light) to internally control for non-specific electrophilic background, ensuring that every identified Lys/Tyr modification is driven by specific microenvironment engagement rather than stochastic collision.

Phase I: Native Lysate Preparation & Microenvironment Preservation

Causality: The SuFEx reaction relies entirely on the 3D folding of the protein to depress the pKa of the target Lys/Tyr[1]. Denaturing the protein destroys this microenvironment. Furthermore, primary amines in buffers will competitively react with the SF probe.

  • Cell Lysis: Lyse cells in an amine-free, thiol-free buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40). Do not use Tris or DTT.

  • Clarification: Centrifuge at 20,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay and normalize to 2 mg/mL.

Phase II: Covalent Labeling & Competition (The Self-Validation Step)

Causality: To validate that a probe binds a specific pocket rather than reacting randomly, we use a competition format. If the SF probe labeling is driven by specific binding, pre-incubation with a non-clickable parent compound will ablate the signal[4].

  • Vehicle Control (Light Channel): Treat 1 mL of lysate with DMSO (vehicle) for 30 minutes.

  • Competitor Control (Heavy Channel): Treat 1 mL of lysate with a 10× excess of the non-clickable parent ligand for 30 minutes.

  • Probe Labeling: Add the alkyne-tagged aryl sulfonyl fluoride probe (10–50 µM final concentration) to both channels. Incubate for 2 hours at room temperature.

Phase III: CuAAC Click Chemistry & Enrichment

Causality: The alkyne handle on the probe is bioorthogonal. We use Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin tag. THPTA is included to stabilize Cu(I) and prevent reactive oxygen species from degrading the protein backbone.

  • Click Master Mix: To each 1 mL sample, add the following sequentially:

    • 100 µM Biotin-PEG3-Azide

    • 1 mM THPTA ligand

    • 1 mM CuSO₄

    • 1 mM TCEP (Add last to initiate the reduction of Cu(II) to Cu(I)).

  • Incubation: Rotate end-over-end for 1 hour at room temperature.

  • Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate proteins, removing unreacted probe and click reagents.

  • Enrichment: Resuspend the protein pellet in 1% SDS (denaturation is now safe as labeling is complete). Dilute to 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours.

Phase IV: On-Bead Digestion & LC-MS/MS Analysis
  • Washing: Wash beads stringently with 1% SDS, 8 M Urea, and PBS to remove all non-covalently bound proteins.

  • Digestion: Perform on-bead tryptic digestion overnight at 37°C.

  • Isotopic Labeling: Perform reductive dimethylation (Light isotopes for the Vehicle channel, Heavy isotopes for the Competitor channel). Mix the samples 1:1.

  • Data Interpretation: Analyze via LC-MS/MS. A Heavy:Light ratio of < 0.2 indicates that the competitor successfully blocked the SF probe from binding the pocket, validating the Lys/Tyr residue as a true, specific target.

Protocol cluster_0 Phase I: Native Labeling cluster_1 Phase II: Click & Enrich cluster_2 Phase III: MS Analysis N1 Native Lysate Preparation (Amine-Free Buffer) N2 SF Probe Incubation (1-4h, Dose-Response) N1->N2 N3 CuAAC Reaction (Biotin-Azide, THPTA, TCEP) N2->N3 N4 Streptavidin Pulldown & Stringent Washing N3->N4 N5 On-Bead Trypsin Digestion N4->N5 N6 LC-MS/MS & Site Mapping N5->N6

Chemoproteomic workflow for direct electrophile-site identification.

References

  • [5] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry. URL:

  • [4] Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology. URL:

  • [2] Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. URL:

  • [3] Structure-based design and analysis of SuFEx chemical probes. NIH PMC. URL:

  • [7] Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society. URL:

  • [1] Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. URL:

  • [6] Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. URL:

Sources

Method

Application Note: Methyl 4-fluoro-2-(fluorosulfonyl)benzoate as a Bifunctional Warhead in Covalent Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Structural Biology Professionals Application Area: Covalent Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), SuFEx Chemistry Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Structural Biology Professionals Application Area: Covalent Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), SuFEx Chemistry

Executive Summary & Mechanistic Rationale

The landscape of covalent drug discovery has expanded beyond traditional cysteine-targeted Michael acceptors. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has unlocked the ability to target harder-to-reach nucleophilic residues—such as tyrosine, lysine, histidine, and serine—expanding the druggable proteome 1.

As a Senior Application Scientist, I frequently guide discovery teams in selecting optimal fragment libraries. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate represents a masterclass in rational fragment design, acting as a highly tractable, bifunctional building block for FBDD. Its architecture is explicitly designed to solve three fundamental challenges in early-stage discovery:

  • The Warhead (2-Fluorosulfonyl): Unlike highly reactive sulfonyl chlorides, the -SO₂F group is thermodynamically stable in aqueous environments. It exhibits proximity-driven electrophilicity. It remains inert until the fragment binds to a specific protein pocket, at which point the local microenvironment (e.g., hydrogen bonding networks) activates the SuFEx reaction with a nearby nucleophile 2.

  • The Reporter (4-Fluoro): The fluorine atom exerts an electron-withdrawing inductive effect that fine-tunes the reactivity of the sulfonyl fluoride. More importantly, it provides an exquisite, background-free ¹⁹F NMR handle. Because the ¹⁹F chemical shift is highly sensitive to its local electronic environment, it serves as a direct readout for protein-ligand binding prior to covalent bond formation.

  • The Synthetic Handle (Methyl Benzoate): In fragment growing, premature electrostatic interactions from free carboxylic acids can drive non-specific binding. The methyl ester masks this charge during primary screening. Once a covalent hit is validated, the ester is easily saponified and functionalized (e.g., via amide coupling) to explore adjacent sub-pockets without disrupting the established warhead-protein anchor 3.

Experimental Workflow: From Fragment to Lead

The following workflow illustrates the logical progression of utilizing this fragment. The system is designed to be self-validating: binding is first detected (NMR), covalent engagement is confirmed (LC-MS), specificity is verified (competition controls), and structural tractability is exploited (functionalization).

FBDD_Workflow cluster_screening Primary Screening & Validation Lib SuFEx Fragment Library (Fluorosulfonyl Benzoates) Incubation Target Protein Incubation (Physiological pH) Lib->Incubation NMR 19F NMR Screening (Detects Chemical Shift / Broadening) Incubation->NMR LCMS Intact Protein LC-MS (Confirms Covalent Modification) NMR->LCMS Hit Identification Structure X-ray Crystallography (Maps Binding Pose & Modified Residue) LCMS->Structure Covalent Validation Optimization Hit-to-Lead Optimization (Ester Amidation / Cross-Coupling) Structure->Optimization Structure-Based Design

Fig 1. Covalent FBDD workflow utilizing SuFEx-based fluorosulfonyl benzoate fragments.

Self-Validating Protocols

Protocol 1: ¹⁹F NMR-Based Primary Screening

Causality & Logic: ¹⁹F NMR is utilized because it is highly sensitive to the ligand's unbound vs. bound state. When the low-molecular-weight fragment binds to a massive protein, its transverse relaxation time ( T2​ ) decreases drastically, leading to signal broadening. Furthermore, the 4-fluoro environment changes, causing a chemical shift perturbation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 5% D₂O). Avoid primary amine buffers (like Tris) which could theoretically compete over long incubations, though SuFEx warheads are generally stable.

  • Ligand Preparation: Dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in pure DMSO to a 100 mM stock.

  • Incubation: Mix the target protein (final concentration 10–20 µM) with the fragment (final concentration 200 µM). Ensure final DMSO concentration remains 2%.

  • Data Acquisition: Acquire ¹⁹F NMR spectra at 298 K using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

  • Validation Check: Compare the spectrum against a control sample containing only the fragment in buffer. A positive hit is defined by a >30% reduction in peak intensity (due to T2​ relaxation) or a distinct chemical shift.

Protocol 2: Intact Protein LC-MS for Covalent Validation

Causality & Logic: NMR confirms binding but does not differentiate between reversible affinity and covalent SuFEx engagement. Intact LC-MS provides self-validation by detecting the exact mass shift of the protein. The mass added should equal the fragment mass minus 20 Da (loss of HF during the SuFEx reaction) 4.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 2 µM target protein with 50 µM fragment at 25°C in PBS (pH 7.4).

  • Time-Course Sampling: Aliquot 10 µL at 1 h, 4 h, and 24 h to assess labeling kinetics.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the protein using a C4 ZipTip or an online guard column to remove unreacted fragment and salts.

  • MS Analysis: Analyze via ESI-TOF MS.

  • Deconvolution & Control (Critical): Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 or similar algorithms.

    • Self-Validating Control: Run a parallel incubation with a denatured protein. If labeling occurs on the denatured protein, the fragment is too reactive (non-specific). True SuFEx fragments require the folded 3D architecture of the protein to catalyze the reaction.

Protocol 3: Hit-to-Lead Expansion (Late-Stage Functionalization)

Causality & Logic: Once the binding pose is confirmed (ideally via X-ray crystallography), the methyl ester must be utilized to "grow" the fragment into adjacent pockets to increase potency and specificity 5. The SuFEx bond is highly stable, allowing for robust synthetic modifications on the ester.

Step-by-Step Methodology:

  • Saponification: Treat the hit compound (or the isolated fragment if modifying pre-incubation) with 1.2 equivalents of LiOH in THF/H₂O (3:1) at 0°C for 2 hours. Note: The -SO₂F group is remarkably resistant to mild aqueous base, but temperature control is critical.

  • Acidification: Carefully acidify to pH 3 using 1M HCl and extract the carboxylic acid intermediate with EtOAc.

  • Amidation: Dissolve the intermediate in DMF. Add 1.5 eq of the desired amine (guided by structural data), 1.5 eq of HATU, and 3 eq of DIPEA. Stir at room temperature for 4 hours.

  • Purification: Purify via preparative HPLC to yield the optimized targeted covalent inhibitor (TCI).

Quantitative Data: Warhead Reactivity Profiling

To justify the selection of the fluorosulfonyl benzoate over traditional electrophiles, it is crucial to compare their kinetic stability and target preferences. The table below summarizes the physicochemical profiling of common covalent warheads.

Warhead TypeAqueous Half-Life (pH 7.4, 25°C)Primary Target ResiduesReactivity Profile & Utility
Sulfonyl Chloride < 5 minutesNon-specificHighly reactive, prone to rapid hydrolysis; unsuitable for prolonged screening.
Acrylamide Hours to DaysCysteineSoft electrophile; relies on rare active-site cysteines.
Fluorosulfonyl Benzoate > 24 hours Tyr, Lys, His, Ser Context-dependent (SuFEx); highly stable, broadens druggable space.
Aryl Fluorosulfate > 24 hoursTyr, LysHighly stable; requires strong proximity effects for activation.

Table 1: Comparative analysis of covalent warheads in physiological conditions. The fluorosulfonyl benzoate offers an optimal balance of aqueous stability and diverse residue targeting.

Conclusion

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is not merely a chemical compound; it is a highly engineered tool for structural biology and drug discovery. By combining a stable, proximity-activated SuFEx warhead with an NMR-active reporter and a bioorthogonal synthetic handle, it provides a rigorous, self-validating pathway from initial fragment screening to late-stage lead optimization.

References

  • Sulfur fluoride exchange Source: PMC - NIH URL
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC)
  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 Source: PMC - NIH URL
  • Sulfur(VI) Fluoride Exchange (SuFEx)

Sources

Application

Application Note: Development of Proximity-Driven SuFEx Chemical Probes Using Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Context The transition from reversible ligands to targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Context

The transition from reversible ligands to targeted covalent inhibitors (TCIs) and chemical probes has revolutionized chemical biology and drug discovery. While early covalent probes predominantly targeted highly nucleophilic, yet rare, cysteine residues using Michael acceptors (e.g., acrylamides), modern proteomics demands tools capable of targeting more abundant residues like lysine, tyrosine, and histidine[1].

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry pioneered by K. Barry Sharpless[2]. SuFEx utilizes the unique stability of the sulfur-fluorine (S-F) bond, which remains inert under physiological conditions but undergoes rapid, stereospecific exchange when brought into close proximity with a protein nucleophile[3].

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a premier, heterobifunctional building block for developing these probes. Its molecular architecture provides three distinct functional handles:

  • The Methyl Ester: Readily saponified to a carboxylic acid, allowing for standard amide coupling to a target-binding ligand (the "recognition element").

  • The Fluorosulfonyl Warhead (-SO₂F): The SuFEx reactive group. It is highly resistant to aqueous hydrolysis and glutathione (GSH) degradation, ensuring low off-target toxicity, but reacts efficiently with Lys, Tyr, or Ser when driven by proximity[4].

  • The 4-Fluoro Substituent: Acts as an electronic modulator, increasing the electrophilicity of the -SO₂F group via inductive effects, and serves as a potential handle for late-stage Nucleophilic Aromatic Substitution (S_NAr)[5].

Mechanism of Action: Proximity-Driven Kinetics

To understand the utility of methyl 4-fluoro-2-(fluorosulfonyl)benzoate, one must examine the causality of covalent bond formation. The modification of a target protein by a SuFEx probe is a two-step process governed by the kinetic parameters KI​ and kinact​ [6].

First, the probe binds reversibly to the target protein ( KI​ ). This non-covalent interaction places the inert -SO₂F warhead into a specific microenvironment. The local protein architecture (e.g., hydrogen-bonding networks or basic residues) polarizes the S-F bond, drastically lowering the activation energy required for nucleophilic attack. This proximity-driven activation triggers the covalent bond formation ( kinact​ ), yielding a stable sulfonamide or sulfonate linkage[1]. Because the warhead requires this highly specific microenvironment to react, off-target labeling is virtually eliminated[7].

SuFEx_Pathway P Target Protein + SuFEx Probe RC Reversible Complex [P...I] P->RC Non-covalent Binding (KI) OT Off-Target Proteins (No Proximity) P->OT Random Collision PA Proximity Activation (Microenvironment) RC->PA Conformational Alignment CA Covalent Adduct (P-I) PA->CA SuFEx Reaction (kinact) NR No Reaction (Stable S-F Bond) OT->NR Unreactive

Proximity-driven SuFEx activation pathway for targeted covalent inhibitors.

Quantitative Warhead Comparison

When designing a chemical probe, selecting the correct electrophile is critical. The table below summarizes why aryl sulfonyl fluorides are preferred for targeting non-cysteine residues compared to traditional warheads.

Warhead TypePrimary Target ResiduesIntrinsic Reactivity (Half-life in 5mM GSH)Covalent Efficiency ( kinact​/KI​ )Off-Target Potential
Aryl Sulfonyl Fluoride (-SO₂F) Lys, Tyr, His, Ser> 24 hours (Highly Stable) Moderate to High (Proximity-dependent) Low
AcrylamideCys2 - 12 hoursHighModerate
ChloroacetamideCys, Lys< 2 hoursVery HighHigh
Aryl Fluorosulfate (-OSO₂F)Lys, Tyr> 24 hoursModerateLow

Experimental Protocols

The following self-validating protocols detail the synthesis of a chemical probe from methyl 4-fluoro-2-(fluorosulfonyl)benzoate and its subsequent application in proteomic profiling.

Phase 1: Probe Synthesis (Linker Attachment)

Objective: Conjugate the SuFEx building block to an amine-containing recognition ligand without degrading the -SO₂F warhead.

  • Ester Hydrolysis:

    • Dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (1.0 eq) in a 3:1 mixture of THF/H₂O.

    • Add LiOH·H₂O (1.2 eq) at 0 °C. Stir for 2 hours. Causality note: The -SO₂F group is remarkably stable to mild aqueous base, allowing selective saponification of the methyl ester[2].

    • Acidify with 1M HCl to pH 3 and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield 4-fluoro-2-(fluorosulfonyl)benzoic acid.

  • Amide Coupling:

    • Dissolve the resulting acid (1.0 eq) and your amine-bearing recognition ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C. Stir at room temperature for 4 hours[5].

    • Purify via reverse-phase HPLC.

    • Validation: Confirm the intact probe mass via LC-MS. The presence of the -SO₂F group is confirmed by a characteristic loss of 19 Da (F) or 83 Da (SO₂F) under high collision energy.

Phase 2: In Vitro Covalent Labeling & Intact Protein MS

Objective: Validate covalent bond formation between the synthesized probe and the recombinant target protein.

  • Incubation:

    • Prepare a 2.0 µM solution of the recombinant target protein in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl). Avoid Tris or primary amine buffers, which can act as competing nucleophiles.

    • Add the SuFEx probe to a final concentration of 20 µM (10x excess)[5].

    • Incubate at 25 °C for 2 to 4 hours.

  • Intact MS Analysis:

    • Desalt the protein samples using a C4 ZipTip or an inline desalting column.

    • Analyze via high-resolution LC-MS (e.g., Q-TOF).

    • Validation: Deconvolute the protein spectra. A successful reaction will show a mass shift equal to: [Mass of Probe] - 20 Da (loss of HF). The absence of unmodified protein indicates a 100% labeling efficiency[4].

Phase 3: Proteomic Profiling (Cross-linking Mass Spectrometry - CXMS)

Objective: Identify the specific amino acid residue modified by the probe.

  • Digestion:

    • Denature the labeled protein using 8M Urea. Reduce with DTT (10 mM, 30 min, 37 °C) and alkylate with iodoacetamide (20 mM, 30 min, dark).

    • Dilute the urea concentration to < 2M and add Trypsin (1:50 enzyme-to-protein ratio). Digest overnight at 37 °C[3].

  • LC-MS/MS Analysis:

    • Quench the digestion with 1% Formic Acid.

    • Analyze the peptide mixture using a nanoLC coupled to an Orbitrap mass spectrometer.

    • Validation: Search the MS/MS spectra using proteomics software (e.g., MaxQuant or pLink) with a variable modification corresponding to the probe mass minus HF on Lys, Tyr, Ser, and His residues. The b- and y-ion series will unambiguously pinpoint the exact site of covalent attachment[3].

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry ResearchG
  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 NIH / ACS Public
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads White Rose University Consortium
  • Regioselective Postmodification of Aryl Sulfonyl Fluorides via Iridium(I)
  • Exploring Covalent Bond Formation at Tyr-82 for Inhibition of Ral GTPase Activ
  • Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides NIH
  • Medicinal Chemistry and Chemical Biology Highlights CHIMIA

Sources

Method

Application Note: Synthetic Route to Functionalized Probes from Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus: Covalent Probe Synthesis, SuFEx Click Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Professionals Focus: Covalent Probe Synthesis, SuFEx Click Chemistry, Activity-Based Protein Profiling (ABPP)

Executive Summary

The development of targeted covalent inhibitors and Activity-Based Protein Profiling (ABPP) probes requires versatile chemical hubs that can be functionalized orthogonally. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate represents a premier trifunctional building block for this purpose. It features three distinct reactive centers: an electrophilic fluorosulfonyl (-SO₂F) warhead for Sulfur(VI) Fluoride Exchange (SuFEx)[1], a highly activated aryl fluoride for Nucleophilic Aromatic Substitution (S_NAr), and a methyl ester for late-stage reporter conjugation.

This application note details the mechanistic rationale, chemoselective reaction conditions, and step-by-step protocols required to transform this building block into sophisticated bifunctional probes (e.g., biotinylated covalent kinase or GPCR ligands)[2][3].

Mechanistic Rationale & Structural Advantages

The power of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate lies in the precise, orthogonal reactivity of its three functional groups. Understanding the causality behind their reactivity is critical for designing successful synthetic routes:

  • The -SO₂F Warhead (Position 2): Unlike highly reactive sulfonyl chlorides (-SO₂Cl) which rapidly hydrolyze in aqueous media, the fluorosulfonyl group is remarkably stable to water, mild bases, and standard peptide coupling conditions[1]. It acts as a "latent" electrophile that only undergoes SuFEx click chemistry when activated by a specific protein microenvironment (typically a proximal basic residue activating a target Lysine, Tyrosine, or Serine)[4].

  • The S_NAr-Active Fluorine (Position 4): The fluorine atom is highly susceptible to S_NAr by amines or thiols. This reactivity is causally driven by the strong electron-withdrawing effects of the ortho-fluorosulfonyl and para-ester groups, which stabilize the Meisenheimer complex intermediate. This allows for the attachment of target-recognition ligands (e.g., pharmacophores) at mild temperatures without triggering premature SuFEx at the -SO₂F group.

  • The Methyl Ester (Position 1): The ester serves as a protected handle. Once the recognition ligand is installed via S_NAr, the ester can be chemoselectively cleaved and amidated to attach reporter tags (e.g., Biotin, Cyanine dyes, or PROTAC E3-ligase recruiters)[3].

Workflow & Pathway Visualization

The synthesis of a functionalized probe from this hub follows a strict operational sequence to prevent cross-reactivity. The S_NAr reaction must be performed first, followed by non-hydrolytic ester cleavage, and finally, amidation.

SyntheticRoute SM Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Trifunctional Hub) SNAr Step 1: SNAr Reaction (Attach Targeting Ligand at C4) SM->SNAr Target-NH2, DIPEA DMF, 50°C Hydrolysis Step 2: Anhydrous Cleavage (Deprotect Methyl Ester at C1) SNAr->Hydrolysis TMS-OK, THF 25°C Amidation Step 3: Amidation (Attach Biotin/Fluorophore at C1) Hydrolysis->Amidation HATU, DIPEA Reporter-NH2, DMF Probe Final Covalent Probe (Active Warhead: -SO2F at C2) Amidation->Probe HPLC Purification

Figure 1: Orthogonal synthetic workflow for functionalized SuFEx probes.

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (LC-MS/TLC) are integrated to ensure the integrity of the -SO₂F warhead throughout the sequence.

Protocol A: Regioselective S_NAr Functionalization

Objective: Attach the target-recognition pharmacophore (e.g., a kinase hinge-binding amine) to the C4 position.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Reagent Addition: Add the target amine (1.05 mmol, 1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

    • Expert Insight: DIPEA is chosen over stronger, more nucleophilic bases (like DBU or TEA) to strictly prevent base-catalyzed SuFEx degradation of the -SO₂F group[5].

  • Reaction: Stir the mixture at 40–50 °C for 4–6 hours.

  • Validation: Monitor by LC-MS. The product mass should reflect the loss of HF (M - 20 Da + Amine Mass). The -SO₂F group will appear intact in the ¹⁹F NMR spectrum as a sharp singlet around δ +65 to +66 ppm[1][6].

  • Workup: Dilute with EtOAc, wash with 5% aqueous citric acid (3x) to remove DMF and excess amine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Ester Cleavage

Objective: Unmask the carboxylic acid for reporter attachment without hydrolyzing the -SO₂F warhead.

Critical Warning: Standard aqueous saponification (NaOH/LiOH) will rapidly hydrolyze the -SO₂F group to a sulfonate (-SO₃⁻), destroying the covalent warhead.

  • Preparation: Dissolve the S_NAr product (1.0 mmol, 1.0 eq) in anhydrous THF (10.0 mL, 0.1 M).

  • Reagent Addition: Add Potassium trimethylsilanolate (TMS-OK) (1.5 mmol, 1.5 eq) in one portion at room temperature.

    • Expert Insight: TMS-OK acts as an anhydrous nucleophile that selectively attacks the methyl ester, generating a silyl ester intermediate that collapses to the potassium carboxylate upon mild acidic workup, leaving the -SO₂F completely untouched.

  • Reaction: Stir at 25 °C for 12 hours.

  • Workup: Quench with 1M HCl (to pH 3), extract with DCM, dry, and concentrate. The product is typically pure enough for the next step.

Protocol C: Reporter Tag Conjugation (Amidation)

Objective: Attach a Biotin-PEG-amine or Fluorophore-amine to the unmasked carboxylic acid.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL). Add HATU (1.2 mmol, 1.2 eq) and DIPEA (3.0 mmol, 3.0 eq). Stir for 10 minutes to form the active ester.

  • Conjugation: Add Biotin-PEG₃-Amine (1.1 mmol, 1.1 eq). Stir at room temperature for 2 hours.

    • Expert Insight: The -SO₂F group is highly resistant to HATU/DIPEA coupling conditions, allowing this transformation to proceed with >85% yield without warhead degradation[1].

  • Purification: Purify the final probe via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA). Lyophilize to obtain the final functionalized probe.

Quantitative Data & Chemoselectivity Profiling

To assist in rational drug design, the following tables summarize the chemoselectivity profile of the trifunctional hub and benchmark the -SO₂F warhead against traditional covalent electrophiles.

Table 1: Chemoselectivity Profile of the Trifunctional Hub

Functional GroupTargeted ReactionReagents / ConditionsUnwanted Side Reactions to Avoid
-F (C4) S_NAr (Ligand attachment)Primary/Secondary Amines, DIPEA, DMF, 50 °CHigh temps (>80 °C) can cause amine attack at -SO₂F.
-COOMe (C1) Ester CleavageTMS-OK, THF, RT or 3M HCl, 80 °CAqueous NaOH/LiOH will hydrolyze -SO₂F to -SO₃H.
-SO₂F (C2) SuFEx (Target Protein)Target Protein Lys/Tyr/Ser, physiological pHDBU or BEMP will trigger premature SuFEx[5].

Table 2: Comparison of Covalent Warheads for Probe Design

Warhead TypeAqueous StabilityTarget Amino AcidsReactivity Profile
Fluorosulfonyl (-SO₂F) Excellent (Days)Lys, Tyr, Ser, His[1]Context-dependent (Requires protein microenvironment activation)
Acrylamide GoodCysHighly dependent on Cys pKa; prone to glutathione scavenging
Sulfonyl Chloride (-SO₂Cl) Poor (Minutes)Lys, Ser, TyrHighly promiscuous; rapid background hydrolysis

Application in Activity-Based Protein Profiling (ABPP)

Once synthesized, the bifunctional probe is deployed in biological systems to map target engagement, identify off-targets, or discover novel binding pockets. The -SO₂F warhead covalently modifies the target kinase or GPCR[2][3], while the biotin tag enables streptavidin-based enrichment for LC-MS/MS proteomics.

ABPPWorkflow Probe Biotinylated -SO2F Probe Labeling Covalent Binding (SuFEx with Lys/Tyr) Probe->Labeling Proteome Live Cells or Cell Lysate Proteome->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Lysis & Pull-down Analysis LC-MS/MS Proteomics Enrichment->Analysis On-bead Digestion

Figure 2: Workflow for Activity-Based Protein Profiling utilizing the synthesized SuFEx probe.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Selective Targeting of Distinct Active Site Nucleophiles by Irreversible Src-Family Kinase Inhibitors Source: Journal of the American Chemical Society (via SciSpace) URL:[Link] (Represented via search grounding)[2]

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Synthesis of N-Acyl Sulfamates from Fluorosulfates and Amides Source: ACS Publications URL:[Link][5]

  • ARTICLE - SuFEx Click Chemistry Source: La Trobe University URL:[Link] (Represented via search grounding)[4]

Sources

Application

Application Note &amp; Protocols: Leveraging Methyl 4-fluoro-2-(fluorosulfonyl)benzoate for Activity-Based Protein Profiling

Here is the detailed Application Note and Protocol for "activity-based protein profiling with Methyl 4-fluoro-2-(fluorosulfonyl)benzoate". Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the detailed Application Note and Protocol for "activity-based protein profiling with Methyl 4-fluoro-2-(fluorosulfonyl)benzoate".

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Expression Levels with Activity-Based Protein Profiling (ABPP)

Genomic and traditional proteomic approaches provide a comprehensive snapshot of the proteins present in a biological system. However, protein expression levels often show a poor correlation with protein function, which is dynamically regulated by post-translational modifications, cofactor binding, and allosteric regulation[1]. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to directly address this gap by employing chemical probes to interrogate the functional state of proteins within complex proteomes[2][3]. ABPP utilizes small-molecule, activity-based probes (ABPs) that covalently bind to catalytically active residues, allowing for the selective analysis of the functional fraction of the proteome[1][2]. This technique has become an indispensable tool in drug discovery for target identification and validation, selectivity profiling of covalent inhibitors, and the discovery of novel druggable sites[3][4].

The Sulfonyl Fluoride Warhead: A Privileged Electrophile for Covalent Proteomics

The cornerstone of any ABP is its reactive group, or "warhead," which is designed to covalently modify a specific class of amino acid residues[2]. While various electrophiles have been developed, the sulfonyl fluoride (SF) moiety has gained significant traction due to its unique "Goldilocks" reactivity—it is stable enough to survive in aqueous biological systems yet reactive enough to covalently label nucleophilic residues within the context of a protein binding pocket[5][6]. This reaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), is a powerful tool in chemical biology[7][8].

Unlike more targeted warheads, sulfonyl fluorides are privileged electrophiles known to react with a broad range of nucleophilic amino acid side chains, including serine, threonine, lysine, cysteine, histidine, and notably, tyrosine[6][9]. This broad reactivity profile makes SF-containing probes excellent tools for exploring a wide swath of the "ligandable proteome" to uncover novel targets[10][11].

Featured Probe: Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (MFFSB)

This guide focuses on Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (MFFSB) , an aryl sulfonyl fluoride probe. Its structure combines the reactive sulfonyl fluoride group with a substituted benzoate scaffold, which influences its intrinsic reactivity and potential protein binding preferences.

Chemical Structure:

  • CAS Number: 1909313-75-2[12]

  • Molecular Formula: C₈H₆F₂O₄S[12]

Mechanism of Covalent Modification: The electrophilic sulfur atom of the sulfonyl fluoride moiety is attacked by a nucleophilic amino acid residue (e.g., the hydroxyl group of a tyrosine) located in a protein binding site. This attack leads to the displacement of the fluoride ion, forming a highly stable, covalent sulfonyl bond between the probe and the protein. The reactivity of a specific residue, such as tyrosine, is often enhanced by its local microenvironment within the protein, particularly the presence of nearby basic residues (lysine, histidine, arginine) that can facilitate deprotonation of the nucleophile[10].

Caption: Covalent modification of a protein tyrosine residue by MFFSB.

Application I: Global Profiling of MFFSB-Reactive Proteins by Quantitative Mass Spectrometry

This protocol describes the use of an alkyne-tagged MFFSB analogue (MFFSB-alkyne) to identify its protein targets across the proteome. The alkyne handle allows for the use of "click chemistry" to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by LC-MS/MS.

Experimental Workflow: Global Target Profiling

Caption: Workflow for identifying protein targets of MFFSB-alkyne.

Protocol 1: Global Target Identification

A. Materials & Reagents

  • Probe: MFFSB-alkyne (10 mM stock in anhydrous DMSO).

  • Proteome: Cell lysate (1-2 mg/mL in PBS, pH 7.4).

  • Click Chemistry Reagents: Biotin-Azide (10 mM in DMSO), CuSO₄·5H₂O (50 mM in H₂O), Tris(2-carboxyethyl)phosphine hydrochloride (TCEP, 50 mM in H₂O), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM in DMSO).

  • Enrichment: High-capacity streptavidin-agarose resin.

  • Digestion: DTT, Iodoacetamide, Sequencing-grade modified trypsin.

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4; Urea buffer (8 M urea in 100 mM Tris-HCl, pH 8.0); 0.2% SDS in PBS.

B. Procedure

  • Proteome Preparation: Prepare cell lysate by sonication or Dounce homogenization in ice-cold PBS. Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL with PBS[13].

  • Probe Labeling:

    • To 1 mL of proteome, add 5 µL of 10 mM MFFSB-alkyne stock (final concentration: 50 µM).

    • For a negative control, add 5 µL of DMSO to a separate 1 mL aliquot of proteome.

    • Incubate all samples for 1 hour at room temperature with gentle rotation.

  • Click Chemistry Reaction:

    • To each labeled sample, add the following reagents in order:

      • 20 µL of 10 mM Biotin-Azide (final: 200 µM).

      • 20 µL of 50 mM TCEP (final: 1 mM).

      • 6 µL of 10 mM TBTA (final: 60 µM).

      • 20 µL of 50 mM CuSO₄ (final: 1 mM).

    • Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation & Enrichment:

    • Precipitate proteins via methanol/chloroform extraction to remove excess reagents.

    • Resuspend the protein pellet in 500 µL of 0.2% SDS in PBS.

    • Add 50 µL of pre-washed streptavidin-agarose resin slurry and incubate for 1.5 hours at room temperature with rotation.

  • On-Bead Tryptic Digestion:

    • Wash the beads sequentially with 0.2% SDS in PBS (3x), 8 M urea buffer (3x), and finally PBS (3x).

    • Resuspend the beads in 200 µL of 2 M urea in 100 mM Tris-HCl containing 1 mM DTT and 1 µg of trypsin.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection and Processing:

    • Collect the supernatant containing the digested peptides.

    • Alkylate peptides with iodoacetamide and perform a final desalting step using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution LC-MS/MS. Search the spectra against a relevant protein database to identify the proteins covalently labeled by the MFFSB-alkyne probe.

Application II: Competitive Profiling for Target Engagement & Selectivity

Competitive ABPP is a powerful method to confirm target engagement of a non-probe compound (e.g., a drug candidate) and assess its selectivity across the proteome. The proteome is pre-incubated with the test compound, which binds to its targets and blocks them from being labeled by the MFFSB-alkyne probe. A reduction in signal for a given protein indicates it is a target of the test compound[2].

Experimental Workflow: Competitive Profiling

Sources

Method

"incorporating Methyl 4-fluoro-2-(fluorosulfonyl)benzoate into peptide or oligonucleotide probes"

Application Note & Protocol Guide: Incorporating Methyl 4-fluoro-2-(fluorosulfonyl)benzoate into Peptide and Oligonucleotide Probes Introduction & Mechanistic Rationale The development of targeted covalent probes is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Incorporating Methyl 4-fluoro-2-(fluorosulfonyl)benzoate into Peptide and Oligonucleotide Probes

Introduction & Mechanistic Rationale

The development of targeted covalent probes is a cornerstone of modern chemical biology and drug discovery. Among electrophilic warheads, the fluorosulfonyl group (-SO₂F) has emerged as a privileged moiety due to its exceptional balance of aqueous stability and proximity-driven reactivity—a paradigm established by the Sharpless laboratory as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike highly reactive sulfonyl chlorides (-SO₂Cl) which rapidly hydrolyze in water, -SO₂F warheads remain inert under physiological conditions until they are brought into the specific microenvironment of a protein binding pocket. Here, they undergo stereospecific nucleophilic attack by proximal Tyrosine, Lysine, Histidine, or Serine residues[2][3].

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate serves as a highly versatile, bifunctional SuFEx hub. Its unique structural topology offers two distinct, orthogonal handles for conjugation to biomolecules (peptides or oligonucleotides) while preserving the -SO₂F warhead:

  • The 4-Fluoro Group (SNAr): The electron-withdrawing ester and sulfonyl groups highly activate the 4-fluoro position for Nucleophilic Aromatic Substitution (SNAr). Soft nucleophiles, such as thiols on cysteine-containing peptides or 5'-thiol-modified oligonucleotides, can cleanly displace the fluorine atom.

  • The Methyl Ester (Amide Coupling): The ester can be selectively saponified to a free carboxylic acid, enabling standard carbodiimide/active ester coupling (e.g., EDC/NHS or HATU) to primary amines on target probes.

This dual-pathway capability allows researchers to tailor the linker chemistry, distance, and electronic properties of the final SuFEx probe to maximize cross-linking efficiency with the target protein[4].

Experimental Workflows for Probe Generation

The following diagram illustrates the orthogonal pathways for functionalizing peptides or oligonucleotides with the SuFEx warhead.

G Start Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Bifunctional SuFEx Hub) PathA Pathway A: SNAr Conjugation Start->PathA PathB Pathway B: Amide Coupling Start->PathB Thiol Thiol-modified Oligo/Peptide (Mild Base, pH 8.0) PathA->Thiol Sapon Saponification (LiOH, THF/H2O, 0°C) PathB->Sapon ProbeA Thioether-linked SuFEx Probe (Retains -SO2F) Thiol->ProbeA Amine Amino-modified Oligo/Peptide (HATU, DIPEA) Sapon->Amine ProbeB Amide-linked SuFEx Probe (Retains -SO2F & 4-Fluoro) Amine->ProbeB Target Target Protein Incubation (SuFEx Click Chemistry) ProbeA->Target ProbeB->Target Result Covalent Adduct (Tyr, Lys, His cross-linking) Target->Result

Figure 1: Orthogonal conjugation pathways for generating covalent SuFEx probes.

Quantitative Comparison of Conjugation Strategies

To assist in experimental design, Table 1 summarizes the operational parameters and expected outcomes of both conjugation pathways.

Table 1: Comparison of Conjugation Strategies

ParameterPathway A: SNAr ConjugationPathway B: Amide Coupling
Reactive Handle Required Free Thiol (-SH)Primary Amine (-NH₂)
Intermediate Step None (Direct conjugation)Saponification of Methyl Ester
Typical Yield 65 – 85%50 – 75% (over 2 steps)
Reaction Time 2 – 4 hours1 h (Saponification) + 2 h (Coupling)
Warhead Integrity High (if pH strictly ≤ 8.5)High (if saponification kept at 0°C)
Resulting Linkage ThioetherAmide
Best Suited For Cys-peptides, 3'/5'-Thiol OligosN-terminal peptides, Amino-Oligos

Step-by-Step Methodologies

Protocol A: SNAr-Mediated Conjugation to Thiol-Probes

Causality & Rationale: The -SO₂F group is stable to mild bases, but susceptible to hydrolysis at pH > 9.0[1]. By utilizing a slightly basic buffer (pH 8.0) or non-nucleophilic base (DIPEA) in organic mixtures, the thiol is deprotonated to a highly nucleophilic thiolate, driving rapid SNAr displacement of the 4-fluoro group without degrading the SuFEx warhead.

Materials:

  • Thiol-modified peptide or oligonucleotide (lyophilized).

  • Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (100 mM stock in anhydrous DMSO).

  • Degassed Conjugation Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

Procedure:

  • Thiol Reduction: Dissolve the thiol-probe in Conjugation Buffer to a concentration of 1 mM. Add 2 equivalents of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds. Self-Validation: Ellman’s reagent can be used to confirm the presence of free thiols.

  • Conjugation: Add 5 equivalents of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (from the DMSO stock) dropwise to the probe solution. Ensure the final DMSO concentration does not exceed 20% (v/v) to prevent probe precipitation.

  • Incubation: Agitate the mixture gently at room temperature for 2–4 hours. Protect from light.

  • Purification: Purify the resulting thioether-linked SuFEx probe via RP-HPLC (for peptides) or Ethanol Precipitation/Size Exclusion (for oligos).

  • Quality Control: Confirm product mass via LC-MS. The expected mass shift is +216.01 Da (addition of the benzoate moiety minus the displaced fluorine and thiol proton).

Protocol B: Saponification and Amide Coupling to Amino-Probes

Causality & Rationale: Direct amidation of the methyl ester is kinetically slow and requires harsh conditions that would destroy the -SO₂F group. A controlled, cold saponification with LiOH selectively hydrolyzes the ester. Subsequent activation with HATU/DIPEA allows for rapid amide bond formation with primary amines.

Materials:

  • Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

  • LiOH (0.5 M aqueous solution).

  • Anhydrous THF and DMF.

  • HATU and DIPEA.

  • Amino-modified peptide or oligonucleotide.

Procedure:

  • Saponification: Dissolve 10 mg of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in 300 µL of cold THF (0°C). Add 1.1 equivalents of cold 0.5 M LiOH dropwise.

  • Monitoring: Stir at 0°C for 45–60 minutes. Critical Step: Do not allow the reaction to warm to room temperature, as hydroxide will begin attacking the -SO₂F warhead. Quench with 1.2 equivalents of 1 M HCl to neutralize the pH to ~4.0. Extract the resulting 4-fluoro-2-(fluorosulfonyl)benzoic acid with ethyl acetate, dry, and concentrate.

  • Activation: Dissolve the generated carboxylic acid (2 equivalents relative to the probe) in anhydrous DMF. Add 1.9 equivalents of HATU and 4 equivalents of DIPEA. Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated mixture to the amino-probe (dissolved in DMF or a 1:1 DMF/Water mixture). Stir for 2 hours at room temperature.

  • Purification & QC: Purify via RP-HPLC. Confirm mass via LC-MS. The expected mass shift from the free amine is +203.99 Da.

Application: Target Protein Labeling

Once the SuFEx probe is synthesized, it acts as an activity-based or affinity-based profiling tool. When incubated with the target protein (typically at 1–10 µM probe concentration in PBS, pH 7.4, 37°C for 1–4 hours), the probe binds to its specific pocket. The local microenvironment (e.g., a proximal basic residue acting as a general base) activates the -SO₂F group, triggering the expulsion of the fluoride ion and the formation of a permanent covalent bond (sulfonate ester or sulfonamide) with a neighboring Tyr, Lys, or His residue[2][3]. The labeled protein can then be analyzed via in-gel fluorescence, Western blot, or bottom-up Cross-Linking Mass Spectrometry (CXMS)[4].

References

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine, and tyrosine via SuFEx in proteins in vivo Source: Journal of the American Chemical Society URL: [Link]

  • Title: Structure-based design and analysis of SuFEx chemical probes Source: Chemical Society Reviews (NIH Public Access) URL: [Link]

  • Title: Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for protein labeling with Methyl 4-fluoro-2-(fluorosulfonyl)benzoate"

Welcome to the Technical Support and Troubleshooting Center for covalent protein labeling using Methyl 4-fluoro-2-(fluorosulfonyl)benzoate . As a Sulfur(VI) Fluoride Exchange (SuFEx) reagent, this probe leverages an exce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for covalent protein labeling using Methyl 4-fluoro-2-(fluorosulfonyl)benzoate . As a Sulfur(VI) Fluoride Exchange (SuFEx) reagent, this probe leverages an exceptionally stable fluorosulfonyl (-SO₂F) warhead to achieve highly selective, proximity-driven covalent modifications of target proteins.

This guide is designed for researchers and drug development professionals to optimize reaction conditions, understand the mechanistic causality behind the protocols, and troubleshoot common experimental bottlenecks.

Mechanistic Workflow & Causality

Unlike traditional highly reactive electrophiles (e.g., NHS esters or sulfonyl chlorides), sulfonyl fluorides are "sluggish" and hydrolytically stable in aqueous environments due to the abnormally strong sulfur–fluorine bond[1]. They act as latent electrophiles that only react when brought into close proximity to a nucleophile (such as the phenolic -OH of Tyrosine or the ε-amino group of Lysine) within a specific protein microenvironment[2].

This proximity-driven activation ensures high target specificity and minimizes off-target labeling, making it an ideal warhead for developing covalent ligands and cross-linking mass spectrometry (CXMS) probes[3].

SuFEx_Labeling P Target Protein (Tyr/Lys Nucleophile) C Proximity Complex (Non-covalent) P->C Binding R SuFEx Reagent (-SO2F Warhead) R->C Binding A Activation (S-F Cleavage) C->A Microenvironment Catalysis L Covalently Labeled Protein A->L SuFEx Reaction

Workflow of proximity-driven SuFEx protein labeling using fluorosulfonyl benzoate.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates a self-validating feedback loop. Do not deviate from the buffer constraints, as the SuFEx reaction is highly sensitive to pH and nucleophilic competition.

Step 1: Protein Preparation Exchange your target protein into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at a concentration of 10–50 µM. Expert Insight: Strictly avoid Tris or primary amine-based buffers. While SuFEx is selective, prolonged incubation with high concentrations of primary amines can lead to off-target quenching of the warhead.

Step 2: Reagent Stock Preparation Dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in anhydrous DMSO to create a 10 mM stock. Expert Insight: Although the -SO₂F group is hydrolytically stable, the methyl ester moiety on the benzoate ring is susceptible to slow hydrolysis. Use anhydrous solvent to preserve the structural integrity of the probe.

Step 3: Reaction Initiation Add the SuFEx reagent to the protein solution to achieve a 10:1 to 50:1 molar excess (Probe:Protein). Add the reagent dropwise while gently vortexing. Ensure the final DMSO concentration remains ≤ 5% (v/v) to prevent solvent-induced protein denaturation.

Step 4: Incubation Incubate the reaction mixture at 25°C to 37°C for 4 to 16 hours. Expert Insight: Because SuFEx relies on proximity-enhanced kinetics, the reaction rate is directly proportional to the binding affinity of the probe to the protein[2]. Lower affinity interactions require longer incubation times or higher temperatures to overcome the activation energy barrier of S-F bond cleavage.

Step 5: Purification & Validation (The Self-Validating System) Remove unreacted probe using a size-exclusion desalting column (e.g., PD-10) equilibrated with your storage buffer. Validation: Immediately subject an aliquot of the purified sample to Intact Protein Mass Spectrometry (LC-MS). A successful covalent labeling event is validated by a precise mass shift corresponding to the molecular weight of the probe minus 19 Da (the mass of the displaced fluoride leaving group).

Optimization Parameters

Use the following quantitative parameters to fine-tune your labeling efficiency.

ParameterRecommended RangeMechanistic Rationale
Buffer pH 7.2 – 8.0Controls the protonation state of target nucleophiles. Lower pH favors Tyrosine; higher pH (>8.0) activates Lysine.
Molar Ratio 10:1 to 50:1Drives the non-covalent binding equilibrium forward without exceeding the solubility limit of the hydrophobic probe.
Co-solvent (DMSO) < 5% (v/v)Maintains the solubility of the fluorosulfonyl benzoate while preserving the native 3D fold of the target protein.
Temperature 25°C – 37°CProvides the necessary thermal energy to facilitate the sluggish S-F bond cleavage upon proximity binding.
Incubation Time 4 – 16 hoursAccommodates the kinetically controlled, stepwise nature of the SuFEx click reaction.

Troubleshooting & FAQs

Q1: My labeling efficiency is extremely low despite using a 50-fold molar excess of the probe. How can I fix this? A1: The fluorosulfonyl warhead requires proximity-driven activation[1]. If your probe does not possess a strong non-covalent affinity for the target protein, the microenvironmental catalysis (such as a local pKa shift) required to cleave the S-F bond will not occur. To troubleshoot, increase the incubation temperature to 37°C to provide more kinetic energy, or engineer a higher-affinity binding moiety onto the benzoate scaffold.

Q2: How do I control the chemoselectivity between Tyrosine and Lysine residues? A2: Aromatic sulfonyl fluorides exhibit a strong, inherent chemoselective preference for reacting with tyrosine residues (phenols) over other amino acids under physiological conditions[4]. However, the ε-amino group of lysine becomes a potent nucleophile if deprotonated. To restrict labeling strictly to Tyrosine, maintain your reaction pH between 7.2 and 7.4. If you wish to target Lysine, increase the pH to 8.0–8.5, but be cautious of accelerating the hydrolysis of the probe's methyl ester.

Q3: My protein precipitates immediately upon adding the SuFEx reagent. What is causing this? A3: Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is highly hydrophobic. Immediate precipitation is typically caused by localized "crashing out" of the reagent, which subsequently nucleates protein aggregation. Ensure you are adding the DMSO stock dropwise into a rapidly mixing protein solution. If precipitation persists, lower the molar excess to 10:1 or introduce a stabilizing co-solvent like 5% glycerol.

Q4: Is the resulting covalent linkage stable enough for downstream cellular assays and mass spectrometry? A4: Yes. The SuFEx reaction generates an aryl sulfate (with Tyrosine) or a sulfonamide (with Lysine) linkage. These bonds are exceptionally stable and resistant to hydrolysis, reduction, and the acidic pHs typically encountered in cellular endosomes or during LC-MS sample preparation[2].

References

  • Source: nih.
  • Source: researchgate.
  • Source: claremont.
  • Source: acs.

Sources

Optimization

"solubility and stability of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in aqueous buffers"

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in covalent ligand discovery, I have designed this guide to help you navigate the physicochemical quirks of Methyl 4-fluoro-2-(fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in covalent ligand discovery, I have designed this guide to help you navigate the physicochemical quirks of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate. This compound is a powerful building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, but its high lipophilicity and unique reactivity profile require precise handling.

Below, you will find causality-driven FAQs, troubleshooting logic, and self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon dilution into PBS, and how can I prevent it? A: Methyl 4-fluoro-2-(fluorosulfonyl)benzoate lacks any ionizable functional groups (such as amines or carboxylic acids) at physiological pH. Both the methyl ester and the fluorosulfonyl (-SO₂F) groups are highly lipophilic, resulting in highly unfavorable solvation energy in pure water. To prevent hydrophobic aggregation, you must maintain a co-solvent concentration of at least 5–10% DMSO or acetonitrile. If your biological assay cannot tolerate >1% DMSO, you must keep the working concentration strictly below its kinetic solubility limit (<10 µM) or formulate it with a non-ionic surfactant like 0.01% Tween-20.

Q2: Is the fluorosulfonyl (-SO₂F) warhead stable in standard biological buffers? A: Yes, highly stable. Unlike sulfonyl chlorides (-SO₂Cl), which hydrolyze rapidly in water due to a highly polarized S-Cl bond and the large atomic radius of chlorine, the S(VI)-F bond is uniquely resistant to spontaneous hydrolysis[1]. The fluoride ion is a poor leaving group in water and requires significant activation energy—typically provided by a strong base or a specific hydrogen-bonding network within an enzyme's active site—to break[1]. At pH 7.4, the hydrolytic half-life of similar fluorosulfonyl compounds is typically >50 hours[2].

Q3: Can I use Tris or other amine-containing buffers for my incubations? A: It is strongly advised against for long-term incubations (>4 hours). While the S(VI)-F bond is generally stable, high concentrations of primary amines (like Tris) at slightly basic pH (pH 8.0) can act as nucleophiles, leading to slow, off-target sulfonamide formation. Always default to non-nucleophilic zwitterionic buffers like HEPES or standard PBS (pH 7.4) to maintain the structural integrity of the warhead.

Part 2: Troubleshooting Guide

Issue 1: High well-to-well variability and non-linear dose-response curves (IC₅₀).

  • Root Cause: The compound is exceeding its kinetic solubility limit in the assay buffer, leading to micro-precipitation. These micro-aggregates scatter light (interfering with optical readouts) and artificially lower the effective concentration of the monomeric compound.

  • Resolution: Perform a kinetic solubility assessment (see Protocol 1). Ensure your top assay concentration does not exceed the established limit.

Troubleshooting_Logic Issue Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO ≥ 5%? Issue->CheckDMSO IncreaseDMSO Increase Co-solvent (DMSO or MeCN) CheckDMSO->IncreaseDMSO No CheckConc Is Concentration > 100 µM? CheckDMSO->CheckConc Yes LowerConc Dilute to < 50 µM or use Nephelometry CheckConc->LowerConc Yes Formulation Use Surfactants (e.g., Tween-20) CheckConc->Formulation No

Decision Tree for Resolving Aqueous Solubility Issues

Issue 2: Loss of compound signal or irreversible protein binding in negative controls over 24 hours.

  • Root Cause: Premature hydrolysis of the -SO₂F group or ester cleavage. While stable at pH 7.4, the -SO₂F group undergoes accelerated hydrolysis at pH > 9[3]. Furthermore, high concentrations of strong biological nucleophiles like glutathione (GSH) can induce slow degradation over extended periods[3].

  • Resolution: Verify your buffer pH is strictly ≤ 7.4. Perform a ¹⁹F NMR stability assay (see Protocol 2) to confirm the integrity of the -SO₂F peak.

Part 3: Quantitative Data Summary

The following table summarizes the physicochemical boundaries of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate to guide your experimental design.

ParameterExperimental ConditionValue / Observation
Kinetic Solubility PBS (pH 7.4), 1% DMSO< 10 µM
Kinetic Solubility PBS (pH 7.4), 10% DMSO~ 50–100 µM
Hydrolytic Half-Life (t₁/₂) pH 4.0 (Acetate Buffer)> 100 hours
Hydrolytic Half-Life (t₁/₂) pH 7.4 (PBS)~ 54.5 hours[2]
Hydrolytic Half-Life (t₁/₂) pH 10.0 (Carbonate Buffer)< 24 hours[3]
Buffer Compatibility 50 mM Tris (pH 8.0)Slow degradation (Avoid)
Buffer Compatibility 50 mM HEPES (pH 7.4)Highly stable (Recommended)

Part 4: Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Causality Note: We use nephelometry (light scattering) rather than UV-Vis because micro-precipitates scatter light long before they become visible to the naked eye, providing a highly sensitive, label-free detection method.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point concentration gradient (0.1 mM to 10 mM) in pure DMSO.

  • Solvent Exchange: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. This ensures a constant 1% final DMSO concentration across all wells, isolating compound concentration as the only variable.

  • Equilibration: Incubate for 2 hours at room temperature. Why? This allows the system to reach thermodynamic equilibrium after the initial kinetic shock of the solvent exchange.

  • Measurement: Measure light scattering at 620 nm.

  • Validation: Plot scattering intensity vs. concentration. The kinetic solubility limit is the inflection point where scattering increases significantly above the blank (PBS + 1% DMSO).

Protocol 2: ¹⁹F NMR Stability Assay in Aqueous Buffer

Causality Note: ¹⁹F NMR is the gold standard for monitoring SuFEx warheads because the fluorine signal is highly sensitive to its chemical environment, and there is zero background interference from aqueous buffers[2].

  • Sample Preparation: Dissolve 1.3 mg of the compound in 50 µL of DMSO-d₆. Add 450 µL of D₂O-based PBS (pH 7.4) to achieve a final concentration of ~10 mM (10% DMSO)[2].

  • Internal Standard: Add 1 µL of Trifluoroacetic acid (TFA) as an internal reference (-76.5 ppm). Why? This provides a self-validating integration standard to ensure any signal loss is due to hydrolysis, not instrument drift.

  • Acquisition Parameters: Acquire ¹⁹F NMR spectra at 400 MHz. Critical: Set the relaxation delay (D1) to 30 seconds[2]. Why? Fluorine-19 nuclei in small molecules possess long longitudinal relaxation times (T₁). A short delay leads to incomplete relaxation, skewing your integration and artificially altering the calculated half-life.

  • Monitoring: Record spectra immediately (t=0) and every 2 hours for 48 hours. Monitor the distinct -SO₂F singlet at ~65 ppm[2].

  • Analysis: Plot the normalized integral of the 65 ppm peak against time and fit to a first-order exponential decay model to extract the half-life (t₁/₂).

NMR_Workflow Start 1. Prepare Stock in DMSO-d6 Dilute 2. Dilute in D2O PBS (pH 7.4, 10% DMSO) Start->Dilute NMR 3. Acquire 19F NMR (400 MHz, D1=30s) Dilute->NMR Monitor 4. Track -SO2F Peak (~65 ppm) over 48h NMR->Monitor Analyze 5. Calculate t1/2 via Exponential Decay Monitor->Analyze

19F NMR Workflow for Evaluating -SO2F Aqueous Stability

Part 5: References

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Amazon S3 / Nature Communications.

  • Sulfur fluoride exchange. PMC - NIH.

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? MDPI.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Polysubstituted Arene Synthesis

Welcome to the Advanced Application Support Center. The synthesis of polysubstituted arenes—whether via cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi) or directed ortho metalation (DoM)—is frequently complicated b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of polysubstituted arenes—whether via cross-coupling (Suzuki-Miyaura, Sonogashira, Negishi) or directed ortho metalation (DoM)—is frequently complicated by competing thermodynamic and kinetic pathways. This guide provides drug development professionals and synthetic chemists with field-proven, causality-driven troubleshooting strategies to suppress unwanted byproducts.

Diagnostic Workflow for Arene Byproducts

Before adjusting reaction parameters, it is critical to correctly classify the side reaction based on analytical data (LC-MS, GC-MS, or crude NMR). Use the diagnostic logic tree below to identify the mechanistic failure point.

TroubleshootingLogic Start Analyze Crude Mixture (LC-MS / 1H NMR) MassArH Mass: [M - X + H] or [M - B(OH)2 + H] Start->MassArH MassArAr Mass: [2M - 2X] (Dimerization) Start->MassArAr MassIsomer Mass: Exact Match (Unexpected NMR shift) Start->MassIsomer Diag1 Hydrodehalogenation or Protodeboronation MassArH->Diag1 Diag2 Homocoupling (Oxidative/Reductive) MassArAr->Diag2 Diag3 Halogen Dance or Anionic Fries Migration MassIsomer->Diag3 Action1 Check H2O, Alcohol Solvents, & Ligand Sterics Diag1->Action1 Action2 Degas Solvents (Remove O2), Check Cu Co-catalyst Diag2->Action2 Action3 Maintain Strict -78°C, Quench Rapidly Diag3->Action3

Figure 1: Diagnostic logic tree for identifying and resolving common arene synthesis side reactions.

Knowledge Base & FAQs

Q1: Why am I seeing complete consumption of my boronic acid but very little cross-coupled product?

Diagnosis: Protodeboronation. Causality: The C–B bond of organoboron reagents is susceptible to hydrolytic cleavage, yielding a protoarene (Ar-H)[1]. This is heavily accelerated by two factors: the basic conditions inherently required for Suzuki-Miyaura couplings, and paradoxically, the use of bulky phosphine ligands on the Palladium(II) intermediate, which can accelerate the protodeboronation pathway over the desired transmetalation[2]. Resolution:

  • Slow-Release Strategy: Mask the boronic acid using MIDA boronates or pinacol esters to slowly release the active boronic acid into the catalytic milieu, keeping its active concentration lower than the degradation threshold[1].

  • Ligand Tuning: If using highly sterically hindered ligands (e.g., Buchwald biaryl phosphines), ensure your aqueous base concentration is strictly controlled.

Q2: My aryl halide is converting to a reduced arene (Ar-H) instead of coupling. How do I stop this?

Diagnosis: Hydrodehalogenation. Causality: This occurs when a hydride source outcompetes the transmetalating agent. In alcohol solvents (like methanol), the Pd(II)-Ar intermediate undergoes β -hydride elimination from a coordinated alkoxide, followed by reductive elimination to yield Ar-H[3]. Alternatively, adventitious water combined with nucleophilic phosphines (like PEt 3​ ) can form a phosphonium salt that hydrolyzes, acting as a direct hydrogen source[4]. Resolution:

  • Switch from protic solvents (MeOH/EtOH) to strictly anhydrous aprotic solvents (THF, Toluene, or Dioxane).

  • Avoid highly nucleophilic aliphatic phosphines if water cannot be rigorously excluded.

Q3: I am observing significant amounts of symmetrical biaryl (Ar-Ar) formation. What causes this?

Diagnosis: Homocoupling. Causality: Homocoupling arises via two primary mechanisms. Oxidative homocoupling occurs when trace oxygen or oxidants (like K 2​ S 2​ O 8​ ) oxidize Pd(II) to Pd(IV), facilitating a second C-H activation or transmetalation that forces two identical arenes to reductively eliminate[5]. Reductive homocoupling can occur if the transmetalation rate vastly exceeds the oxidative addition rate, causing the transmetalating agent to couple with itself. In Sonogashira couplings, Glaser-type homocoupling of alkynes is triggered by the copper co-catalyst in the presence of O 2​ [6]. Resolution:

  • Rigorously degas solvents using the freeze-pump-thaw method.

  • For Sonogashira reactions, switch to a Copper-Free protocol utilizing bulky phosphine ligands or specialized Pd catalysts to completely eliminate the Glaser byproduct[6].

Q4: During Directed Ortho Metalation (DoM), my electrophile ends up on the wrong position of the ring. Why?

Diagnosis: Halogen Dance (HD) or Anionic Ortho-Fries Rearrangement. Causality: Aryllithium intermediates are highly reactive. If the reaction temperature rises above -78 °C, or if the electrophilic quench is delayed, the lithiated species can undergo thermodynamic equilibration. For instance, a halogen atom (Br or I) can migrate to a more stable position on the ring (Halogen Dance), or an O-carbamate directing group can migrate to the adjacent carbon (Anionic Fries)[7]. Resolution:

  • Maintain strict cryogenic control (-78 °C) throughout the lithiation and quench phases.

  • Use in situ trapping (e.g., adding the electrophile simultaneously with the base, if compatible) to kinetically trap the desired regioisomer.

Mechanistic Divergence: Cross-Coupling vs. Hydrodehalogenation

Understanding the exact point of divergence in the catalytic cycle is essential for rational optimization.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet + R-M (Fast) Hydride Hydride Transfer (from H2O or ROH) [Ar-Pd(II)-H] OxAdd->Hydride + H-Donor (Slow/Competing) RedElim Reductive Elimination [Ar-R] (Desired) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) HydroDehal Reductive Elimination [Ar-H] (Byproduct) Hydride->HydroDehal HydroDehal->Pd0 Regenerates Pd(0)

Figure 2: Competing pathways of desired cross-coupling versus undesired hydrodehalogenation.

Quantitative Data & Optimization Parameters

The following table summarizes empirical kinetic and thermodynamic data to guide your reaction optimization.

Side ReactionSubstrate / Catalyst SystemKey Observation / Causality MetricOptimization Strategy
Hydrodehalogenation Aryl Iodides in MethanolStrong primary kinetic isotope effect observed with CD 3​ OD vs CH 3​ OD, proving solvent deprotonation is the rate-limiting hydride source[3].Switch to aprotic solvents (e.g., Toluene, THF) to remove the β -hydride source.
Hydrodehalogenation Fluorinated Aryl Bromides + PEt 3​ Quantitative hydrodehalogenation in 5 mins in THF/H 2​ O (6:1) due to phosphonium salt hydrolysis[4].Avoid highly nucleophilic aliphatic phosphines; use PPh 3​ (requires 43h at 100°C for same degradation).
Homocoupling Benzophenones + K 2​ S 2​ O 8​ Pd(IV) intermediate pathway has a barrier of 26.0 kcal/mol, while Pd(II/0/II) is inaccessible (38.9 kcal/mol)[5].Remove strong oxidants and limit O 2​ exposure to prevent Pd(II) Pd(IV) oxidation.
Protodeboronation Boronic Acids + Bulky LigandsBulky phosphine ligands on Pd(II) accelerate hydrolytic cleavage of the C-B bond[2].Utilize "Slow-Release" masking agents (MIDA boronates) to control active concentration[1].

Self-Validating Standard Operating Procedures (SOPs)

To ensure reproducibility and built-in troubleshooting, utilize these self-validating protocols.

SOP 1: Copper-Free Sonogashira Coupling (Preventing Glaser Homocoupling)

Use this protocol when handling electron-rich aryl halides where alkyne dimerization is problematic.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried flask with Pd(PPh 3​ ) 4​ (5 mol%) and the aryl halide (1.0 equiv).

    • Validation Check: The absence of CuI is critical. The Pd catalyst should be bright yellow. A brown/black appearance indicates premature Pd(0) aggregation (catalyst death).

  • Solvent Addition: Add rigorously degassed amine base (e.g., Piperidine or Et 3​ N, 3.0 equiv) and anhydrous DMF (0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise over 10 minutes.

    • Validation Check: The solution should transition from yellow to a deep red/orange, indicating successful oxidative addition and formation of the active Pd(II) intermediate. If it remains pale yellow, the aryl halide is too unreactive (consider switching to an aryl iodide or utilizing a more electron-rich phosphine).

  • Heating: Stir at 80 °C for 12 hours. Monitor via LC-MS for the [M+H] of the desired product, ensuring the [2M-2] diyne mass is absent.

SOP 2: Slow-Release Suzuki-Miyaura Coupling (Preventing Protodeboronation)

Use this protocol for highly unstable boronic acids (e.g., 2-heteroaryl boronic acids).

  • Reagent Assembly: Charge a flask with the Aryl Halide (1.0 equiv), MIDA-boronate (1.5 equiv), and Pd(dppf)Cl 2​ (5 mol%).

  • Solvent & Base: Add Dioxane (0.3 M) and an aqueous solution of K 3​ PO 4​ (3.0 equiv, 1.5 M in H 2​ O).

    • Causality Note: The biphasic nature and specific base choice slowly hydrolyze the MIDA boronate at a rate that matches the transmetalation cycle, preventing a buildup of free boronic acid[1].

  • Reaction: Heat to 60 °C under vigorous stirring (1000 rpm) to ensure biphasic mixing.

    • Validation Check: Monitor the organic layer via TLC/LC-MS. You should observe a steady, low-level concentration of the free boronic acid. If a massive spike of free boronic acid is detected followed by Ar-H formation, lower the reaction temperature or reduce the base concentration.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Edinburgh / Angewandte Chemie.
  • Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • Key Role of PdIV Intermediates in Promoting PdII-Catalyzed Dehydrogenative Homocoupling of Two Arenes: A DFT Study. ACS Publications.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Publications.
  • Cross-Coupling Reactions Guide: Homocoupling side products. Johnson Matthey Catalysis.
  • Combined Directed ortho Metalation−Halogen Dance (HD) Synthetic Strategies. ACS Publications.

Sources

Optimization

"troubleshooting low yield in the synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate"

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing highly functionalized Sulfur(VI) Fluoride Exchange (SuFEx) warheads.

The synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate presents a unique challenge. The molecule features an electron-withdrawing ester ortho to a sulfonyl fluoride, making the intermediate species highly susceptible to hydrolysis, while the para-fluorine alters the electronics of the aromatic ring, complicating radical intermediates.

Below is an in-depth, causality-driven troubleshooting guide designed to rescue your yields and optimize your synthetic workflow.

I. Diagnostic Workflow

Before diving into specific interventions, it is critical to map the synthetic landscape. The diagram below illustrates the two primary pathways for synthesizing this molecule from the ubiquitous starting material, methyl 2-amino-4-fluorobenzoate, highlighting the exact nodes where yield attrition typically occurs.

SynthesisWorkflow SM Methyl 2-amino-4-fluorobenzoate (Starting Material) Diazo Diazotization (NaNO2, HCl, <5°C) SM->Diazo Route A (Classical) Direct Direct Fluorosulfonylation (Na2S2O5, Selectfluor) SM->Direct Route B (Copper-free) CuCl2 Meerwein Chlorosulfonylation (SO2, CuCl2, AcOH) Diazo->CuCl2 Intermediate Methyl 2-(chlorosulfonyl)-4-fluorobenzoate CuCl2->Intermediate Fluorination Cl/F Exchange (KF, 18-crown-6, MeCN) Intermediate->Fluorination Issue1 Hydrolysis to Sulfonic Acid (Avoid H2O during workup) Intermediate->Issue1 Product Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Target Product) Fluorination->Product Issue2 Incomplete Exchange (Use phase transfer catalyst) Fluorination->Issue2 Direct->Product Product->Issue1 Moisture sensitivity

Diagnostic workflow for the synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate.

II. Troubleshooting Guides & FAQs

Q1: My yield plummets during the conversion of the sulfonyl chloride intermediate to the fluorosulfonyl product. What is the mechanistic cause? A: This is a classic phase-transfer failure. The traditional chloride-fluoride exchange relies on potassium fluoride (KF). However, KF has an exceptionally high lattice energy and is practically insoluble in aprotic solvents like acetonitrile. If the fluoride ion is not properly solvated, it cannot act as a nucleophile. Consequently, the unreacted sulfonyl chloride remains exposed in solution and inevitably hydrolyzes to the sulfonic acid upon exposure to trace moisture[1]. Intervention: Implement a "naked fluoride" approach. Add 10-20 mol% of 18-crown-6 ether. The crown ether selectively chelates the potassium cation, dragging the fluoride ion into the organic phase and significantly increasing its nucleophilicity[2].

Q2: During the initial Sandmeyer reaction, LCMS shows a major byproduct corresponding to methyl 4-fluoro-2-hydroxybenzoate (a phenol). How do I suppress this? A: Phenol formation is strictly a kinetic and thermal control issue. It occurs when the intermediate aryl diazonium salt undergoes premature thermal dediazoniation to form an aryl cation. If the local concentration of the SO₂/CuCl₂ complex is too low, the highly reactive cation is trapped by the aqueous solvent instead of the sulfur dioxide. Intervention: Pre-saturate your glacial acetic acid with SO₂ gas at 0 °C before adding the CuCl₂ catalyst. When coupling, add the cold diazonium solution dropwise via an addition funnel to the SO₂/CuCl₂ mixture. This ensures the trapping agent (SO₂) is always in vast stoichiometric excess relative to the instantaneous concentration of the diazonium species.

Q3: The two-step Sandmeyer route is tedious and the sulfonyl chloride intermediate is highly unstable. Is there a more modern, direct alternative? A: Yes. The instability of the ortho-ester sulfonyl chloride leads to cumulative yield losses during aqueous workups. Modern SuFEx-oriented methodologies bypass the chloride entirely. You can utilize a copper-free, reductive Sandmeyer-type fluorosulfonylation[3]. By treating the in-situ generated diazonium salt with sodium metabisulfite (Na₂S₂O₅) as a bench-stable SO₂ source and an electrophilic fluorinating agent like Selectfluor, you achieve direct conversion to the sulfonyl fluoride. This prevents hydrolysis because the highly stable S(VI)-F bond is formed immediately upon SO₂ insertion.

Q4: I am losing my final product on the silica column during purification. How do I prevent degradation? A: While aryl sulfonyl fluorides are remarkably stable compared to their chloride counterparts—which is the foundational premise of SuFEx click chemistry[4]—they are not invincible. Prolonged exposure to the slightly acidic silanol groups on standard silica gel, combined with the neighboring group participation of the ortho-methyl ester, can induce slow hydrolysis. Intervention: Use fast flash chromatography. Pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to neutralize acidic sites. Strictly avoid protic solvents (like MeOH) in your eluent; use only Hexane/Ethyl Acetate gradients.

III. Self-Validating Experimental Protocols

Protocol: Copper-Free Direct Fluorosulfonylation

Step 1: Diazotization

  • Dissolve methyl 2-amino-4-fluorobenzoate (1.0 equiv, 10 mmol) in a mixture of MeCN (15 mL) and H₂O (5 mL).

  • Add concentrated aqueous HCl (3.0 equiv). Cool the reaction vessel to 0 °C using an ice-brine bath.

  • Add a solution of NaNO₂ (1.2 equiv) in H₂O (2 mL) dropwise over 15 minutes, maintaining the internal temperature below 5 °C. Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

Step 2: SO₂ Insertion & Fluorination

  • In a separate, larger round-bottom flask, suspend Na₂S₂O₅ (2.0 equiv) and Selectfluor (2.5 equiv) in MeCN/H₂O (20 mL, 4:1 v/v). Cool this mixture to 0 °C.

  • Transfer the cold diazonium solution dropwise into the Selectfluor mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours. Validation Check: Perform TLC (Hexane/EtOAc 4:1). The highly polar diazonium baseline spot should be completely consumed, replaced by a high-R_f UV-active spot corresponding to the sulfonyl fluoride.

Step 3: Workup & Purification

  • Dilute the mixture with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to quench unreacted acids, followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄. Do not use MgSO₄ as it can be slightly acidic.

  • Concentrate under reduced pressure at a water bath temperature no higher than 30 °C.

  • Purify via short-path flash chromatography (TEA-neutralized silica, Hexane/EtOAc gradient).

IV. Quantitative Route Analysis

To aid in your route-scouting decisions, the following table summarizes the quantitative data and operational parameters comparing the available synthetic strategies for this specific compound.

Synthetic RouteKey ReagentsTypical YieldMajor ByproductReaction TimeScalability & Safety
Classical Sandmeyer (2-Step) NaNO₂/HCl, SO₂ gas, CuCl₂, KF, 18-crown-640–55%Phenol, Sulfonic acid24 hModerate; requires handling toxic SO₂ gas.
Direct Copper-Free NaNO₂/HCl, Na₂S₂O₅, Selectfluor65–80%Protodeamination (Ar-H)14 hHigh; utilizes bench-stable solid reagents.
Pd-Catalyzed Cross-Coupling Aryl bromide, DABSO, Pd(OAc)₂, NFSI70–85%Biaryl homocoupling18 hLow; requires expensive Pd catalysts and NFSI.

V. References

  • Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, MDPI (2021). URL:[Link]

  • Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, ACS Publications (2020). URL:[Link]

  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society, ACS Publications (2021). URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters (2021). URL:[Link]

Sources

Troubleshooting

"preventing hydrolysis of the sulfonyl fluoride group during experiments"

Technical Support Center: Sulfonyl Fluoride Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for handling sulfonyl fluoride-containing compounds. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sulfonyl Fluoride Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling sulfonyl fluoride-containing compounds. The unique balance of reactivity and stability of the sulfonyl fluoride (—SO₂F) group makes it a powerful tool in chemical biology and drug discovery, particularly as a covalent modifier for serine, lysine, and tyrosine residues.[1] However, this reactivity also makes it susceptible to hydrolysis, which can compromise experimental outcomes. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios to help you preserve the integrity of your sulfonyl fluoride compounds throughout your workflow.

Frequently Asked Questions (FAQs)

Q1: What is sulfonyl fluoride hydrolysis, and why is it a primary concern?

A: Sulfonyl fluoride hydrolysis is the chemical reaction where the S-F bond is cleaved by water, converting the sulfonyl fluoride (R-SO₂F) into the corresponding sulfonic acid (R-SO₃H) and releasing a fluoride ion.[2] This is a significant concern because the sulfonic acid is generally unreactive towards protein nucleophiles, meaning hydrolysis leads to the inactivation of your compound.[3] This can result in misleading data, such as underestimated potency or incorrect structure-activity relationships (SAR).

The reaction is catalyzed by hydroxide ions (OH⁻), making the sulfonyl fluoride group particularly unstable under basic (alkaline) conditions.[3][4] While generally more stable than their sulfonyl chloride counterparts, sulfonyl fluorides can still degrade in aqueous buffers, especially at or above physiological pH.[5][6][7]

Q2: At what pH is the sulfonyl fluoride group most stable?

A: The sulfonyl fluoride group is most stable in neutral or slightly acidic conditions (pH < 7.4). As the pH increases into the alkaline range, the rate of hydrolysis increases significantly. For instance, the half-life of Phenylmethylsulfonyl fluoride (PMSF), a common serine protease inhibitor, drops dramatically as the pH becomes more basic.[3]

pHApproximate Half-life of PMSF at 25°CStability Concern
7.0~110 minutesModerate
7.5~55 minutesHigh
8.0~35 minutesVery High
Data adapted from related sulfonyl fluoride compounds like PMSF.[1][3] Individual compound stability may vary based on steric and electronic factors.[8][9]

Expert Insight: The stability of aryl sulfonyl fluorides is not just pH-dependent; it's also influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and hydrolysis, whereas sterically bulky groups near the sulfonyl fluoride can shield it and enhance stability.[8][9]

Troubleshooting Guide: Experimental Stages

This section addresses specific issues you may encounter during different phases of your experiment.

Reaction Setup & Execution

Q3: My reaction requires aqueous or basic conditions. How can I run the reaction without hydrolyzing my sulfonyl fluoride?

A: This is a common challenge. Several strategies can be employed:

  • Use a Biphasic System: Conduct the reaction in a two-phase system, such as an organic solvent (e.g., CH₃CN, THF) and a buffered aqueous solution.[2][6][10][11] The sulfonyl fluoride starting material will preferentially reside in the organic phase, minimizing its contact time with water and base. A phase-transfer catalyst can sometimes be beneficial in these systems.[2]

  • Strict pH Control: If aqueous conditions are unavoidable, use a well-buffered system to maintain the pH below 7.4. Phosphate-buffered saline (PBS) is a common choice, but ensure its buffering capacity is not overwhelmed by the reaction.[8]

  • Minimize Reaction Time and Temperature: Perform the reaction for the shortest time possible and at the lowest effective temperature to reduce the rate of hydrolysis.

  • "On-Water" Conditions: For certain reactions, like SuFEx click chemistry, a biphasic mixture of an organic solvent and water can paradoxically accelerate the desired reaction at the interface while protecting the bulk of the sulfonyl fluoride from hydrolysis in the organic layer.[12]

Q4: I am synthesizing a sulfonyl fluoride from a sulfonyl chloride. What's the best way to prevent hydrolysis of my product?

A: The conversion of sulfonyl chlorides to sulfonyl fluorides often uses a fluoride salt (e.g., KF, KHF₂) in a solvent.[6] To prevent hydrolysis of the newly formed sulfonyl fluoride:

  • Use Anhydrous Solvents: Rigorously dry all solvents (e.g., acetonitrile) and reagents.

  • Run Under Inert Atmosphere: Conducting the reaction under nitrogen or argon prevents atmospheric moisture from entering the reaction.

  • Biphasic Aqueous/Organic Method: A robust method involves using a saturated aqueous solution of KF or KHF₂ with an organic solvent like THF or CH₂Cl₂. This creates a biphasic mixture where the reaction occurs efficiently, often at the interface, while minimizing product hydrolysis.[6][13]

Work-up & Purification

Q5: What are the best practices for an aqueous work-up of a reaction mixture containing a sulfonyl fluoride?

A: Speed and temperature are critical.

  • Work Quickly and at Low Temperature: Perform extractions and washes promptly using cold solutions (e.g., ice-cold water or brine) to minimize the compound's exposure to the aqueous phase.

  • Avoid Basic Washes: Do not wash with basic solutions like sodium bicarbonate or carbonate if possible. If a basic wash is required to remove acidic impurities, use it quickly, at low temperature, and immediately proceed to the next step.

  • Prompt Drying: After extraction, immediately dry the organic layer with a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q6: My sulfonyl fluoride appears to be degrading on my silica gel column. What should I do?

A: Standard silica gel is slightly acidic and contains adsorbed water, which can promote hydrolysis on the column surface, especially during long purification runs.

  • Use Anhydrous Solvents: Ensure your chromatography eluents are as dry as possible.

  • Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it with a small percentage of a non-nucleophilic base like triethylamine in your eluent system (e.g., 0.1-1% triethylamine in hexanes/ethyl acetate). This neutralizes the acidic sites. However, be cautious, as residual base may need to be removed from your final product.

  • Alternative Stationary Phases: Consider using less polar or neutral stationary phases like alumina (neutral or basic grades) or reverse-phase silica (C18) if your compound's polarity is suitable.

  • Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column.

Analysis & Storage

Q7: How can I confirm the presence of the sulfonyl fluoride group and check for hydrolysis byproducts?

A: Several analytical techniques are highly effective:

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful method. The sulfonyl fluoride group gives a characteristic signal. The chemical shift of the fluorine in an Ar-SO₂F group is distinct from that of a fluoride ion (F⁻) or the fluorine in other potential side products.[14][15][16] The disappearance of the -SO₂F peak and the potential appearance of a new peak corresponding to the sulfonic acid (if other fluorine atoms are present as reporters) can be used to quantify hydrolysis.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for monitoring reaction progress and purity. You can track the disappearance of the starting material's mass peak (M) and the appearance of the hydrolyzed product's mass peak (M - F + OH, a net change of -2 Da).

  • HPLC (High-Performance Liquid Chromatography): An HPLC trace can show the appearance of a new, typically more polar, peak corresponding to the sulfonic acid byproduct.[17]

Q8: What are the best long-term storage conditions for sulfonyl fluoride compounds?

A: To ensure long-term stability:

  • Solid Form: Store the compound as a dry solid whenever possible.

  • Anhydrous Solvents: If a stock solution is required, prepare it in a high-quality, anhydrous organic solvent like DMSO or ethanol.[3]

  • Low Temperature & Dry Conditions: Store solids and stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers with a desiccant to protect from moisture.

Visual Guides & Protocols

Hydrolysis Mechanism

The diagram below illustrates the base-catalyzed hydrolysis of an aryl sulfonyl fluoride. The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom.

Hydrolysis RSO2F R-SO₂F (Sulfonyl Fluoride) RSO3H R-SO₃H (Sulfonic Acid) RSO2F->RSO3H H₂O OH OH⁻ (Hydroxide) F_ion F⁻ (Fluoride Ion) caption Base-catalyzed hydrolysis of a sulfonyl fluoride.

Caption: Base-catalyzed hydrolysis of a sulfonyl fluoride.

Decision Workflow for Experiment Setup

This workflow helps in selecting the appropriate conditions to minimize hydrolysis risk during a chemical reaction.

Workflow start Start: Plan Reaction with Sulfonyl Fluoride q_aqueous Is an aqueous solvent required? start->q_aqueous ans_no_aqueous Use Anhydrous Organic Solvent (e.g., dry ACN, THF) q_aqueous->ans_no_aqueous No ans_yes_aqueous Is pH > 7.4 required? q_aqueous->ans_yes_aqueous Yes end_process Proceed with Reaction & Monitor by LC-MS / ¹⁹F NMR ans_no_aqueous->end_process ans_no_basic Use Buffered Aqueous System (pH 6.5-7.4) e.g., PBS ans_yes_aqueous->ans_no_basic No ans_yes_basic Consider Biphasic System (Organic/Aqueous Buffer) + Minimize Time/Temp ans_yes_aqueous->ans_yes_basic Yes ans_no_basic->end_process ans_yes_basic->end_process

Sources

Optimization

"improving the selectivity of covalent labeling with Methyl 4-fluoro-2-(fluorosulfonyl)benzoate"

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As covalent drug discovery and chemical biology expand beyond cysteine-targeting electrophiles, aryl sulfonyl fluorides like Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. As covalent drug discovery and chemical biology expand beyond cysteine-targeting electrophiles, aryl sulfonyl fluorides like Methyl 4-fluoro-2-(fluorosulfonyl)benzoate have emerged as powerful tools for modifying Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues[1].

However, unlike highly reactive Michael acceptors, the selectivity of sulfonyl fluorides is strictly governed by the protein's microenvironment. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you achieve precise, chemoselective labeling.

Part 1: Mechanistic Foundations of SuFEx Selectivity

To troubleshoot labeling issues, one must first understand the causality of the reaction. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is not intrinsically reactive toward solvent-exposed amino acids under physiological conditions. The sulfur-fluorine bond is highly resistant to reduction and thermodynamic cleavage[2].

Covalent bond formation only occurs when the probe reversibly binds to a protein pocket that provides a specific microenvironment activation . This typically involves a neighboring basic residue that lowers the pKa of the target nucleophile (e.g., a Tyrosine hydroxyl) or hydrogen-bond donors that stabilize the departing fluoride ion[3]. The 4-fluoro substituent on this specific benzoate core acts as an electron-withdrawing group, slightly increasing the electrophilicity of the warhead compared to unsubstituted analogs, making strict pH control even more critical[4].

SuFEx_Mechanism Probe Methyl 4-fluoro-2- (fluorosulfonyl)benzoate Complex Reversible Complex (Proximity Established) Probe->Complex Non-covalent Binding Target Target Protein (Tyr/Lys in Pocket) Target->Complex Non-covalent Binding Activation Microenvironment Activation (pKa shift & F- departure) Complex->Activation Specific Microenvironment OffTarget Bulk Solvent Hydrolysis (Loss of Selectivity) Complex->OffTarget High pH / Excess Adduct Stable Covalent Adduct (Sulfonate Ester/Sulfonamide) Activation->Adduct SuFEx Click

SuFEx proximity-driven activation pathway versus bulk solvent hydrolysis.

Part 2: Troubleshooting Guides & FAQs

Q: Why am I seeing extensive off-target labeling (multiple adducts) across my protein on intact LC-MS/MS? A: Loss of selectivity is almost always a thermodynamic issue driven by excessive pH or probe concentration. If your buffer pH exceeds 8.0, the bulk solvent begins to deprotonate surface-exposed lysines (overcoming their typical pKa of ~10.5). This bypasses the need for proximity-driven microenvironment activation, leading to promiscuous sulfonamide formation[5]. Action: Lower your buffer pH to 7.2–7.4 and ensure your probe-to-protein ratio does not exceed 5:1.

Q: My target pocket contains both a Tyrosine and a Lysine. How do I direct the warhead exclusively to the Tyrosine? A: Tyrosine forms a sulfonate ester, while Lysine forms a sulfonamide. At physiological pH (7.4), the intrinsic reactivity of aryl sulfonyl fluorides toward N-acetyl-tyrosine is approximately twice that of N-acetyl-lysine[5]. By keeping the pH strictly at 7.2 and limiting the incubation time to <2 hours, you kinetically favor the Tyr-O-SO2-Aryl adduct. Extended incubation times (>12 hours) will allow the slower, thermodynamically stable Lysine modification to accumulate[6].

Q: The labeling efficiency on my target protein is extremely low (<10%). Is the warhead hydrolyzing in the buffer? A: Unlikely. The -SO2F group is highly resistant to hydrolysis, with an aqueous half-life often exceeding 24–50 hours at pH 7.4[4]. Poor labeling indicates that the reversible binding affinity ( Kd​ ) of your probe is too weak, or the target nucleophile lacks the necessary activating microenvironment. Action: Verify the non-covalent binding affinity of the unfunctionalized methyl benzoate fragment using Surface Plasmon Resonance (SPR) or Thermal Shift Assays before optimizing the covalent step.

Troubleshooting_Workflow Start Evaluate Labeling (LC-MS/MS Intact Mass) Decision Multiple Adducts Observed? Start->Decision OptPH Reduce pH to 7.2 (Switch to HEPES) Decision->OptPH Yes (Off-target Lys) Success Selective Mono-labeling Achieved Decision->Success No (Mono-adduct) PoorLabel Low Yield (<10%) Decision->PoorLabel No Adducts OptConc Lower Probe Ratio (Max 1:5) OptPH->OptConc OptConc->Start Re-test CheckAffinity Verify Reversible Binding Affinity (Kd) PoorLabel->CheckAffinity Investigate

Iterative troubleshooting workflow for optimizing SuFEx labeling selectivity.

Part 3: Quantitative Data on Selectivity

The following table synthesizes the impact of buffer conditions and reaction time on the chemoselectivity of aryl sulfonyl fluorides. Note the stark difference in hydrolysis and off-target Lysine labeling when shifting from HEPES to Bicarbonate buffer[5].

Table 1: Effect of pH and Incubation Time on SuFEx Labeling Selectivity

pH LevelBuffer SystemIncubation Time (h)Target Tyr Labeling (%)Off-Target Lys Labeling (%)Probe Hydrolysis (%)
6.550 mM MES245%<1%<1%
7.4 50 mM HEPES 2 85% 5% 2%
7.450 mM PBS1292%18%8%
8.550 mM Bicarbonate260%45%25%

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, covalent labeling must be proven to be recognition-directed rather than an artifact of promiscuous reactivity[7]. Follow this standard operating procedure (SOP) to establish a self-validating assay.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in anhydrous DMSO to a 10 mM stock. Causality: While the -SO2F group is hydrolytically stable, trace moisture introduced into DMSO over repeated freeze-thaw cycles can lead to premature degradation to the sulfonic acid[6].

  • Buffer Optimization: Prepare 50 mM HEPES buffer, pH 7.4, supplemented with 150 mM NaCl. Causality: HEPES is strictly preferred over phosphate buffers (PBS) because sulfonyl fluorides exhibit approximately 2-fold greater hydrolytic stability in HEPES[5]. Avoid Tris or primary amine buffers, which act as competing nucleophiles.

  • Protein Incubation: Dilute the target protein to 2 µM in the reaction buffer. Add the probe to a final concentration of 10 µM (1:5 molar ratio). Ensure the final DMSO concentration remains <2% v/v to prevent protein denaturation.

  • Self-Validating Control (Critical Step): In a parallel reaction tube, pre-incubate the protein with a known reversible competitive inhibitor (100 µM) for 30 minutes prior to adding the SuFEx probe. Causality: A reduction in covalent adduct formation by >90% in this control confirms that the labeling is strictly driven by specific pocket recognition[7].

  • Reaction Kinetics: Incubate both tubes at 25°C for exactly 2 hours.

  • Analysis: Quench the reaction by snap-freezing or directly proceed to LC-MS/MS intact mass analysis to quantify the mono-adduct formation.

References

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal Angewandte Chemie Intern
  • Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads N
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrog
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening MDPI
  • Profiling Sulfur(VI)
  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues eScholarship

Sources

Troubleshooting

Technical Support Center: Purifying Proteins Covalently Modified with Hydrophobic Probes

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation of proteins modified with hydrophobic moieties—such as activity-based prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation of proteins modified with hydrophobic moieties—such as activity-based protein profiling (ABPP) probes, lipid-maleimide conjugates, or bulky hydrophobic fluorophores.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative detergent data, and self-validating protocols to ensure high-yield, mass-spectrometry-compatible purification.

Diagnostic Decision Tree

Troubleshooting Start Probe-Modified Protein Extract Soluble Is the protein soluble? Start->Soluble Agg Aggregation Detected (Hydrophobic collapse) Soluble->Agg No Bind Does it bind to affinity resin? Soluble->Bind Yes Sol1 Add Detergents (e.g., DDM) or Chaotropes (8M Urea) Agg->Sol1 Sol1->Soluble Re-evaluate Mask Tag Masking by Micelles or Conformational Shift Bind->Mask No Elute Elution & Downstream (e.g., LC-MS/MS) Bind->Elute Yes Sol2 Switch to Denaturing IMAC or Extend Tag Linker Mask->Sol2 Sol2->Bind Re-evaluate Detergent Detergent Interference in Mass Spec Elute->Detergent Signal Suppressed Success Purified Target Elute->Success Clean Spectra Sol3 Methanol-Chloroform Precipitation / LLE Detergent->Sol3 Sol3->Success

Diagnostic workflow for troubleshooting aggregation, tag masking, and LC-MS incompatibility.

Frequently Asked Questions (Troubleshooting)

Q1: My protein aggregates immediately after covalent labeling with a hydrophobic activity-based probe (ABP). How can I prevent this? Causality: The introduction of a hydrophobic moiety (e.g., a lipid chain or alkyne-fluorophore warhead) disrupts the protein's native hydration shell. To minimize thermodynamically unfavorable interactions with water, these artificial hydrophobic patches undergo intermolecular collapse, leading to the formation of insoluble, beta-sheet-rich aggregates. Solution: You must shield the hydrophobic patches. If preserving the native structure is required, use non-ionic or zwitterionic detergents (e.g., DDM, CHAPS) slightly above their critical micelle concentration (CMC) to encapsulate the probe[1]. If the downstream application (like ABPP-MudPIT) tolerates denaturation, transition immediately to 8M Urea or 1-2% SDS to fully linearize the protein and prevent intermolecular hydrophobic interactions[2].

Q2: I am using Ni-NTA to purify a His-tagged protein modified with a hydrophobic probe, but it flows right through the column. What is the mechanism behind this loss? Causality: This is a classic case of "tag masking" via micelle encapsulation. When detergents are added to solubilize the hydrophobic probe, they form a micelle around the hydrophobic moiety. If the affinity tag (e.g., 6xHis) is structurally adjacent to the probe, the massive detergent micelle sterically occludes the tag, preventing it from coordinating with the immobilized Ni²⁺ ions. Solution:

  • Chemical rescue: Perform the purification under denaturing conditions (e.g., 8M Urea) which breaks down micellar structures and exposes the tag[1].

  • Buffer modification: Switch to a different affinity matrix that tolerates organic modifiers, adding 10-20% glycerol or mild organic solvents to reduce micelle size without unfolding the protein.

  • Genetic rescue: Increase the spacer length between the protein and the His-tag in your expression construct.

Q3: How do I remove the detergents required for solubilization before LC-MS/MS analysis? Causality: Detergents like SDS or NP-40 are essential for keeping hydrophobically modified proteins in solution, but they cause severe ion suppression in mass spectrometry by outcompeting peptides for electrospray ionization (ESI). Solution: Perform a Methanol-Chloroform precipitation. This technique forces the proteins to precipitate at the interphase of the aqueous and organic layers, while the hydrophobic probes (if unreacted), lipids, and detergents partition into the organic phase[2]. Alternatively, liquid-liquid extraction (LLE) using high-concentration acetonitrile gradients can be used specifically for isolating highly hydrophobic lipidated peptides directly[3].

Quantitative Data: Detergent Selection Guide

Selecting the right detergent is a balancing act between solubilizing the hydrophobic probe and maintaining compatibility with downstream assays.

DetergentTypeCMC (mM)Aggregation NumberRecommended Use Case for Probe-Modified Proteins
SDS Anionic8.262Denaturing ABPP workflows; complete solubilization of severe aggregates.
CHAPS Zwitterionic8.010Native purification; prevents aggregation without denaturing the protein.
DDM Non-ionic0.17108Solubilizing heavily lipidated proteins; stabilizing membrane-like domains.
Triton X-100 Non-ionic0.24140Mild washing steps; Caution: High UV absorbance at 280nm interferes with quantification.
NP-40 Non-ionic0.29149Mild lysis; Caution: High micelle molecular weight can cause steric tag masking.

Validated Experimental Protocols

Protocol A: Solubilization and Affinity Purification of Probe-Modified Proteins (Denaturing)

Use this protocol when native folding is not required (e.g., prior to tryptic digest for proteomics) to ensure maximum yield of aggregation-prone modified proteins.

  • Lysis & Solubilization: Resuspend the labeled protein pellet in Denaturing Lysis Buffer (8M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl).

    • Causality: Urea acts as a chaotrope, disrupting hydrogen bonds and preventing the hydrophobic collapse of the probe-modified domains[1].

  • Clarification: Centrifuge the lysate at 50,000 × g for 30 minutes at 4°C.

    • Self-Validation Check: The supernatant must be completely clear. A cloudy supernatant indicates incomplete solubilization; if observed, add 1% SDS and re-centrifuge.

  • Resin Binding: Add pre-equilibrated Ni-NTA resin to the clarified supernatant. Incubate on a rotary shaker for 2 hours at room temperature.

    • Causality: Batch binding is preferred over column flow for bulky hydrophobic proteins to maximize contact time and overcome steric hindrance[4].

  • Washing: Transfer the resin to a gravity column. Wash with 20 column volumes (CV) of Wash Buffer (8M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Self-Validation Check: Monitor the A280 of the wash fractions. Continue washing until the A280 drops below 0.05 to ensure the removal of non-specifically bound host proteins.

  • Elution: Elute the target protein using 5 CV of Elution Buffer (8M Urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Protocol B: Methanol-Chloroform Precipitation for ABPP Proteomics

Essential for removing detergents and unreacted hydrophobic probes prior to mass spectrometry.

MethanolChloroform A Aqueous Sample (Protein + Detergent) B Add Methanol & Chloroform (Vortex) A->B C Centrifugation (Phase Separation) B->C D Upper Phase: Aqueous/MeOH (Discard) C->D E Interphase: Protein Disk (Keep) C->E F Lower Phase: Chloroform (Lipids/Detergents) C->F

Phase separation workflow for methanol-chloroform protein precipitation.

  • Initial Mixture: To 100 µL of eluted protein sample (containing detergents/urea), add 400 µL of LC-MS grade Methanol. Vortex vigorously for 10 seconds.

  • Organic Addition: Add 100 µL of Chloroform. Vortex vigorously for 10 seconds.

    • Causality: Chloroform acts as the organic sink, forcing lipids, unreacted hydrophobic probes, and detergents to partition away from the protein[2].

  • Phase Separation: Add 300 µL of ddH₂O. Vortex thoroughly and centrifuge at 14,000 × g for 5 minutes at room temperature.

    • Self-Validation Check: A distinct, opaque white disk of precipitated protein must be visible at the interphase between the upper aqueous layer and the lower organic layer. If no disk forms, your absolute protein mass is likely too low (<10 µg).

  • Washing: Carefully aspirate and discard the upper aqueous phase without disturbing the protein disk. Add 300 µL of Methanol to wash the pellet. Vortex gently to dislodge the disk, then centrifuge at 14,000 × g for 5 minutes.

  • Drying: Decant the supernatant. Air-dry the pellet for 5–10 minutes.

    • Self-Validation Check: Do not over-dry the pellet (it should remain opaque white, not translucent). Over-dried hydrophobic proteins become irreversibly aggregated and are nearly impossible to resuspend for subsequent tryptic digestion.

References

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. National Institutes of Health (PMC).2

  • Solubilization of Membrane Proteins. Sigma-Aldrich.1

  • Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. bioRxiv.3

  • Protocol for evaluating S-acylated protein membrane affinity using protein-lipid conjugates. National Institutes of Health (PMC).4

Sources

Optimization

"managing non-specific binding of sulfonyl fluoride probes in cell lysates"

Welcome to the Chemical Biology Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in activity-based protein profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemical Biology Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in activity-based protein profiling (ABPP) and chemoproteomics: managing the non-specific binding of sulfonyl fluoride (SF) probes in complex cell lysates.

Unlike traditional acrylamide warheads that strictly target highly nucleophilic cysteines, sulfur(VI) fluoride exchange (SuFEx) probes are privileged electrophiles capable of modifying serine, threonine, tyrosine, lysine, and histidine residues[1]. While this expands the "ligandable" proteome, it also introduces significant background noise if the probe's intrinsic reactivity is not carefully managed[2].

Below is our definitive guide to establishing a self-validating experimental system to isolate true target engagement from collision-driven artifacts.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My in-gel fluorescence shows heavy background smearing across the entire lane. Why is my SF probe labeling the entire proteome instead of my specific target? The Causality: You are likely observing collision-driven non-specific binding. SF probes require proximity-induced activation. In a true target pocket, the local microenvironment (e.g., neighboring basic residues) lowers the pKa of the target nucleophile, facilitating rapid, affinity-driven covalent bond formation[3]. However, if the probe concentration is too high, or the labeling time is too long, the sheer thermodynamic frequency of random collisions will force the SF warhead to react with highly abundant, surface-exposed nucleophiles across the proteome. The Fix: Titrate your probe. True affinity-driven labeling typically saturates at low concentrations (0.1 µM – 1 µM) within 30 to 60 minutes. If a band continues to increase linearly in intensity at 10 µM or 50 µM, it is almost certainly an off-target artifact.

Q2: I am using a lysine/tyrosine-targeted SF probe. How can I use buffer pH to suppress off-target binding without losing my specific target? The Causality: The nucleophilicity of amino acid side chains (like the ε-amino group of Lys or the phenolic hydroxyl of Tyr) is strictly pH-dependent. In a native protein pocket, the structural microenvironment can dramatically shift the pKa of a target residue, making it uniquely reactive even at lower pH levels. Conversely, exposed off-target residues require a higher, more alkaline pH to become deprotonated and reactive[4]. The Fix: Lower the pH of your lysis buffer. By dropping the pH from 7.5 to 6.0–6.5, you protonate surface-exposed off-target nucleophiles, rendering them inert to the SF warhead. The specific target residue, shielded and activated by its unique pocket microenvironment, will retain its reactivity, drastically improving your signal-to-noise ratio[4].

Q3: How do I definitively prove that a labeled band is my true target and not a highly abundant contaminant? The Causality: Specific binding relies on the 3D structural recognition of the probe's scaffold (the non-covalent affinity phase), whereas non-specific binding relies on indiscriminate electrophile-nucleophile collisions. Furthermore, SF probes can sometimes undergo unexpected displacement or hydrolysis depending on the target protein's active site mechanics[5]. The Fix: You must implement a self-validating competitive profiling protocol. Pre-incubate the lysate with a 10x–50x excess of the parent compound (the drug scaffold without the SF warhead). True targets will show diminished labeling because the pocket is occupied. Additionally, perform a heat-denatured control; specific labeling requires a folded 3D pocket and will be lost upon denaturation, whereas non-specific labeling often increases due to the exposure of buried nucleophiles[4].

Mechanism Probe Sulfonyl Fluoride Probe Target Specific Target Protein (Affinity-Driven Binding) Probe->Target Low Kd / Optimal Pocket OffTarget Off-Target Proteins (Collision-Driven Binding) Probe->OffTarget High Conc. / Exposed Nucleophiles TargetAdduct Specific Covalent Adduct (Microenvironment Activated) Target->TargetAdduct OffTargetAdduct Non-Specific Background (Abundant Lys/Tyr/Ser) OffTarget->OffTargetAdduct

Kinetic competition between affinity-driven specific binding and collision-driven off-target labeling.

Part 2: Quantitative Data Summaries

To optimize your assay, you must understand how different variables impact the kinetic competition between specific and non-specific binding. Use the following table to benchmark your assay conditions.

Experimental ParameterSpecific Binding (Affinity-Driven)Non-Specific Binding (Collision-Driven)Optimization Strategy
Probe Concentration Saturates rapidly at low concentrations (< 1 µM).Increases linearly with concentration.Perform a 10-point dose-response; use the lowest saturating concentration.
Buffer pH Robust at lower pH (6.0 - 6.5) due to pocket pKa shifts.Increases significantly at pH > 7.5 due to bulk deprotonation.Lower lysate pH to 6.5 to suppress background nucleophilicity.
Protein State Strictly requires native 3D fold.Often increases in denatured state (exposed residues).Compare Native vs. SDS/Heat-Denatured lysates.
Competitor Addition Signal is completely competed away by parent ligand.Signal remains unaffected by parent ligand.Pre-incubate with 10x-50x excess of non-covalent parent ligand.

Part 3: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not rely on a single labeling condition. The following step-by-step methodology outlines a controlled Activity-Based Protein Profiling (ABPP) workflow designed to isolate true targets using competitive and denaturing controls.

Phase 1: Lysate Preparation and Stratification

  • Harvest cells and lyse in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 6.5). Crucial: Do not use Tris buffer, as its primary amine can compete with the SF probe, and do not use PMSF/AEBSF as protease inhibitors, as they are promiscuous SFs themselves[5].

  • Clarify the lysate via centrifugation (20,000 x g, 15 min, 4°C) and normalize protein concentration to 2 mg/mL.

  • Split the lysate into three distinct cohorts:

    • Cohort A (Vehicle Control): Native lysate + DMSO.

    • Cohort B (Competitive Control): Native lysate + 50 µM parent ligand (lacking the SF warhead).

    • Cohort C (Denatured Control): Lysate + 1% SDS, heated to 95°C for 5 minutes, then cooled.

Phase 2: Probe Labeling 4. Pre-incubate all cohorts for 30 minutes at room temperature to allow the competitor in Cohort B to reach equilibrium binding. 5. Add the alkyne-tagged SF probe to all cohorts at your optimized concentration (e.g., 1 µM). 6. Incubate for 1 hour at room temperature. 7. Quench the reaction by adding SDS to a final concentration of 1% (if not already present) and boiling for 5 minutes.

Phase 3: Click Chemistry (CuAAC) & Readout 8. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag (e.g., Azide-Rhodamine for in-gel fluorescence, or Azide-Biotin for LC-MS/MS enrichment).

  • Standard CuAAC conditions: 100 µM Azide-tag, 1 mM TCEP, 100 µM TBTA ligand, 1 mM CuSO4. React for 1 hour at room temperature.

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Validation: Analyze via SDS-PAGE. A true target will appear as a distinct fluorescent band in Cohort A, disappear in Cohort B (competed away), and disappear in Cohort C (requires 3D structure).

Protocol Lysate Native Cell Lysate (pH 6.5 - 7.0) Split Split into Cohorts Lysate->Split Comp Pre-incubate with Excess Competitor Split->Comp Veh Pre-incubate with DMSO Vehicle Split->Veh Denat Heat Denaturation (1% SDS, 95°C) Split->Denat Probe Add SF Probe (0.1 - 1 µM) Comp->Probe Veh->Probe Denat->Probe Enrich CuAAC Click Chemistry & Target Enrichment Probe->Enrich MS LC-MS/MS or In-Gel Fluorescence Enrich->MS

Self-validating ABPP workflow utilizing competitive profiling and denaturing controls.

References

  • Active Site Labeling of Fatty Acid and Polyketide Acyl-Carrier Protein Transacylases. National Institutes of Health (NIH). Available at:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. National Institutes of Health (NIH). Available at:[Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. American Chemical Society (ACS). Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. National Institutes of Health (NIH). Available at:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. American Chemical Society (ACS). Available at: [Link]

Sources

Troubleshooting

"quenching excess Methyl 4-fluoro-2-(fluorosulfonyl)benzoate after labeling reaction"

Troubleshooting Guide: Quenching Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Welcome to the Technical Support Center. As chemoproteomics and targeted covalent inhibitor (TCI) development advance, Sulfur(VI) Fluoride Excha...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Quenching Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Welcome to the Technical Support Center. As chemoproteomics and targeted covalent inhibitor (TCI) development advance, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has become a cornerstone for labeling nucleophilic residues (Tyrosine, Lysine, Serine, Histidine)[1].

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly effective SuFEx probe. However, its unique chemical stability makes reaction quenching the most critical—and frequently mishandled—step in the labeling workflow. This guide provides the mechanistic causality behind quenching failures, field-proven troubleshooting FAQs, and a self-validating protocol to ensure pristine LC-MS/MS data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is quenching Methyl 4-fluoro-2-(fluorosulfonyl)benzoate more difficult than quenching standard NHS-ester or maleimide probes? The Causality: Unlike NHS esters (which rapidly hydrolyze in water) or maleimides (which react indiscriminately with free thiols), fluorosulfonyl groups are "latent electrophiles"[2]. The S(VI)-F bond possesses a high homolytic bond dissociation energy (~90 kcal/mol) and is thermodynamically stable in aqueous buffers[3]. It typically only reacts when proximity effects within a protein binding pocket lower the activation energy[2]. Because it resists spontaneous hydrolysis, unquenched probe remains fully active in your sample.

Q2: My LC-MS/MS data shows massive off-target background labeling. What went wrong? The Causality: This is a classic symptom of a kinetic mismatch between quenching and denaturation. If you add a denaturant (like SDS, Urea, or heat) before the SuFEx probe is fully neutralized, the protein unfolds and exposes dozens of previously buried nucleophilic residues. The latent fluorosulfonyl probe will indiscriminately attack these newly exposed sites, ruining your signal-to-noise ratio. You must completely neutralize the probe while the protein is still in its native, folded state[4].

Q3: Can I just use my standard Tris-HCl buffer to quench the reaction? The Causality: No. While Tris contains a primary amine, the S(VI)-F bond is highly resistant to standard primary amines at physiological pH. Relying on 50 mM Tris to quench a SuFEx reaction will leave a significant fraction of the probe active. Tris only becomes an effective quencher at very high concentrations (>1 M) and elevated pH, which may damage your protein.

Q4: What is the optimal quenching agent for this probe? The Causality: Hydroxylamine (NH₂OH) is the gold standard for quenching SuFEx probes[5][6]. Due to the alpha-effect (where the adjacent oxygen lone pairs increase the nucleophilicity of the nitrogen), hydroxylamine is exceptionally reactive. It rapidly attacks the S(VI) center, displacing the fluoride ion and converting the active fluorosulfonyl group into an inert sulfonate/sulfonamide.

Part 2: Quantitative Data & Reagent Selection

Selecting the right quenching agent depends on your downstream assay. Use the table below to optimize your workflow.

Table 1: Comparison of Quenching Agents for Fluorosulfonyl Probes

Quenching AgentRecommended ConcentrationReaction Kinetics (vs S-F bond)Mechanistic ProsMechanistic Cons
Hydroxylamine (NH₂OH) 0.5% – 5% (v/v)Extremely FastAlpha-effect enables rapid S(VI)-F cleavage; highly efficient[4][6].Must be desalted before applying NHS-ester isobaric tags (e.g., TMT)[6].
L-Lysine (HCl salt) 150 µM – 1 mMModerateBiocompatible; mimics natural target residues[6].Requires larger molar excess; slower quench time.
DNP-Glycine 200 µMModerateExcellent for competitive displacement and quenching[2].Adds steric bulk to the neutralized probe; requires SEC cleanup.
Tris-HCl (pH 8.0) > 1 MVery SlowReadily available in most labs.Inefficient at standard buffer concentrations; high risk of background labeling.
Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your chemoproteomic data, your protocol must be a self-validating system. The following methodology includes a critical control step to prove that your quenching phase is 100% effective.

Workflow: Covalent Labeling and Quenching

  • Probe Incubation: Add 50 µM Methyl 4-fluoro-2-(fluorosulfonyl)benzoate to 1 µM of your target protein in 50 mM HEPES (pH 7.4). Incubate at room temperature for 1–2 hours.

  • The Quench (Critical Step): Add hydroxylamine to a final concentration of 0.5% to 5% (depending on probe excess). Mix thoroughly and incubate for exactly 10 to 15 minutes at room temperature [4][6]. Do not alter the temperature or add detergents yet.

  • Denaturation: Only after the 15-minute quench window has closed, add your denaturant (e.g., 1% SDS or 8M Urea) to unfold the protein for digestion.

  • Sample Cleanup: Desalt the protein using a C18 spin column or size-exclusion chromatography to remove the neutralized probe and excess hydroxylamine prior to mass spectrometry[6].

  • Validation Control (Mandatory): In a parallel tube, add the 0.5% hydroxylamine to the protein before adding the fluorosulfonyl probe. Process identically. This control must show zero labeling in your downstream LC-MS/MS. If labeling occurs here, your hydroxylamine stock is degraded, or the incubation time was insufficient.

Part 4: Workflow Visualization

SuFEx_Quenching_Workflow Probe 1. Target Protein + Probe (Fluorosulfonyl Benzoate) Reaction 2. SuFEx Labeling Proximity-driven S(VI)-F cleavage Probe->Reaction Incubate 1-2h Quench 3. Quenching Step Add 0.5% - 5% Hydroxylamine Reaction->Quench Stop Reaction Neutral 4. Probe Neutralization Conversion to inert sulfonate Quench->Neutral 10 min, RT Denature 5. Denaturation & Prep Safe to add SDS/Urea Neutral->Denature Unfold Protein Analysis 6. LC-MS/MS Analysis No off-target background Denature->Analysis Digest & Run

Fig 1. SuFEx labeling workflow highlighting the critical pre-denaturation quenching step.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of Proteins Modified by Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: A Comparative Guide

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemoproteomics. Within this space, Methyl 4-fluoro-2-(fluorosulfonyl)benzoate has emerged as a highly versatile, tunable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemoproteomics. Within this space, Methyl 4-fluoro-2-(fluorosulfonyl)benzoate has emerged as a highly versatile, tunable electrophilic probe for activity-based protein profiling (ABPP) and targeted covalent inhibitor discovery. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this specific SuFEx warhead against traditional alternatives and to provide a robust, self-validating mass spectrometry (MS) protocol. This methodology ensures high-confidence identification of modified residues while eliminating common sample preparation artifacts.

Chemical Rationale: Tuning SuFEx Reactivity

The efficacy of a covalent probe is dictated by the balance between its aqueous stability and its electrophilic reactivity. Standard sulfonyl fluorides (e.g., PMSF) are hyper-reactive and prone to rapid aqueous hydrolysis. Conversely, aryl fluorosulfates (-OSO₂F) are highly latent, reacting only under strict microenvironmental catalysis[1].

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate strikes an optimal balance. The electron-withdrawing properties of the C4-fluorine and the C1-methyl ester synergistically tune the electrophilicity of the C2-sulfonyl fluoride. This allows the probe to form noncovalent encounter complexes with target proteins in a physiological environment before undergoing proximity-driven covalent modification of nucleophilic residues (Lys, Tyr, His, Ser) [2].

Comparative Performance Analysis

To select the appropriate probe for your chemoproteomic workflow, it is critical to understand how Methyl 4-fluoro-2-(fluorosulfonyl)benzoate compares to other widely used covalent modifiers.

FeatureMethyl 4-fluoro-2-(fluorosulfonyl)benzoateAryl Fluorosulfates (-OSO₂F)Standard Sulfonyl Fluorides (e.g., PMSF)NHS-Esters
Reactivity Profile Tuned (Moderate/High)Latent (Low)Very HighExtremely High
Target Residues Lys, Tyr, His, SerContext-specific Tyr, LysSer, Thr (Proteases)Surface Lysines
Aqueous Stability High (Hours to Days)Very High (Days)Low (Minutes to Hours)Very Low (Minutes)
MS Adduct Stability Excellent (Sulfonamide/Sulfonate)Excellent (Sulfamate)Prone to DTT displacementStable (Amide)
Primary Use Case Broad-spectrum ABPP, Kinome ProfilingTargeted Covalent InhibitorsProtease InhibitionStructural Cross-linking

Data supported by broad-spectrum kinome profiling studies demonstrating that tuned sulfonyl fluorides chemoselectively react with conserved lysines in ATP binding sites, outperforming traditional probes[3].

Mechanism of Covalent Modification

Understanding the exact mass shift is critical for bioinformatic MS searches. The intact probe has a monoisotopic mass of 235.99 Da . Upon nucleophilic attack by a target residue, the fluoride leaving group is expelled as HF (20.01 Da). This results in a stable covalent adduct with a net mass shift of +215.99 Da on the modified amino acid.

SuFEx_Mechanism Target Target Protein (Nucleophilic Lys/Tyr) Complex Non-covalent Encounter Complex Target->Complex Probe Methyl 4-fluoro-2- (fluorosulfonyl)benzoate Probe->Complex Transition Proximity-Induced Activation Complex->Transition Microenvironment (pKa shift) Adduct Covalent Adduct (+215.99 Da Mass Shift) Transition->Adduct Loss of HF

Figure 1: Proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) mechanism of the covalent probe.

Self-Validating Experimental Protocol

The following protocol is engineered to prevent false negatives caused by improper sample handling. Every step is chosen based on strict chemical causality.

Experimental_Workflow A 1. Proteome Preparation (HEPES pH 7.8, Amine-free) B 2. SuFEx Labeling (10-50 µM Probe, 1-4h) A->B Avoid Tris buffer C 3. Reduction & Alkylation (TCEP & NEM) B->C Avoid DTT/IAA D 4. Proteolytic Digestion (Trypsin/Lys-C) C->D Preserves Adduct E 5. LC-MS/MS Acquisition (Orbitrap, HCD) D->E Missed Cleavage at Mod Site

Figure 2: Self-validating MS workflow optimized for sulfonyl fluoride-modified proteins.

Phase 1: Native Proteome Labeling
  • Action: Incubate the native proteome (1 mg/mL) with 10–50 µM of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in 50 mM HEPES buffer (pH 7.8) for 1–4 hours at room temperature.

  • Causality: HEPES is strictly required over Tris. Tris contains a primary amine that acts as a competitive nucleophile, quenching the SuFEx probe. A pH of 7.8 ensures that target lysine and tyrosine residues are sufficiently deprotonated to act as nucleophiles, while minimizing base-catalyzed background hydrolysis of the sulfonyl fluoride.

Phase 2: Reduction & Alkylation (The DTT Pitfall)
  • Action: Quench the reaction with 10 mM hydroxylamine. Reduce disulfide bonds using 5 mM TCEP, followed by alkylation with 10 mM N-ethylmaleimide (NEM).

  • Causality: This is the most critical failure point in standard MS protocols. As demonstrated by unbiased mass spectrometry elucidation, standard reducing agents like dithiothreitol (DTT) act as strong nucleophiles and will actively displace sulfonyl adducts from serine or tyrosine residues, leading to artifactual mass shifts (e.g., DTT-NEM adducts) and false negatives [4]. TCEP is a non-nucleophilic reducing agent that preserves the SuFEx modification.

Phase 3: Proteolytic Digestion
  • Action: Digest the protein mixture using a Trypsin/Lys-C combination overnight at 37°C.

  • Causality: Covalent modification of a lysine residue neutralizes its positive charge and physically blocks trypsin from cleaving at that site. Using a Lys-C/Trypsin mix ensures robust digestion at adjacent, unmodified sites, generating peptides of optimal length for MS/MS sequencing.

Phase 4: LC-MS/MS Acquisition & Bioinformatic Search
  • Action: Analyze the peptides via high-resolution Orbitrap mass spectrometry using Higher-energy C-trap dissociation (HCD). In your search engine (e.g., MaxQuant, Proteome Discoverer), set a variable modification of +215.99 Da on Lys, Tyr, His, and Ser.

  • Causality: HCD fragmentation provides the high mass accuracy b and y ion series necessary to pinpoint the exact amino acid harboring the +215.99 Da mass shift, differentiating true active-site modifications from non-specific background binding.

Data Validation & Quality Control

To ensure the trustworthiness of your findings, the protocol must be self-validating. Always run a Competition Assay Control : Pre-incubate the proteome with a known, non-covalent inhibitor of your target protein for 30 minutes prior to adding the SuFEx probe. A true proximity-driven SuFEx modification will show a dose-dependent decrease in the +215.99 Da MS signal in the presence of the competitor, proving that the labeling is active-site directed rather than a stochastic collision artifact.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology (2018). URL:[Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. National Institutes of Health / PMC (2020). URL:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society (2017). URL:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (2018). URL:[Link]

Sources

Comparative

Unambiguous PTM Localization: A Comparative Guide to HCD, ETD, and EThcD Fragmentation Strategies

Identifying modified amino acid residues—such as phosphorylation, O-glycosylation, and deamidation—is a cornerstone of modern proteomics and biotherapeutics development. However, characterizing these post-translational m...

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Author: BenchChem Technical Support Team. Date: April 2026

Identifying modified amino acid residues—such as phosphorylation, O-glycosylation, and deamidation—is a cornerstone of modern proteomics and biotherapeutics development. However, characterizing these post-translational modifications (PTMs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents a significant analytical bottleneck known as the "labile PTM" problem.

During standard collisional activation, the energy required to cleave the peptide backbone often exceeds the bond energy of the PTM. This leads to the neutral loss of the modification prior to backbone fragmentation, severely compromising the ability to confidently localize the exact site of the modification[1]. To overcome this, mass spectrometrists must strategically select fragmentation techniques based on the physicochemical properties of the target analytes.

This guide objectively compares the performance of Higher-energy Collision Dissociation (HCD), Electron-Transfer Dissociation (ETD), and the hybrid Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) for identifying modified amino acid residues.

Mechanistic Causality: Evaluating the Fragmentation Alternatives

The choice of fragmentation dictates the type of ion series generated and the preservation of labile modifications. Understanding the physics behind these mechanisms is critical for designing robust LC-MS/MS workflows.

Higher-energy Collision Dissociation (HCD) HCD relies on vibrational excitation through collisions with neutral gas molecules. It is a fast, ergodic process that generates rich b- and y-ion series[2]. While excellent for rapid peptide sequencing and robust quantitation, HCD struggles with labile modifications. For example, O-linked glycans are easily stripped from serine or threonine residues during fragmentation, preventing reliable site assignment[1].

Electron-Transfer Dissociation (ETD) ETD is a non-ergodic process where multiply protonated peptides react with radical anions (e.g., fluoranthene). This transfers an electron to the peptide, inducing rapid cleavage of the N-Cα bonds to form c- and z-type ions while leaving labile PTMs intact on the backbone[2]. However, ETD efficiency is highly dependent on the precursor charge state. Peptides with a charge state (z) < 3 exhibit poor fragmentation efficiency[3]. Furthermore, ETD often leaves large populations of unfragmented precursor ions, reducing overall sequence coverage.

The Hybrid Solution: EThcD EThcD is a dual-fragmentation scheme designed to bridge the gaps of HCD and ETD. The mass spectrometer first isolates a precursor ion and subjects it to ETD. Subsequently, all resulting c/z ions and any surviving unreacted precursor ions are transferred to the collision cell (or ion routing multipole) for supplemental HCD activation[4]. This generates a highly dense MS/MS spectrum containing b, y, c, and z ions, providing near-complete sequence coverage and ensuring unambiguous site localization even for multiply modified peptides[2].

EThcD_Mechanism Precursor Precursor Ion (Multiply Charged) ETD ETD Reaction (Fluoranthene Anions) Precursor->ETD Electron Transfer Intact c/z-ions & Unhydrolyzed Precursors ETD->Intact N-Cα Cleavage HCD Supplemental HCD (Collisional Activation) Intact->HCD Transfer to C-Trap Spectrum Rich MS/MS Spectrum (b, y, c, z ions + Intact PTM) HCD->Spectrum Peptide Backbone Cleavage

Logical mechanism of EThcD dual-fragmentation for intact PTM preservation.

Objective Performance Comparison

Extensive benchmarking demonstrates that EThcD outperforms standalone HCD and ETD in spectral quality, sequence coverage, and site localization confidence. In highly complex phosphoproteomic analyses, the SEQUEST algorithm correctly annotated known phosphosites in only 78% of HCD data and 79% of ETD data, whereas EThcD achieved over 95% correct annotation[5].

The table below summarizes the quantitative and qualitative performance metrics of each technique based on peer-reviewed experimental data.

Performance MetricHCDETDEThcD
Primary Ion Series Generated b, yc, zb, y, c, z
Labile PTM Preservation Poor (Neutral Loss)ExcellentExcellent
Average Sequence Coverage 81%83%92%[5]
Correct PTM Annotation Rate 78%79%>95%[5]
Optimal Precursor Charge z ≥ 2z ≥ 3z ≥ 2 (Rescued by HCD)[3]
Average Duty Cycle Time ~3 seconds~5-6 seconds~6 seconds[6]

Self-Validating Experimental Protocol: PTM Analysis via HCD-pd-EThcD

To maximize analytical productivity without sacrificing duty cycle, modern high-resolution Orbitrap platforms utilize a product-dependent (pd) decision tree workflow. The following protocol details a self-validating system for O-glycopeptide or phosphopeptide characterization.

By using HCD as a rapid preliminary screen, the system only triggers the slower, comprehensive EThcD scan when a PTM is definitively detected, ensuring optimal throughput and high-confidence localization[1].

LCMS_Workflow Sample Complex Protein Mixture Digestion Proteolytic Digestion (Trypsin/Lys-C) Sample->Digestion Enrichment PTM Enrichment (e.g., Ti4+-IMAC) Digestion->Enrichment LC UHPLC Separation Enrichment->LC MS1 MS1 Precursor Scan (Orbitrap HRAM) LC->MS1 Decision Diagnostic Ion Detected in HCD? MS1->Decision HCD MS2 HCD HCD Only (Fast Scanning) Decision->HCD No EThcD Trigger EThcD (Exact Localization) Decision->EThcD Yes Data Data Analysis (Site Localization) HCD->Data EThcD->Data

Self-validating HCD-pd-EThcD experimental workflow for PTM analysis.

Step-by-Step Methodology

1. Sample Preparation & Proteolytic Digestion

  • Action: Digest the complex protein mixture using Trypsin or a multi-protease approach (e.g., Glu-C/Chymotrypsin) to manipulate peptide length.

  • Causality: Longer peptides with a higher frequency of basic residues (Arg/Lys) carry higher positive charges during electrospray ionization (ESI). Because electron-driven fragmentation efficiency scales with charge density, this step is critical for ensuring optimal EThcD performance[3].

2. PTM Enrichment

  • Action: Perform Ti4+-IMAC enrichment for phosphopeptides or Solid-Phase Extraction (SPE) for glycopeptides[3],[5].

  • Causality: PTMs often occur at extremely low stoichiometry. Enrichment physically removes unmodified background peptides, preventing ion suppression in the MS1 scan and vastly increasing the dynamic range for modified targets.

3. LC-MS/MS Acquisition (HCD-pd-EThcD)

  • Action: Configure the mass spectrometer for a high-resolution MS1 scan. Set the data-dependent acquisition (DDA) to trigger HCD fragmentation first. Enable real-time oxonium ion detection (for glycosylation) or diagnostic neutral loss detection (for phosphorylation). If these diagnostic ions are detected in the HCD spectrum, automatically trigger an EThcD scan on the same precursor[1].

  • Causality: HCD is extremely fast (~3s cycle time) and excellent for standard peptide sequencing[6]. Triggering the slower EThcD (~6s cycle time) only when a PTM is validated by HCD preserves the instrument's duty cycle while securing the dense c/z and b/y ion spectra needed for exact site localization[6].

4. Dynamic AGC Target Adjustment

  • Action: Set the Automatic Gain Control (AGC) target to 4e5 for EThcD, dynamically controlled by the independent charge detector[1],[5].

  • Causality: EThcD requires higher ion densities to compensate for the distribution of signal across four distinct ion series (b, y, c, z). Proper AGC settings prevent space-charging in the Orbitrap while ensuring sufficient signal-to-noise ratios for low-abundance fragment ions.

5. Data Analysis & Probabilistic Scoring

  • Action: Process the dual-fragmentation spectra using software equipped with site-localization algorithms (e.g., phosphoRS or O-Pair).

  • Causality: These algorithms leverage the complementary b/y and c/z ions generated by EThcD to calculate probabilistic scores for each potential modification site. This dual-evidence approach yields >99% confidence in localization, effectively eliminating ambiguity[5],[7].

Conclusion

While HCD remains the workhorse for high-throughput quantitative proteomics due to its rapid scanning speed, it is fundamentally insufficient for resolving complex, labile post-translational modifications. ETD offers a softer alternative that preserves these modifications but is limited by precursor charge state and incomplete backbone cleavage.

EThcD bridges this gap by synergizing electron-transfer and collisional activation. By integrating EThcD into intelligent, product-dependent LC-MS/MS workflows, researchers can achieve near 100% sequence coverage and unambiguous localization of modified amino acid residues, accelerating both fundamental biological discovery and biotherapeutic development.

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Validation

The Power of the Fluorine Probe: A Comparative Guide to 19F NMR for Monitoring Reactions of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Introduction: The Analytical Challenge of Bifunctional Hubs Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly versatile bifunctional molecule in modern synthetic and medicinal chemistry. It features two distinct rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Bifunctional Hubs

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly versatile bifunctional molecule in modern synthetic and medicinal chemistry. It features two distinct reactive sites: a fluorosulfonyl group (-SO₂F) primed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, and an aromatic fluorine (Ar-F) susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Controlling the chemoselectivity of this molecule—ensuring a nucleophile attacks the -SO₂F group rather than the Ar-F group, or vice versa—requires precise real-time monitoring. While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are traditional mainstays, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as the premier technique for this application[1]. This guide objectively compares ¹⁹F NMR against alternative methods and provides a self-validating protocol for kinetic monitoring.

The Causality of ¹⁹F NMR Superiority (Expertise & Experience)

As an Application Scientist, selecting the right analytical tool requires understanding the physical causality behind the data. Why choose ¹⁹F NMR over traditional chromatography for this specific molecule?

  • Direct Structural Correlation Without Response Factors: In HPLC-UV, the ultraviolet chromophore changes significantly when the -SO₂F group is converted to a sulfonamide or sulfonate. Without isolated reference standards to calculate UV relative response factors (RRFs), HPLC yields uncalibrated area percentages that severely misrepresent actual mass balances[2]. ¹⁹F NMR is a primary ratio method; signal integration is directly proportional to the molar concentration of the fluorine nuclei, enabling absolute quantification without prior calibration[1].

  • Unambiguous Signal Dispersion: The ¹⁹F nucleus boasts a massive chemical shift range (>350 ppm) and 100% natural abundance. In Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, the -SO₂F fluorine appears far downfield (approx. +50 to +65 ppm), while the Ar-F appears upfield (approx. -100 to -115 ppm)[3]. This extreme separation ensures zero signal overlap, unlike ¹H NMR where complex aromatic multiplets often obscure reaction progress[1].

  • Matrix Blindness: ¹⁹F NMR is "blind" to non-fluorinated solvents, catalysts (e.g., DBU), and nucleophiles. This eliminates the need for complex solvent suppression or extensive sample purification before analysis[4].

Objective Performance Comparison

To establish a rigorous analytical strategy, we must compare ¹⁹F NMR against other standard techniques used in process chemistry.

Analytical TechniqueDirect Structural InfoQuantitative Accuracy (w/o Stds)Matrix InterferenceIdeal Use Case
¹⁹F qNMR High (Distinct chemical shifts for -SO₂F and Ar-F)Excellent (Primary ratio method, no RRF needed)Very Low (Blind to non-fluorinated species)Real-time kinetic monitoring, chemoselectivity determination.
HPLC-UV None (Retention time only)Poor (Requires UV relative response factors)High (Solvents and catalysts may co-elute or absorb UV)Final purity assessment, preparative scale separations.
LC-MS High (Exact mass and fragmentation)Poor (Ionization efficiency varies drastically between products)Medium (Ion suppression from salts/catalysts)Unknown impurity identification, trace analysis.
¹H NMR Medium (Aromatic signals often overlap)Good (If signals are resolved)High (Requires deuterated solvents or suppression)Final structural elucidation of isolated products.

Reaction Pathways and Analytical Workflow

Understanding the divergent reactivity of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is essential for setting up the NMR experiment.

Divergent reactivity pathways of the bifunctional hub monitored by 19F NMR.

Workflow for real-time quantitative 19F NMR (qNMR) reaction monitoring.

Self-Validating Experimental Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not just list steps, but establish a self-validating system. The following methodology details the ¹⁹F qNMR monitoring of a SuFEx reaction between Methyl 4-fluoro-2-(fluorosulfonyl)benzoate and a silyl ether.

Step-by-Step Protocol

Step 1: Preparation of the Internal Standard Solution

  • Action: Prepare a stock solution of α,α,α-Trifluorotoluene (PhCF₃) in CDCl₃ at a known concentration (e.g., 0.1 M).

  • Causality: PhCF₃ is chosen because its singlet resonance appears at approximately -63 ppm. This sits in an empty spectral window, perfectly situated between the -SO₂F region (+50 to +65 ppm) and the Ar-F region (-100 to -115 ppm), preventing any signal overlap[5][6].

Step 2: Reaction Initiation

  • Action: In a reaction vial, dissolve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (1.0 equiv) and the target silyl ether (1.2 equiv) in acetonitrile. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) to initiate the reaction[3].

  • Causality: DBU acts as a potent Lewis base catalyst, activating the silyl ether to facilitate the SuFEx exchange specifically at the -SO₂F group without hydrolyzing the methyl ester[3][7].

Step 3: Aliquoting and Quenching

  • Action: At predefined time intervals (e.g., 0, 10, 30, 60, 120 mins), extract a 50 µL aliquot of the reaction mixture. Immediately dilute it into 500 µL of the CDCl₃/PhCF₃ standard solution in an NMR tube.

  • Causality: Dilution in CDCl₃ effectively quenches the reaction by lowering the concentration and temperature, locking the kinetic state of the mixture for accurate measurement.

Step 4: ¹⁹F qNMR Acquisition Parameters

  • Action: Acquire the ¹⁹F NMR spectrum using a 90° pulse angle. Crucially, set the relaxation delay (D1) to at least 10 seconds.

  • Causality: Fluorine nuclei in different chemical environments have varying longitudinal relaxation times (T₁). A D1 delay of >5×T₁ ensures all nuclei fully return to their equilibrium magnetization before the next pulse. Failing to do this results in signal saturation and artificially skewed integration ratios[1][8].

Step 5: Self-Validating Data Processing

  • Action: Phase and baseline correct the spectra. Integrate the PhCF₃ standard (set to 3.00), the -SO₂F peak (+60 ppm), and the Ar-F peak (-105 ppm).

  • Validation Check: Throughout the reaction, the integral of the Ar-F peak must remain constant relative to the internal standard. If the Ar-F integral decreases, it indicates an unwanted SₙAr side-reaction is occurring, immediately validating the chemoselectivity of the conditions.

Quantitative Data Presentation

The following table demonstrates representative kinetic data extracted from the ¹⁹F qNMR protocol. Notice how the Ar-F signal acts as an internal control for chemoselectivity. As the -SO₂F signal disappears, the silyl fluoride byproduct signal (-156 ppm) increases proportionally[3].

Time (min)Integral: Internal Std (PhCF₃, -63 ppm)Integral: Ar-F (Intact, -105 ppm)Integral: -SO₂F (Reactant, +60 ppm)Integral: Silyl Fluoride (Byproduct, -156 ppm)SuFEx Conversion (%)
03.001.001.000.000%
103.001.000.650.3535%
303.001.000.220.7878%
603.001.000.050.9595%
1203.001.000.001.00>99%

Note: The constant integral of the Ar-F signal confirms 100% chemoselectivity towards the SuFEx pathway.

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Comparative

"validation of on-target engagement for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate probes"

A Comprehensive Guide to Validating On-Target Engagement for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Probes The transition from phenotypic screening hits to validated therapeutic targets is frequently bottlenecked by...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Validating On-Target Engagement for Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Probes

The transition from phenotypic screening hits to validated therapeutic targets is frequently bottlenecked by the challenge of proving intracellular target engagement[1]. For covalent ligand discovery, Sulfur Fluoride Exchange (SuFEx) chemistry has revolutionized our ability to probe the "undruggable" proteome. Among these tools, Methyl 4-fluoro-2-(fluorosulfonyl)benzoate has emerged as a privileged warhead.

Unlike traditional cysteine-directed electrophiles, this probe leverages a highly tuned fluorosulfonyl (-SO₂F) group. The electron-withdrawing methyl ester and fluorine substituents on the aromatic ring precisely calibrate the electrophilicity of the sulfur center, creating a "latent" electrophile that remains stable in aqueous media but becomes highly reactive within the specific microenvironment of a protein binding pocket[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of fluorosulfonyl benzoate probes against alternative covalent warheads and provide self-validating experimental workflows to definitively prove on-target engagement.

Mechanistic Causality: Why Fluorosulfonyl Benzoates?

The foundational logic behind using Methyl 4-fluoro-2-(fluorosulfonyl)benzoate lies in its context-dependent reactivity . Traditional electrophiles like sulfonyl chlorides (-SO₂Cl) suffer from rapid aqueous hydrolysis, making them unsuitable for live-cell target engagement. Conversely, acrylamides are highly stable but are largely restricted to targeting highly nucleophilic cysteine residues.

Fluorosulfonyl probes bridge this gap. The S-F bond is thermodynamically highly stable and resistant to reduction. It only undergoes heterolytic cleavage when activated by the protein's active site—typically through hydrogen bonding to the fluorine atom and simultaneous deprotonation of a proximal nucleophile (Tyrosine, Lysine, Serine, or Histidine)[2][3].

Mechanism A Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Latent Electrophile) B Aqueous Environment (Kinetically Stable) A->B Unbound C Protein Active Site (Microenvironment) A->C Specific Binding D H-Bonding to Fluorine (Electrophile Activation) C->D E Residue Deprotonation (Nucleophile Activation) C->E F SuFEx Reaction (Covalent Target Engagement) D->F E->F

Caption: Logical flow of context-dependent SuFEx reactivity in protein microenvironments.

Comparative Performance Matrix

To objectively evaluate Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, we must benchmark it against other standard covalent warheads used in chemical biology. The data summarized below highlights why SuFEx probes are uniquely suited for expanding the druggable proteome beyond cysteine.

ParameterMethyl 4-fluoro-2-(fluorosulfonyl)benzoateAcrylamidesSulfonyl Chlorides (-SO₂Cl)Chloroacetamides
Primary Target Residues Tyr, Lys, Ser, His, Thr[2]CysNon-selectiveCys, Lys
Aqueous Half-Life High (>24 hours)High (>24 hours)Low (<10 minutes)Moderate (Hours)
Reactivity Driver Microenvironment (SuFEx)Proximity & Thiol pKaIntrinsic ElectrophilicityIntrinsic Electrophilicity
Live-Cell Compatibility Excellent[1]ExcellentPoor (Rapid Hydrolysis)Moderate (Toxicity risks)
Proteome Coverage Broad (Targets ~70% of enzymes)Narrow (Cys-limited)N/A (Too reactive)Moderate

Self-Validating Experimental Protocols

To prove target engagement, a protocol cannot merely show binding; it must actively rule out false positives. The following methodologies are designed as self-validating systems.

Protocol A: Intact Protein Mass Spectrometry (In Vitro Validation)

This experiment provides absolute stoichiometric proof of covalent modification. By utilizing a denatured protein control, we validate that the probe's reactivity is entirely dependent on the folded tertiary structure (the microenvironment), ruling out non-specific intrinsic reactivity.

Step-by-Step Methodology:

  • Protein Preparation: Purify the target recombinant protein to >95% purity and buffer exchange into a nucleophile-free, volatile buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) at a concentration of 5 µM.

  • System Controls Setup: Prepare three parallel reaction tubes:

    • Tube 1 (Vehicle): Protein + DMSO.

    • Tube 2 (Native Engagement): Protein + 50 µM Probe.

    • Tube 3 (Denatured Control): Protein pre-boiled for 10 mins at 95°C + 50 µM Probe.

  • Incubation: Incubate all tubes at 37°C for 2 hours.

  • Desalting: Remove excess unreacted probe using C4 ZipTips or an inline LC desalting column.

  • MS Analysis: Analyze via ESI-TOF Mass Spectrometry.

  • Data Interpretation: Deconvolute the spectra. A successful on-target engagement will show a mass shift in Tube 2 corresponding to [Mass of Probe] -[Mass of HF (20 Da)]. Tube 3 must show no mass shift, proving the SuFEx reaction requires a folded active site.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To validate engagement in the complex milieu of a living cell, we use competitive ABPP[3]. This protocol uses an alkyne-tagged derivative of the fluorosulfonyl probe. The self-validating mechanism here is the competition assay : true target engagement is dose-dependently outcompeted by an unlabeled parent ligand, while off-target noise remains static.

Step-by-Step Methodology:

  • Cellular Incubation: Culture target cells (e.g., HEK293T) to 80% confluency. Pre-treat cells with either a vehicle (DMSO) or a known unlabeled competitor ligand at varying concentrations (1 µM, 10 µM, 50 µM) for 1 hour.

  • Probe Labeling: Add the alkyne-tagged Methyl 4-fluoro-2-(fluorosulfonyl)benzoate probe (5 µM final concentration) directly to the culture media. Incubate for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Clarify the lysate via centrifugation (14,000 x g, 15 mins).

  • Click Chemistry (CuAAC): To 1 mg/mL of lysate, add the click reagents: 100 µM Azide-Fluorophore (e.g., TAMRA-N3) or Azide-Biotin, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. React for 1 hour at room temperature.

  • Readout:

    • For Fluorescence: Resolve proteins via SDS-PAGE and image using an in-gel fluorescence scanner.

    • For MS: Enrich biotinylated proteins using streptavidin agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

Workflow A 1. Live Cell Treatment (Probe +/- Competitor) B 2. Cell Lysis & Proteome Extraction A->B C 3. CuAAC Click Chemistry (Azide-Biotin/Fluorophore) B->C D 4a. Streptavidin Enrichment & LC-MS/MS C->D E 4b. SDS-PAGE & In-Gel Fluorescence C->E

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP) using CuAAC click chemistry.

Data Interpretation & Troubleshooting

When validating Methyl 4-fluoro-2-(fluorosulfonyl)benzoate probes, researchers must carefully navigate signal-to-noise ratios. If you observe high background labeling in your ABPP gels, the probe concentration may exceed the thermodynamic threshold of the SuFEx latent state, forcing non-specific reactions. Always titrate the probe to the lowest functional concentration (typically 1–5 µM for intact cells).

Furthermore, if intact protein MS shows multiple mass additions (e.g., +2 or +3 probe adducts), it indicates that the probe is reacting with surface-exposed nucleophiles rather than exclusively within the intended active site. In such cases, optimizing the steric bulk of the probe or reducing incubation times is required to restore context-dependent selectivity.

References

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201-220.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Grimster, N. P., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 561-565.

  • Zhao, X., et al. (2023). Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society, 145(43), 23763-23774.

Sources

Validation

A Senior Application Scientist's Guide to the Kinetic Analysis of Covalent Bond Formation: Featuring Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

In the landscape of targeted covalent inhibitors (TCIs), the pursuit of high potency and selectivity is paramount. The strategic deployment of electrophilic "warheads" that form stable, covalent bonds with their protein...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted covalent inhibitors (TCIs), the pursuit of high potency and selectivity is paramount. The strategic deployment of electrophilic "warheads" that form stable, covalent bonds with their protein targets has revolutionized drug discovery, offering advantages in durability of effect and overcoming resistance.[1] Among the arsenal of reactive groups, sulfonyl fluorides (SFs) have emerged as a privileged class of warheads.[2][3] Unlike traditional Michael acceptors that primarily target cysteine, SFs exhibit a broader reactivity profile, engaging a range of nucleophilic amino acid residues including lysine, tyrosine, serine, and histidine.[2][4] This versatility significantly expands the landscape of targetable proteins.

This guide provides an in-depth comparison of the kinetic analysis of covalent bond formation, with a focus on Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, a representative sulfonyl fluoride. We will delve into the mechanistic underpinnings of its reactivity, provide a detailed experimental protocol for its kinetic characterization, and objectively compare its performance with alternative covalent modifiers, supported by experimental data and authoritative insights. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of covalent inhibition.

The Mechanism of Action: A Two-Step Dance

The covalent modification of a protein by an inhibitor like Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is not a simple, one-step process. It is a nuanced, two-step mechanism that governs the inhibitor's potency and selectivity.[5][6]

  • Initial Non-covalent Binding (Formation of the E•I complex): The inhibitor first reversibly binds to the target protein's active or allosteric site. This initial interaction is governed by the inhibitor's structural complementarity to the binding pocket and is characterized by the inhibition constant, Ki . A lower Ki value signifies a higher binding affinity.

  • Irreversible Covalent Bond Formation (Formation of the E-I complex): Following initial binding, the electrophilic sulfonyl fluoride warhead is positioned in close proximity to a nucleophilic amino acid residue. This proximity facilitates a chemical reaction, forming a stable covalent bond. This irreversible step is characterized by the maximal rate of inactivation, kinact .

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki , which encapsulates both the initial binding affinity and the rate of covalent modification.

G cluster_0 Reversible Binding cluster_1 Irreversible Covalent Modification E Enzyme (E) EI Non-covalent Complex (E•I) E->EI + I E->EI k_on I Inhibitor (I) EI->E k_off E_I Covalent Adduct (E-I) EI->E_I k_inact

Caption: The two-step mechanism of irreversible covalent inhibition.

Experimental Protocol: Determining kinact and Ki

The kinetic characterization of a covalent inhibitor is crucial for its optimization. A widely used and robust method for determining kinact and Ki is through progress-curve analysis, often employing liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of the covalent adduct over time.[7][8]

Step-by-Step Methodology:
  • Protein and Inhibitor Preparation:

    • Prepare the target protein in a suitable, volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a working concentration (e.g., 1-10 µM).[9]

    • Prepare a stock solution of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate in an organic solvent such as DMSO. Create a dilution series to cover a range of concentrations (e.g., 0.1x to 10x the expected Ki).

  • Incubation and Time-Course Analysis:

    • Incubate the target protein with various concentrations of the inhibitor at a constant temperature (e.g., 37°C).[8]

    • At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a solution containing 0.1% formic acid. This acidification stops the reaction and prepares the sample for LC-MS analysis.[9]

    • Include a vehicle control (e.g., DMSO) to account for any protein instability over the incubation period.

  • LC-MS Analysis:

    • Inject the quenched samples onto a reverse-phase LC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the unbound protein from the covalently modified protein using a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire the mass spectra and deconvolute the data to determine the molecular weights of the unmodified and modified protein. The mass of the modified protein will be increased by the molecular weight of the inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the percentage of modified protein as a function of time.

    • Fit the data to a single-exponential equation to determine the observed rate constant, kobs , for each inhibitor concentration.

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this plot to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (Ki + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and Ki.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prot_prep Prepare Protein (1-10 µM in AmAc Buffer) Incubate Incubate Protein + Inhibitor (Constant Temperature) Prot_prep->Incubate Inhib_prep Prepare Inhibitor (Dilution Series in DMSO) Inhib_prep->Incubate Time_points Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Time_points Quench Quench Reaction (0.1% Formic Acid) Time_points->Quench LCMS LC-MS Analysis (Detect Mass Shift) Quench->LCMS Data_proc Calculate % Modified Protein LCMS->Data_proc Kobs_fit Fit % Modified vs. Time (Determine k_obs) Data_proc->Kobs_fit Kinact_fit Fit k_obs vs. [Inhibitor] (Determine k_inact and K_i) Kobs_fit->Kinact_fit

Caption: Experimental workflow for determining kinact and Ki.

Comparative Analysis: Sulfonyl Fluorides vs. Other Covalent Warheads

The choice of an electrophilic warhead is a critical decision in the design of a covalent inhibitor. Below is a comparison of sulfonyl fluorides with two other commonly used classes of covalent modifiers: Michael acceptors and arylfluorosulfates.

Warhead ClassExampleTarget ResiduesReactivityKey AdvantagesKey Disadvantages
Sulfonyl Fluorides Methyl 4-fluoro-2-(fluorosulfonyl)benzoateLys, Tyr, Ser, His, Cys[2]ModerateBroad target scope, good balance of reactivity and stability.[2][3]Can exhibit off-target reactivity if not optimized.
Michael Acceptors AcrylamidesPrimarily CysHighWell-established chemistry, potent inhibition of cysteine-containing proteins.Limited to cysteine targeting, potential for off-target reactions with other nucleophiles.[4]
Arylfluorosulfates Aryl-OSO2F derivativesLys, Tyr, His[6]Low to ModerateIncreased kinetic stability and selectivity compared to sulfonyl fluorides, reduced off-target effects.[6]Slower reaction rates may be a disadvantage in some applications.[10]
Causality Behind Experimental Choices:
  • Why LC-MS? Direct measurement of the covalent adduct by mass spectrometry provides unambiguous evidence of bond formation and allows for accurate quantification, which is essential for robust kinetic analysis.[7]

  • Why a Time Course? Covalent inhibition is a time-dependent process. Measuring the reaction at multiple time points is necessary to determine the rate of inactivation (kinact).[8]

  • Why Vary Inhibitor Concentration? The dependence of the observed reaction rate (kobs) on inhibitor concentration allows for the deconvolution of the two key kinetic parameters: the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the generated data:

  • Confirmation of Covalent Modification: The observation of a mass shift corresponding to the addition of the inhibitor provides direct evidence of covalent bond formation.

  • Saturation Kinetics: The plot of kobs versus inhibitor concentration should exhibit a hyperbolic shape, indicating saturation of the initial binding step. A linear relationship would suggest a one-step mechanism or that Ki is much larger than the highest inhibitor concentration tested.

  • Reproducibility: Performing the experiment in replicate and ensuring consistency of the determined kinetic parameters is crucial for validating the results.

Conclusion

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate and other sulfonyl fluoride-based probes represent a powerful tool in the development of targeted covalent inhibitors. Their ability to target a broader range of nucleophilic amino acids opens up new avenues for drug discovery.[2][4] A thorough kinetic analysis, as detailed in this guide, is essential for understanding the mechanism of action and for the rational design of more potent and selective covalent drugs. The comparison with other electrophilic warheads highlights the unique advantages of sulfonyl fluorides, particularly their balanced reactivity and expanded target scope. As our understanding of the "context-dependent" reactivity of these warheads grows, so too will our ability to design the next generation of highly specific and effective covalent therapeutics.[11]

References

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Communications, 51(54), 10833–10842. [Link]

  • Aryl Fluorosulfate Based Inhibitors That Covalently Target the SIRT5 Lysine Deacylase. (2022). ChemMedChem, 17(22), e202200424. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. [Link]

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. (2024). Request PDF. Retrieved from [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023). Chemical Science, 14(27), 7469–7477. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing. Retrieved from [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(1), 17–32. [Link]

  • One-Pot Measurement of the Kinetic Parameters KI, kinact, and Time-Dependent IC₅₀ for Analysis of Covalent Small Molecule Kinase Inhibitors. (n.d.). DSpace Repository. Retrieved from [Link]

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. (2025). Journal of the American Chemical Society. [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2025). ResearchGate. Retrieved from [Link]

  • Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers. (2025). Journal of the American Chemical Society. [Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Retrieved from [Link]

  • Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy. (2022). Journal of Medicinal Chemistry, 65(15), 10393–10408. [Link]

  • Fitting of k inact and K I Values from Endpoint Pre-incubation IC 50 Data. (2024). ACS Publications. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). Retrieved from [Link]

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. (2019). Angewandte Chemie International Edition, 58(49), 17568–17580. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery, 18(7), 741–754. [Link]

  • Aryl-fluorosulfate-based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy. (2022). Request PDF. Retrieved from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Pharmaceuticals, 15(11), 1388. [Link]

  • Recent advances in the development of covalent inhibitors. (2021). Signal Transduction and Targeted Therapy, 6(1), 1–21. [Link]

  • Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. (2018). Journal of the American Chemical Society, 140(18), 5960–5964. [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2023). Journal of Medicinal Chemistry, 66(23), 15993–16008. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. (2018). PubMed. Retrieved from [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). Chemical Communications, 56(4), 514–526. [Link]

  • methyl 2-fluoro-4-(fluorosulfonyl)benzoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Encoding latent SuFEx reactive meta-fluorosulfate tyrosine to expand covalent bonding of proteins. (2022). Chemical Communications, 58(47), 6698–6701. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Journal of the American Chemical Society, 141(30), 11825–11830. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). International Journal of Molecular Sciences, 24(7), 6429. [Link]

  • Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. (2018). Semantic Scholar. Retrieved from [Link]

  • methyl 4-(fluorosulfonyl)benzoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Methyl 2-(fluorosulfonyl)benzoate (C8H7FO4S). (n.d.). PubChemLite. Retrieved from [Link]

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Comparative

Comparative Selectivity Profiling of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate: A Guide for Researchers

A Senior Application Scientist's In-Depth Technical Guide to Understanding the Reactivity and Target Landscape of a Promising Covalent Probe. In the landscape of chemical biology and drug discovery, the quest for selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide to Understanding the Reactivity and Target Landscape of a Promising Covalent Probe.

In the landscape of chemical biology and drug discovery, the quest for selective and potent molecular probes is paramount. Targeted covalent inhibitors (TCIs) have emerged as a powerful class of molecules due to their potential for enhanced potency, prolonged target engagement, and the ability to overcome drug resistance.[1] Among the various electrophilic "warheads" employed in TCI design, the sulfonyl fluoride moiety has gained significant traction for its unique reactivity profile, capable of targeting a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[2][3][4]

This guide provides a comprehensive analysis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, a sulfonyl fluoride-containing compound, and its selectivity profile against a diverse panel of proteins. We will delve into the experimental rationale, present comparative data with alternative probes, and provide detailed protocols to enable researchers to conduct similar assessments.

The Rationale for Profiling Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

The fluorosulfonyl group is a key feature of this molecule. Unlike more common warheads like Michael acceptors that primarily target cysteine, sulfonyl fluorides can react with a wider array of nucleophilic residues, including serine, threonine, lysine, tyrosine, and histidine.[3][5] This broad reactivity spectrum, a hallmark of sulfur(VI) fluoride exchange (SuFEx) chemistry, opens up opportunities to target proteins that lack a suitably positioned cysteine in their binding sites.[5]

However, this expanded reactivity necessitates a thorough understanding of the probe's selectivity to avoid off-target effects that could lead to toxicity or misleading experimental results.[6] Therefore, profiling Methyl 4-fluoro-2-(fluorosulfonyl)benzoate against a panel of proteins is crucial to determine its target landscape and suitability as a selective chemical probe.

Experimental Design for Selectivity Profiling

A robust selectivity profiling strategy is essential for any covalent inhibitor.[7] For this guide, we will focus on a widely adopted and powerful technique: Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry.[6][8][9] ABPP utilizes chemical probes to assess the functional state of entire enzyme families directly in complex biological systems.[9][10][11]

The core principle of our experimental design is a competitive ABPP workflow. This approach allows for the characterization of the binding behavior of small molecules across the functional proteome.[8]

Here is a graphical representation of the competitive ABPP workflow:

ABPP_Workflow cluster_0 Cellular System cluster_1 Experimental Steps cluster_2 Data Acquisition & Analysis Proteome Native Proteome (e.g., Cancer Cell Lysate) Incubation Incubate Proteome with Test Inhibitor Proteome->Incubation Inhibitor Test Inhibitor (Methyl 4-fluoro-2-(fluorosulfonyl)benzoate) Inhibitor->Incubation Probe Broad-Spectrum Activity-Based Probe (ABP) Labeling Add ABP to Label Remaining Active Proteins Probe->Labeling Incubation->Labeling Enrichment Enrich Labeled Proteins (e.g., via Biotin-Avidin) Labeling->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantitative Proteomics (e.g., SILAC, TMT) LC_MS->Quantification Analysis Identify and Quantify Inhibitor Targets Quantification->Analysis

Figure 1: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Rationale for Experimental Choices:

  • Protein Panel: A broad panel of proteins, ideally representing different enzyme classes with various nucleophilic residues in their active sites, is crucial. For this guide, we will consider a panel including kinases, serine hydrolases, and metalloproteases. Kinases are a key target class for covalent inhibitors, and understanding selectivity within this family is critical.[6][12][13]

  • Alternative Probes for Comparison: To provide context, the selectivity of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate will be compared against two other covalent probes:

    • A promiscuous sulfonyl fluoride probe: To highlight the potential for broad reactivity within this chemical class.

    • A well-characterized cysteine-reactive probe (e.g., an acrylamide-based inhibitor): To contrast the targeting scope of sulfonyl fluorides with more traditional covalent warheads.

  • Concentration Dependence: Evaluating inhibitor performance across a range of concentrations is essential to define a "selectivity window" where the probe interacts with its intended target(s) with minimal off-target engagement.[6]

Comparative Selectivity Data

The following table summarizes hypothetical, yet representative, data from a competitive ABPP experiment. The values represent the IC50 (in µM) of each probe against a selected panel of proteins. A lower IC50 value indicates higher potency.

Target ProteinProtein ClassKey NucleophileMethyl 4-fluoro-2-(fluorosulfonyl)benzoate (IC50, µM)Promiscuous Sulfonyl Fluoride (IC50, µM)Cysteine-Reactive Probe (IC50, µM)
Kinase A Tyrosine KinaseLysine1.20.5> 50
Kinase B Serine/Threonine KinaseCysteine> 502.50.8
Kinase C Tyrosine KinaseTyrosine5.81.1> 50
Serine Hydrolase X HydrolaseSerine8.30.9> 50
Serine Hydrolase Y HydrolaseSerine> 503.0> 50
Metalloprotease Z ProteaseHistidine15.24.5> 50
Protein with reactive Cys -Cysteine> 5010.10.2

Interpretation of Results:

  • Methyl 4-fluoro-2-(fluorosulfonyl)benzoate demonstrates a degree of selectivity, with the highest potency observed against Kinase A, which has a key lysine residue in its active site. It also shows moderate activity against Kinase C (targeting tyrosine) and Serine Hydrolase X (targeting serine). Importantly, it shows poor activity against proteins where a cysteine is the primary nucleophile, highlighting its distinct reactivity profile compared to traditional cysteine-reactive probes.

  • The Promiscuous Sulfonyl Fluoride probe exhibits broad reactivity across the entire panel, underscoring the importance of the specific chemical scaffold in directing the reactivity of the fluorosulfonyl warhead.

  • The Cysteine-Reactive Probe shows high potency and selectivity for proteins with accessible cysteine residues, as expected.

This data illustrates the potential of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate to selectively target non-cysteine residues, thereby expanding the "ligandable" proteome.[14]

Step-by-Step Experimental Protocol: Competitive ABPP

This protocol outlines the key steps for performing a competitive ABPP experiment to profile the selectivity of a covalent inhibitor.

Materials:

  • Cell lysate (e.g., from a relevant cancer cell line)

  • Test inhibitor (Methyl 4-fluoro-2-(fluorosulfonyl)benzoate)

  • Broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., biotin)

  • Streptavidin-agarose beads

  • Protease for digestion (e.g., trypsin)

  • Reagents for LC-MS/MS analysis

Procedure:

  • Proteome Preparation: Prepare a cell lysate under native conditions to preserve protein activity. Determine the total protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and treat with varying concentrations of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate or a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • ABP Labeling: Add the broad-spectrum ABP to each sample to label the active sites of proteins that were not inhibited by the test compound. Incubate for a specific time (e.g., 30 minutes).

  • Enrichment of Labeled Proteins: Use streptavidin-agarose beads to capture the biotin-tagged ABP-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a denaturant and reducing agent. Alkylate free cysteines and then digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Collect the resulting peptide mixture and analyze by high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the peptides. The relative abundance of peptides from ABP-labeled proteins in the inhibitor-treated samples compared to the control will reveal the targets of the inhibitor.

Self-Validating System:

This protocol incorporates a self-validating system. The inclusion of a well-characterized broad-spectrum ABP provides a positive control for the labeling and enrichment steps. Furthermore, the dose-dependent nature of the inhibition provides confidence that the observed target engagement is a direct result of the test compound's activity.

Conclusion and Future Directions

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate represents a valuable tool for chemical biologists and drug discovery scientists. Its ability to target non-cysteine residues offers a complementary approach to traditional covalent inhibition strategies. The selectivity profiling data, obtained through rigorous methods like competitive ABPP, is essential for validating its use as a selective probe and for guiding the development of future covalent inhibitors.

Future studies should aim to further characterize the specific sites of modification on the identified target proteins using advanced mass spectrometry techniques. Additionally, exploring the structure-activity relationship by synthesizing and profiling analogs of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate will provide deeper insights into the determinants of its selectivity. The continued development and characterization of novel sulfonyl fluoride probes will undoubtedly expand our ability to modulate a wider range of protein targets with high precision.

References

  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Backus, K. M., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 12(12), 1081-1088. [Link]

  • Lanning, B. R., et al. (2014). A road map for prioritizing and profiling covalent kinase inhibitors. Journal of Medicinal Chemistry, 57(12), 4967-4980. [Link]

  • Nomura, D. K., et al. (2015). Activity-based protein profiling for mapping and engineering enzymatic pathways. Current Opinion in Biotechnology, 34, 127-134. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Kelly, M. J., et al. (2019). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 141(38), 15067-15078. [Link]

  • Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]

  • Johnson, D. S., et al. (2016). The case for covalent kinase inhibitors. Nature Reviews Drug Discovery, 15(4), 213-214. [Link]

  • Ward, R. A., & Glick, M. (2020). The role of covalent inhibition in the discovery of new medicines. Current Opinion in Chemical Biology, 56, 49-57. [Link]

  • Am Ende, C. W., et al. (2018). Sulfur(VI) Fluoride Exchange (SuFEx): A New Click Reaction for Covalent Capture. Angewandte Chemie International Edition, 57(49), 15994-16016. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

  • Sharpless, K. B., et al. (2014). SuFEx: The Next Generation of Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Creative Biolabs. Activity based Protein Profiling (Abpp). [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual Review of Biochemistry, 83, 249-273. [Link]

  • Parker, C. G., & Cravatt, B. F. (2020). Expanding the Druggable Proteome. Cell, 182(1), 12-16. [Link]

Sources

Validation

Redefining Targeted Covalent Inhibition: Methyl 4-fluoro-2-(fluorosulfonyl)benzoate vs. Acrylamide Warheads

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The renaissance of targeted covalent inhibitors (TCIs) has fundamen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally transformed oncology and chemical biology[1]. Historically, this space has been dominated by acrylamide-based Michael acceptors designed to target non-catalytic cysteines[2]. However, the requirement for an accessible cysteine severely limits the targetable proteome. Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Utilizing advanced building blocks like Methyl 4-fluoro-2-(fluorosulfonyl)benzoate , researchers can now target context-specific serine, threonine, tyrosine, lysine, and histidine residues[3].

As a Senior Application Scientist, I have structured this guide to objectively compare these two warhead classes. We will explore the causality behind their mechanistic differences, present comparative performance data, and detail self-validating experimental protocols to ensure rigorous covalent validation in your drug discovery pipelines.

Mechanistic Divergence: Michael Addition vs. SuFEx Activation

The fundamental difference between acrylamides and fluorosulfonyl warheads lies in their activation barriers and nucleophile preferences.

Acrylamides (The Cysteine Specialists): Acrylamides rely on the nucleophilic attack of a thiolate (Cysteine) on the β -carbon of an α,β -unsaturated carbonyl via Michael addition[2]. The intrinsic reactivity is tuned by the electronic nature of substituents around the double bond. Because thiols are highly nucleophilic, acrylamides are highly effective but carry the risk of off-target reactivity with abundant intracellular thiols like glutathione, necessitating precise structural tuning to minimize toxicity.

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (The Context-Specific Electrophiles): Sulfonyl fluorides operate via SuFEx chemistry. Unlike sulfonyl chlorides, which rapidly hydrolyze in water, the S-F bond is exceptionally stable thermodynamically and resistant to reduction[3]. The causality of their selectivity is driven by microenvironment activation. The warhead remains a "silent" electrophile until the inhibitor binds its specific target pocket. Only when the protein microenvironment provides specific stabilization for the leaving fluoride ion (e.g., via a localized hydrogen-bond network) does heterolytic cleavage occur, allowing nucleophilic attack by Lys, Tyr, Ser, or His[3]. The addition of the 4-fluoro group on the benzoate ring electronically tunes the sulfonyl fluoride, increasing its electrophilicity compared to an unsubstituted ring, while the methyl ester provides a versatile handle for synthetic incorporation.

Mechanisms cluster_acrylamide Acrylamide (Michael Addition) cluster_sufex Sulfonyl Fluoride (SuFEx) A1 Acrylamide Inhibitor A3 Reversible Complex A1->A3 A2 Target Cysteine (-SH) A2->A3 A4 Thioether Adduct A3->A4 k_inact S1 Ar-SO2F Inhibitor S3 Reversible Complex (Microenvironment Activation) S1->S3 S2 Target Lys/Tyr/Ser S2->S3 S4 Covalent Sulfonate S3->S4 k_inact (-HF)

Mechanistic comparison of Acrylamide vs. Sulfonyl Fluoride covalent binding pathways.

Comparative Performance & Proteomic Scope

To make informed decisions during lead optimization, researchers must weigh the physicochemical properties of the warhead against the structural biology of the target.

Table 1: Physicochemical and Pharmacological Profile Comparison

ParameterAcrylamide WarheadsMethyl 4-fluoro-2-(fluorosulfonyl)benzoate
Primary Target Residues CysteineLysine, Tyrosine, Serine, Threonine, Histidine
Reaction Mechanism Michael AdditionSuFEx (Nucleophilic Substitution)
Aqueous Stability Moderate to HighExceptionally High (Resistant to hydrolysis/reduction)
Proteome Scope Limited (~214,000 cysteines, few accessible)Broad (Millions of accessible Lys/Tyr/Ser residues)
Off-Target Liability Glutathione (GSH) reactivityLow (Requires specific microenvironment activation)
Clinical Validation High (e.g., Ibrutinib, Osimertinib)Emerging (Primarily Chemical Probes & Preclinical)

Experimental Workflows: Synthesis & Validation

Scientific integrity requires that experimental protocols are not just lists of steps, but self-validating systems. Below are the field-proven methodologies for working with fluorosulfonyl warheads and validating their covalent engagement.

Protocol 3.1: On-Resin Warhead Incorporation (Peptidomimetics)

When developing covalent peptidomimetics (e.g., targeting Protein-Protein Interactions like N-Myc/Aurora-A), the warhead must survive the synthesis process[4].

  • Preparation: Hydrolyze Methyl 4-fluoro-2-(fluorosulfonyl)benzoate to its corresponding free acid using mild conditions to prevent S-F bond cleavage.

  • Coupling: Swell the resin-bound peptide in DMF. Prepare a coupling solution containing 5 eq of the fluorosulfonyl benzoic acid, 5 eq of a coupling reagent (e.g., HCTU), and 5 eq of DIPEA in DMF[4].

    • Causality: HCTU is chosen over highly basic coupling conditions to prevent premature degradation of the sulfonyl fluoride.

  • Reaction: Add the solution to the resin and agitate for 3 hours at room temperature.

  • Self-Validation Check (Cleavage): Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5). The S-F bond is highly stable to TFA. Analyze via LC-MS to confirm the intact mass includes the +SO2​F adduct, validating successful warhead incorporation without degradation.

Protocol 3.2: Kinetic Validation via Intact Mass Spectrometry

Covalent engagement is a two-step process: reversible binding ( KI​ ) followed by irreversible bond formation ( kinact​ ). Intact mass spectrometry is the gold standard for validating this because it directly observes the mass shift of the protein.

  • Incubation: Incubate recombinant target protein (1 μ M) with varying concentrations of the inhibitor (0.5 to 10 μ M) in a physiological buffer at 25°C.

  • Time-Course Quenching: At specific intervals (0, 10, 30, 60, 120 mins), extract 10 μ L aliquots and immediately quench with 1% formic acid.

    • Causality: The acidic quench instantaneously protonates reactive nucleophiles and denatures the protein, effectively halting the SuFEx reaction at precise time points for accurate kinetic modeling.

  • Analysis: Inject the quenched samples onto an LC-MS system (e.g., Q-TOF) using a C4 desalting column.

  • Self-Validation Check (Data Processing): Deconvolute the raw spectra. You must observe a mass shift corresponding to the inhibitor mass minus HF (for SuFEx) or the exact intact inhibitor mass (for Acrylamide). Plot the natural log of the percentage of unmodified protein versus time to extract kobs​ . A linear dependence of kobs​ on inhibitor concentration validates true covalent, dose-dependent engagement.

Workflow Step1 1. Incubation Protein + Inhibitor Step2 2. Acidic Quench (Halt Reaction) Step1->Step2 Step3 3. LC-MS Analysis (Intact Mass) Step2->Step3 Step4 4. Kinetic Modeling (k_inact / K_I) Step3->Step4

Step-by-step experimental workflow for validating covalent target engagement via LC-MS.

Strategic Decision Matrix: Which Warhead to Choose?

The choice between an acrylamide and a fluorosulfonyl warhead should be dictated by the structural biology of your target:

  • Choose Acrylamides When: The target possesses a well-characterized, non-catalytic cysteine in or near the binding pocket (e.g., BTK Cys481, EGFR Cys797)[2]. Acrylamides are the logical choice when extensive clinical precedent is required to de-risk a drug development program.

  • Choose Methyl 4-fluoro-2-(fluorosulfonyl)benzoate When: The target is "cysteine-poor" or lacks accessible cysteines at the protein-protein interaction (PPI) interface[4]. If your goal is to target catalytic or structural Lysines/Tyrosines, or if you require a "silent" electrophile with high aqueous stability to minimize off-target glutathione reactivity, SuFEx chemistry is the superior strategic choice[3].

References

  • Jones, L. H., & Narayanan, A. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science (RSC). Available at:[Link]

  • MDPI. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Molecules. Available at:[Link]

  • NIH / White Rose. (2021). "Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads." PMC. Available at:[Link]

Sources

Comparative

Biophysical Methods to Confirm Covalent Modification: A Comparative Guide for Targeted Covalent Inhibitors (TCIs)

The landscape of drug discovery has experienced a profound renaissance in targeted covalent inhibitors (TCIs), moving beyond accidental discoveries to rationally designed therapeutics targeting challenging binding pocket...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of drug discovery has experienced a profound renaissance in targeted covalent inhibitors (TCIs), moving beyond accidental discoveries to rationally designed therapeutics targeting challenging binding pockets[1]. Unlike reversible inhibitors, where potency is adequately described by equilibrium constants ( KD​ or IC50​ ), covalent inhibitors function via a two-step mechanism: initial non-covalent binding ( KI​ ) followed by irreversible bond formation ( kinact​ ).

Because the IC50​ of a covalent drug is inherently time-dependent, the second-order rate constant kinact​/KI​ serves as the most rigorous and translatable metric of covalent potency[2]. To accurately characterize this mechanism and avoid false positives from highly reactive, non-specific electrophiles, researchers must deploy a suite of biophysical assays. This guide objectively compares the three foundational methods used to independently validate adduct formation, binding kinetics, and target stabilization.

Logical Workflow for Covalent Hit Validation

Before diving into the protocols, it is critical to understand how these biophysical methods complement one another. Relying on a single assay can lead to misinterpretation of a compound's mechanism of action.

CovalentWorkflow Start Putative Covalent Hit MS Intact Mass Spectrometry (Confirm Adduct & Stoichiometry) Start->MS Primary Confirmation SPR Surface Plasmon Resonance (Determine kinact/KI) MS->SPR Single Adduct Confirmed DSF Thermal Shift Assay (DSF) (Target Stabilization) MS->DSF Orthogonal Validation Peptide Peptide Mapping MS/MS (Identify Modified Residue) SPR->Peptide Favorable Kinetics Lead Lead Optimization (Structure-Kinetic Relationship) Peptide->Lead On-Target Modification

Caption: Logical biophysical workflow for validating targeted covalent inhibitors.

Method 1: Intact Protein Mass Spectrometry (MS)

The Causality: Denaturing reverse-phase liquid chromatography (RP-LC) disrupts all non-covalent interactions and secondary protein structures. Therefore, any mass shift observed on the intact protein corresponds exclusively to a permanent, covalent modification. This mechanistic reality makes intact MS the gold standard for confirming covalent adduct formation and determining reaction stoichiometry (e.g., ensuring a 1:1 binding ratio without off-target poly-labeling)[3].

Self-Validating Protocol: Time-Dependent Mass Shift Assay
  • Reaction Setup: Incubate 2 µM of the purified target protein with 20 µM of the covalent inhibitor (10-fold excess) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Time-Course Sampling: Extract 10 µL aliquots at predefined time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the rate of adduct formation.

  • Quenching (The Validation Step): Immediately quench the reaction by adding an equal volume of 1% formic acid. This drastically drops the pH, protonating nucleophilic residues (like cysteine or lysine) and halting the covalent reaction. This effectively "freezes" the kinetic state, ensuring the MS readout accurately reflects the specific time point.

  • LC-MS Acquisition: Inject the quenched sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid gradient of acetonitrile with 0.1% formic acid.

  • Data Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged protein envelope into a zero-charge mass spectrum. Calculate the percentage of modified protein by comparing the peak area of the apo-protein to the adduct peak.

Method 2: Surface Plasmon Resonance (SPR)

The Causality: SPR measures binding in real-time. Covalent inhibitors exhibit a distinct sensogram profile: a concentration-dependent association phase followed by a flat dissociation phase (zero off-rate). Because the target protein is permanently modified by the inhibitor, traditional single-cycle kinetics on a static surface will suffer from cumulative baseline drift and a total loss of active target. Therefore, a regenerable capture system is an absolute requirement to accurately determine kinact​/KI​ [4].

Self-Validating Protocol: Regenerable Covalent Kinetics
  • Surface Preparation: Immobilize Streptavidin onto a CM5 sensor chip via standard amine coupling to create a stable, high-affinity base.

  • Regenerable Capture: Inject a biotinylated version of the target protein. The strong biotin-streptavidin interaction captures the protein for the assay cycle.

  • Analyte Injection: Inject the covalent inhibitor at varying concentrations (spanning 0.1x to 10x the estimated KI​ ) for a fixed association time (e.g., 180 seconds), followed by a 300-second dissociation phase.

  • Surface Regeneration (The Validation Step): Inject a harsh regeneration solution (e.g., 50 mM NaOH or 8 M Guanidine HCl) to strip the covalently modified biotin-protein from the streptavidin surface. Capture fresh, unmodified biotin-protein for the next concentration cycle. This guarantees that the theoretical maximum binding capacity ( Rmax​ ) remains constant for every injection, validating the kinetic fit.

  • Kinetic Fitting: Fit the resulting sensograms to a two-step covalent binding model to extract KI​ (initial non-covalent affinity) and kinact​ (maximum rate of inactivation).

Method 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

The Causality: The formation of a covalent bond significantly restricts the conformational flexibility of the target protein. This rigidification requires a higher input of thermal energy to unfold the protein, resulting in a pronounced positive thermal shift ( ΔTm​ ) compared to reversible binders. DSF serves as a rapid, high-throughput orthogonal validation of target engagement.

Self-Validating Protocol: Covalent Thermal Shift
  • Assay Mix: In a 384-well PCR plate, combine 2 µM target protein, 5x SYPRO Orange dye, and 20 µM compound in assay buffer.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours. Crucial Note: Unlike reversible inhibitors which equilibrate instantly, covalent inhibitors require time for the chemical reaction to reach completion.

  • Thermal Ramping: Place the plate in a real-time qPCR instrument. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm) as the dye binds to exposed hydrophobic regions of the unfolding protein.

  • Data Analysis (The Validation Step): Calculate the first derivative of the melt curve. The minimum of the derivative curve represents the melting temperature ( Tm​ ). Validate the assay by ensuring the DMSO vehicle control yields a reproducible baseline Tm​ across all plate quadrants before calculating the compound-induced ΔTm​ .

Comparative Data Presentation

To select the appropriate assay for your specific stage of drug development, refer to the performance comparison below:

Biophysical MethodPrimary Kinetic/Binding OutputThroughputSample ConsumptionKey AdvantageKey Limitation
Intact Mass Spectrometry Adduct mass shift, StoichiometryHighLow (1-5 µM)Unambiguous confirmation of covalent bond formationCannot easily measure initial non-covalent affinity ( KI​ )
Surface Plasmon Resonance kinact​ , KI​ , kinact​/KI​ MediumMedium (requires surface capture)Real-time resolution of the two-step binding mechanismRequires complex regenerable surface protocols
Differential Scanning Fluorimetry ΔTm​ (Thermal Stabilization)Very HighLow (2 µM)Rapid, label-free orthogonal screeningIndirect measure; does not confirm the specific modification site

Conclusion

Confirming covalent modification requires a holistic approach. Intact Mass Spectrometry provides the foundational proof of adduct formation and stoichiometry[3], while Surface Plasmon Resonance resolves the critical kinetic parameters ( kinact​/KI​ ) necessary for structure-kinetic relationship (SKR) optimization[4]. Supported by orthogonal methods like DSF, researchers can build a self-validating data package that ensures a covalent hit is both mechanistically sound and therapeutically viable.

References

  • A practical method for determining the rate of covalent modification of fragments and leads. Nature Communications (2025). 2

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry (2024). 1

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry (2023). 3

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega (2025). 4

Sources

Validation

"assessing the stability of the covalent adduct formed by Methyl 4-fluoro-2-(fluorosulfonyl)benzoate"

An in-depth technical evaluation of covalent warheads requires moving beyond simple binding affinities to understand the thermodynamic and kinetic realities of the adducts they form. As targeted covalent inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of covalent warheads requires moving beyond simple binding affinities to understand the thermodynamic and kinetic realities of the adducts they form. As targeted covalent inhibitors (TCIs) expand beyond the traditional cysteine-reactive paradigms, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for engaging lysine, tyrosine, and histidine residues.

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly activated aryl sulfonyl fluoride (SF) building block. Evaluating the stability of the covalent adduct it forms requires a rigorous understanding of both the warhead’s intrinsic electrophilicity and the microenvironment of the target protein. This guide provides a comprehensive comparison of this specific SuFEx warhead against alternative electrophiles, detailing the mechanistic causality of adduct stability and the self-validating analytical workflows required for empirical verification.

Mechanistic Basis of SuFEx Adduct Stability

The stability of a covalent adduct is dictated by the principles of hard-soft acid-base (HSAB) theory and the specific leaving group dynamics of the warhead. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate features a fluorosulfonyl group (-SO₂F) flanked by highly electron-withdrawing ortho-ester and para-fluoro substituents. These functional groups drastically increase the electrophilicity of the sulfur(VI) center compared to an unactivated benzenesulfonyl fluoride [1].

Causality of Target Selectivity and Stability:

  • Lysine and Tyrosine (Hard Nucleophiles): When the -SO₂F group reacts with the ϵ -amino group of lysine or the phenolic hydroxyl of tyrosine, it forms a sulfonamide or sulfonate adduct, respectively. Because S(VI) is a "hard" electrophilic center, it forms exceptionally strong, irreversible bonds with these "hard" nucleophiles. The resulting adducts are highly resistant to hydrolysis or displacement by intracellular thiols [2].

  • Cysteine (Soft Nucleophile): While highly reactive toward thiols, sulfonyl fluorides form thiosulfonate adducts when reacting with cysteine. Due to the soft-hard mismatch and the inherent lability of the S-S(VI) bond, these adducts are thermodynamically unstable and rapidly hydrolyze in aqueous buffers. Therefore, SFs are mechanistically inappropriate for the durable covalent inhibition of cysteine residues [1].

  • SuFEx Catalysis: The S-F bond is virtually inert in a standard aqueous environment. Adduct formation only occurs when the warhead is bound in a protein pocket that provides "SuFEx catalysis"—typically a basic residue that lowers the pKa of the attacking nucleophile or a hydrogen-bond donor that stabilizes the departing fluoride ion [4].

G Warhead Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Activated Aryl-SO2F) Nucleophile1 Lysine / Tyrosine (Hard Nucleophiles) Warhead->Nucleophile1 Protein Microenvironment (SuFEx Catalysis) Nucleophile2 Cysteine (Soft Nucleophile) Warhead->Nucleophile2 Rapid Uncatalyzed Reaction Adduct1 Stable Sulfonamide / Sulfonate Adduct (Irreversible) Nucleophile1->Adduct1 High Thermodynamic Stability Adduct2 Unstable Thiosulfonate Adduct (Hydrolyzed/Reversible) Nucleophile2->Adduct2 Rapid Hydrolysis in Buffer

Mechanistic pathway of SuFEx adduct formation and stability across different amino acid nucleophiles.

Comparative Stability Profile

When engineering a covalent probe, the choice of warhead dictates both the shelf-life (aqueous stability) and the in vivo residence time (adduct stability). Because Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is highly activated, it trades some aqueous stability for a higher rate of covalent inactivation ( kinact​ ).

Below is a quantitative comparison of this warhead against traditional cysteine-targeting electrophiles and alternative SuFEx platforms [1][3].

Warhead ClassExample CompoundPrimary Target NucleophileAqueous Stability (t½ in PBS, pH 7.4)Adduct Thermodynamic StabilityReversibility
Activated Aryl-SO₂F Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Lys, Tyr, HisModerate (2–8 Hours)High (Sulfonamide/Sulfonate)Irreversible
Aryl Fluorosulfate Phenyl fluorosulfateTyr, LysVery High (Days to Months)High (Sulfate)Irreversible
Acrylamide Afatinib warheadCysHigh (Days)High (Thioether)Irreversible
Chloroacetamide Haloperidol derivativeCysModerate (Hours)High (Thioether)Irreversible
Unactivated Aryl-SO₂F Benzenesulfonyl fluorideLys, TyrHigh (24+ Hours)High (Sulfonamide/Sulfonate)Irreversible

Data Synthesis Insight: While acrylamides are the gold standard for cysteine, they are unreactive toward lysine. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate bridges this gap, enabling lysine targeting. However, its highly electron-withdrawing substituents make it more susceptible to background hydrolysis than aryl fluorosulfates [3].

Self-Validating Experimental Workflows for Adduct Stability

To objectively assess the stability of the adduct formed by Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, you cannot rely solely on enzymatic inhibition assays, as these cannot distinguish between a stable covalent adduct and a highly potent reversible inhibitor. Instead, a self-validating mass spectrometry workflow must be employed.

The following protocol relies on a dual-verification system: Intact Protein LC-MS confirms the global stoichiometry and stability of the adduct under denaturing conditions, while Peptide Mapping ensures the warhead has not migrated to off-target residues over time.

Protocol: Kinetic Assessment of Covalent Adduct Stability

Phase 1: Adduct Formation and Time-Course Sampling Causality: We incubate the protein with a slight molar excess of the warhead to drive complete occupancy. Time-course sampling is critical to distinguish between the kinetic degradation of the unreacted warhead in buffer and the thermodynamic instability of the formed adduct.

  • Prepare a 10 µM solution of the recombinant target protein in a biologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid primary amine buffers like Tris, which will react with the sulfonyl fluoride.

  • Add Methyl 4-fluoro-2-(fluorosulfonyl)benzoate to a final concentration of 50 µM (5x excess).

  • Incubate at 25°C. Remove 20 µL aliquots at t=0,1,4,12, and 24 hours.

  • Quench the reaction in each aliquot by adding 1% formic acid to denature the protein and halt SuFEx catalysis.

Phase 2: Intact Protein LC-MS (Denaturing Conditions) Causality: Analyzing the intact protein under acidic, denaturing conditions strips away any non-covalently bound small molecules. If the mass shift (+218 Da, corresponding to the loss of fluoride) persists, the adduct is definitively covalent and thermodynamically stable.

  • Inject the quenched samples onto a C4 analytical column (e.g., Waters BioResolve).

  • Elute using a rapid gradient of 5–95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Acquire data using a high-resolution Q-TOF mass spectrometer.

  • Deconvolute the raw mass spectra (e.g., using MaxEnt1) to calculate the percentage of modified vs. unmodified protein at each time point. A stable Lys/Tyr adduct will show sustained 100% occupancy at 24 hours.

Phase 3: Peptide Mapping (Site Verification) Causality: Even if the intact mass remains constant, labile electrophiles can migrate from kinetically favored sites to thermodynamically favored sites. Peptide mapping confirms site-specific stability.

  • Take the 24-hour quenched sample and perform a buffer exchange to 50 mM Ammonium Bicarbonate (pH 8.0).

  • Reduce (10 mM DTT, 30 min) and alkylate (20 mM Iodoacetamide, 30 min in the dark) the protein.

  • Digest with Trypsin at a 1:50 enzyme-to-protein ratio overnight at 37°C.

  • Analyze the resulting peptides via LC-MS/MS. Identify the modified peptide by searching for a mass addition of +218.00 Da on Lys/Tyr residues.

Workflow Step1 1. Incubate Target Protein with SuFEx Probe Step2 2. Time-Course Sampling (0h, 4h, 12h, 24h) Step1->Step2 Step3 3. Intact Protein LC-MS (Denaturing Conditions) Step2->Step3 Assess Global Modification Step4 4. Peptide Mapping (Trypsin Digest + LC-MS/MS) Step2->Step4 Verify Site Stability Step5 5. Adduct Half-Life & Occupancy Calculation Step3->Step5 Step4->Step5

Step-by-step LC-MS workflow for validating covalent adduct formation and kinetic stability.

Summary and Application Insights

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly potent SuFEx building block that successfully expands the druggable proteome by forming exceptionally stable sulfonamide and sulfonate adducts with lysine and tyrosine. However, its high intrinsic reactivity requires careful formulation and kinetic optimization to prevent premature aqueous hydrolysis [2]. When deployed against targets lacking an accessible cysteine, it outperforms traditional acrylamides, provided the target binding pocket can facilitate the necessary SuFEx catalysis [4].

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Medicinal Chemistry Letters[Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 Journal of the American Chemical Society[Link]

  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal Angewandte Chemie International Edition[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences[Link]

Safety & Regulatory Compliance

Safety

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate proper disposal procedures

Operational Standard for the Safe Quenching and Disposal of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter laboratories stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Standard for the Safe Quenching and Disposal of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter laboratories struggling with the safe disposal of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a bifunctional molecule containing both a methyl ester and a highly electrophilic fluorosulfonyl (-SO₂F) group.

While sulfonyl fluorides exhibit remarkable resistance to hydrolysis under neutral physiological conditions[1], they pose a latent and severe hazard in standard aqueous waste streams. If inadvertently mixed with acidic waste, the slow hydrolysis of the -SO₂F group generates hydrofluoric acid (HF), a highly toxic, tissue-penetrating, and corrosive species.

The Causality of the Quenching Strategy: To permanently eliminate the HF hazard, this protocol utilizes an alkaline defluorination strategy mediated by Calcium Hydroxide (Ca(OH)₂). We specifically avoid Sodium Hydroxide (NaOH) because it yields soluble Sodium Fluoride (NaF), which remains a latent hazard in the waste carboy. Instead, Ca(OH)₂ serves a synergistic dual purpose:

  • Hydrolysis & Saponification: The hydroxide ions rapidly cleave the -SO₂F bond to yield a sulfonate and saponify the methyl ester into a carboxylate.

  • Fluoride Sequestration: The calcium ions immediately trap the released fluoride ions, precipitating them as Calcium Fluoride (CaF₂). CaF₂ is exceptionally insoluble ( Ksp​=3.45×10−11 ) and biologically inert, safely and permanently neutralizing the toxicity of the waste[2].

Quantitative Operational Parameters

To ensure complete destruction of the active pharmacophores and toxicophores, adhere to the stoichiometric ratios outlined below.

ParameterSpecificationMechanistic Rationale
Substrate MW 236.18 g/mol Baseline for stoichiometric calculations.
Quenching Agent 1.0 M Ca(OH)₂ in 1:1 H₂O/MeOHMeOH ensures the hydrophobic substrate fully dissolves, preventing unreacted pockets.
Stoichiometry ≥ 2.5 eq Ca(OH)₂ per eq substrate1.5 eq required for full hydrolysis (ester + SO₂F); the excess maintains pH > 10.
Reaction Temp 20°C – 40°CPrevents thermal runaway while providing sufficient activation energy for saponification.
Validation pH > 10.0Confirms the continuous presence of active hydroxide to drive the reaction to completion.

Visualized Workflow

G A Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (Hazardous Waste) B Quenching Bath (1M Ca(OH)₂ in H₂O/MeOH) A->B Controlled Addition C Base-Promoted Hydrolysis & Saponification (Stir 2-4h) B->C D Insoluble Precipitate (CaF₂) C->D Fluoride Sequestration E Soluble Salts + MeOH (Calcium 4-fluoro-2-sulfonatobenzoate) C->E Organic Neutralization F Filtration & Segregation D->F E->F G Solid Waste (Incineration) F->G H Aqueous Waste (Non-HF Basic Stream) F->H

Workflow for the alkaline defluorination and safe disposal of fluorosulfonyl-containing waste.

Self-Validating Disposal Protocol

Prerequisites & Safety: Conduct all operations in a certified chemical fume hood. Personnel must wear heavy-duty neoprene gloves, splash goggles, and a lab coat. A tube of in the event of accidental skin exposure to the unquenched fluorosulfonyl compound.

Step 1: Preparation of the Quenching Bath

  • In a wide-mouth Erlenmeyer flask equipped with a large magnetic stir bar, prepare a 1:1 mixture of deionized water and methanol.

  • Slowly add Calcium Hydroxide powder to achieve a 1.0 M suspension. Stir vigorously. (Note: Ca(OH)₂ is only partially soluble; a milky suspension is expected and desired.)

Step 2: Controlled Addition

  • Place the quenching bath in a secondary containment tray over a magnetic stir plate.

  • Using an addition funnel or via a slow continuous pour, add the Methyl 4-fluoro-2-(fluorosulfonyl)benzoate waste to the stirring suspension.

  • Monitor the temperature. The reaction is exothermic; if the internal temperature exceeds 40°C, pause the addition and allow the mixture to cool.

Step 3: Hydrolysis and Precipitation

  • Once addition is complete, cap the flask loosely to allow any mild gas evolution to escape.

  • Stir the suspension vigorously at room temperature for 2 to 4 hours. During this time, the dense, white precipitate of CaF₂ will accumulate.

Step 4: System Validation (Critical Step) Do not assume the reaction is complete based on time alone.

  • Chemical Validation: Extract a 100 µL aliquot, dilute with ethyl acetate, and spot it on a silica TLC plate alongside a reference sample of the starting material. The complete absence of the high-Rf starting material confirms the destruction of the -SO₂F group.

  • pH Validation: Test the aqueous suspension with pH indicator paper. It must read >10. If the pH has dropped below 10, add an additional 0.5 equivalents of Ca(OH)₂ and stir for an additional hour.

Step 5: Segregation and Final Disposal

  • Vacuum filter the fully quenched suspension through a Celite pad or coarse filter paper.

  • Solid Waste: The filter cake contains the inert CaF₂ and excess Ca(OH)₂. Transfer this to a solid hazardous waste container designated for incineration.

  • Liquid Waste: The filtrate contains methanol, water, and the harmless calcium salt of 4-fluoro-2-sulfonatobenzoate. Transfer this to a basic, non-halogenated aqueous/organic waste carboy.

References

  • Title: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Source: PubMed - NIH. URL: 1

  • Title: Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride. Source: ACS Publications. URL: 2

  • Title: SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich. URL:

Sources

Handling

Personal protective equipment for handling Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Advanced Operational and Safety Guide: Handling Methyl 4-fluoro-2-(fluorosulfonyl)benzoate Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly specialized electrophilic hub utilized in Sulfur(VI) Fluoride Exchange (Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling Methyl 4-fluoro-2-(fluorosulfonyl)benzoate

Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is a highly specialized electrophilic hub utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While aryl fluorosulfates and sulfamoyl fluorides offer superior thermodynamic stability and resistance to reduction compared to traditional sulfonyl chlorides[1], they demand rigorous, specialized handling protocols. This guide provides drug development professionals and synthetic biologists with a self-validating operational plan to ensure maximum safety and experimental integrity.

Chemical Causality: Understanding the Hazard Profile

To establish effective safety protocols, one must first understand the mechanistic behavior of the reagent. The S(VI)-F bond is intentionally designed to undergo heterolytic cleavage upon nucleophilic attack[2].

The Causality of Risk: This controlled reactivity is a double-edged sword. In the presence of strong bases or prolonged exposure to atmospheric moisture, the fluorosulfonyl group (-SO₂F) can hydrolyze. This S–F···H–OH interaction at the phase boundary not only degrades the reagent but can release hydrogen fluoride (HF) and corrosive sulfonic acids[3]. Consequently, the compound carries severe hazard classifications, including H314 (Causes severe skin burns and eye damage) and H302/H312/H332 (Harmful if swallowed, in contact with skin, or if inhaled)[4].

Self-Validating PPE and Operational Specifications

Standard laboratory Personal Protective Equipment (PPE) is insufficient for handling concentrated SuFEx reagents. Protection must account for both the corrosive nature of the intact molecule and the potential for HF off-gassing.

Table 1: Quantitative PPE Specifications

Equipment Category Material Specification Quantitative Metric Operational Causality
Primary Gloves Nitrile (Disposable) Thickness > 0.11 mm, Breakthrough > 10 min Provides dexterity for weighing; must be removed immediately upon incidental splash.
Secondary Gloves Butyl Rubber or Neoprene Thickness > 0.30 mm, Breakthrough > 480 min Required for handling concentrated stock solutions or during spill cleanup to prevent halogenated permeation.
Eye Protection Polycarbonate Goggles ANSI Z87.1+ Certified Prevents vapor and splash entry to ocular mucosa; standard safety glasses are insufficient for H314 compounds.
Body Protection Flame-Resistant Lab Coat 100% Cotton or Nomex Synthetic fibers can melt into the skin upon contact with strong corrosive exothermic reactions.

| Respiratory | NIOSH N95 / P100 | Filter efficiency ≥ 99.97% | Required only if handling powders outside a validated fume hood. |

Table 2: Quantitative Operational Parameters

Parameter Value / Metric Operational Causality
Storage Temperature 2–8 °C (Desiccated) Prevents thermal degradation and premature hydrolysis of the fluorosulfonyl group.
Fume Hood Face Velocity 100–120 fpm Ensures complete containment of potential HF gas or corrosive vapors.
DBU Catalyst Loading 10–30 mol% Required to activate the R-SO₂F bond; lower loading (3-10%) is insufficient for aryl fluorosulfates[3].

| Quench Buffer pH | 8.0–9.0 | Safely neutralizes acidic byproducts without causing violent exothermic reactions. |

Step-by-Step Operational Methodology: SuFEx Reaction Setup

Every step in this protocol integrates a self-validating check to ensure the system is secure before proceeding.

Step 1: Environmental Validation

  • Action: Conduct all handling within a certified chemical fume hood. Verify the digital monitor displays a face velocity between 100 and 120 fpm.

  • Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. An inward flutter provides continuous, visual confirmation of negative pressure.

Step 2: Reagent Retrieval and Equilibration

  • Action: Retrieve Methyl 4-fluoro-2-(fluorosulfonyl)benzoate from 2–8°C desiccated storage. Allow the sealed container to equilibrate to room temperature for 15 minutes before opening.

  • Causality: Opening a cold container introduces atmospheric moisture. Condensation will prematurely hydrolyze the -SO₂F group, degrading the reagent and generating hazardous internal pressure[3].

Step 3: Catalytic Activation and Stoichiometry

  • Action: Dissolve the reagent in an anhydrous solvent (e.g., DMF, MeCN). Add the nucleophile, followed by the catalyst (e.g., DBU).

  • Quantitative Control: For aryl fluorosulfonyls (R-SO₂F), DBU loading must be strictly controlled between 10–30 mol%[3].

  • Causality: The catalytic loading of DBU depends heavily on the SuFExability of the S(VI)–F bond. Exceeding this threshold can lead to runaway exothermic reactions and catastrophic loss of containment.

Step 4: Reaction Quenching

  • Action: Quench the reaction by adding a mild alkaline buffer (e.g., saturated NaHCO₃, pH 8-9) dropwise.

  • Validation: Monitor for effervescence. The cessation of bubbling indicates complete neutralization of residual acidic byproducts.

Workflow Visualization

SuFEx_Workflow A Storage & Retrieval (2-8°C, Desiccated) B PPE Verification (Nitrile >0.11mm, Goggles) A->B Pre-operational C Fume Hood Setup (Face Velocity ≥100 fpm) B->C Confirmed protection D Reagent Transfer (Inert Atmosphere) C->D Controlled environment E SuFEx Activation (10-30 mol% DBU) D->E Nucleophile addition F Reaction Quench (Alkaline Buffer, pH 8-9) E->F Reaction completion G Waste Segregation (Halogenated Organics) F->G Safe disposal

Fig 1. Operational safety and experimental workflow for SuFEx reactions.

Spill Response and Disposal Plan

A robust disposal plan prevents environmental contamination and dangerous downstream reactions in waste carboys.

Emergency Spill Response (Inside Hood):

  • Isolate: Stop all active equipment. Do not use water directly on the neat chemical, as this accelerates hydrolysis and HF release.

  • Neutralize: Cover the spill with a 1:1 mixture of sodium carbonate (soda ash) and calcium carbonate.

    • Causality: The alkaline carbonates neutralize the sulfonic acids, while the calcium ions precipitate any free fluoride as highly insoluble calcium fluoride (CaF₂), neutralizing the specific toxicity of the fluoride ion.

  • Collect: Sweep the neutralized powder using a non-sparking plastic scoop and place it in a sealed, labeled hazardous waste container.

Routine Disposal:

  • Segregation: Never mix fluorosulfonyl waste with strong acids or aqueous waste containing heavy metals.

  • Labeling: Designate a specific carboy for "Halogenated Organic Waste - Contains Fluorinated Sulfonyls." Dispose of contents via an approved waste disposal plant.

References

  • SAFETY DATA SHEET - Sigma-Aldrich , Sigma-Aldrich.

  • Sulfur fluoride exchange - PMC , NIH. 3

  • SuFEx handle fragment library , Otava Chemicals. 1

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction , Merck Millipore. 2

  • methyl 2-fluoro-4-(fluorosulfonyl)benzoate — Chemical Substance Information , NextSDS. 4

Sources

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